molecular formula C10H7NO3 B1672091 IOX1 CAS No. 5852-78-8

IOX1

货号: B1672091
CAS 编号: 5852-78-8
分子量: 189.17 g/mol
InChI 键: JGRPKOGHYBAVMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

8-hydroxy-5-quinolinecarboxylic acid is a member of quinolines.
a JmjC histone demethylase inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

8-hydroxyquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRPKOGHYBAVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207236
Record name 8-Hydroxy-5-quinolinecarboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-78-8
Record name 8-Hydroxy-5-quinolinecarboxylic acid
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Record name 8-Hydroxy-5-quinolinecarboxylic acid
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Record name 5852-78-8
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Record name 8-HYDROXY-5-QUINOLINECARBOXYLIC ACID
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Foundational & Exploratory

IOX1's Mechanism of Action on Histone Demethylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of IOX1, a potent inhibitor of histone demethylation. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this compound's molecular interactions, cellular effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound (5-carboxy-8-hydroxyquinoline) is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[1][2][3][4] This class of enzymes includes the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), which are critical regulators of epigenetic states.[2] this compound exerts its inhibitory effect by chelating the active site Fe(II) ion, a crucial cofactor for the catalytic activity of JmjC demethylases. This action prevents the demethylation of histone lysine residues, leading to an increase in histone methylation levels.

The primary molecular mechanism involves this compound acting as a competitive inhibitor with respect to 2-oxoglutarate, a co-substrate for the demethylation reaction. By occupying the 2OG binding site, this compound effectively blocks the catalytic cycle of the enzyme.

Below is a diagram illustrating the signaling pathway of this compound's inhibitory action on JmjC histone demethylases.

IOX1_Mechanism cluster_enzyme JmjC Histone Demethylase Enzyme JmjC-Fe(II) complex Product Demethylated Histone Enzyme->Product Catalyzes Byproduct Succinate + Formaldehyde Enzyme->Byproduct Substrate Methylated Histone (e.g., H3K9me3) Substrate->Enzyme Binds to CoSubstrate 2-Oxoglutarate CoSubstrate->Enzyme Binds to This compound This compound This compound->Enzyme Inhibits by chelating Fe(II) and competing with 2OG

Figure 1: this compound Inhibition of JmjC Histone Demethylase Activity.

Quantitative Data: Inhibitory Activity of this compound

This compound has been demonstrated to inhibit a range of JmjC histone demethylases with varying potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that while potent in biochemical assays, this compound exhibits lower efficacy in cellular models due to poor cell permeability.[1][3] This has led to the development of more cell-permeable derivatives, such as the n-octyl ester of this compound (n-Octyl-IOX1).[2][5]

Target EnzymeThis compound IC50 (µM)n-Octyl-IOX1 IC50 (µM)Reference(s)
KDM2A / JMJD1A1.8-[6]
KDM3A / JMJD1A0.1-[3][6]
KDM4A / JMJD2A0.6-[3]
KDM4C / JMJD2C0.63.9[5][6]
KDM4E / JMJD2E2.3-[6]
KDM5C / JARID1C--[2]
KDM6B / JMJD31.4-[6]
PHD2--[2]
ALKBH5Inhibitor-[1][6]

Experimental Protocols

The following sections detail the common experimental protocols used to assess the inhibitory activity of this compound.

In Vitro Histone Demethylase Activity Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of histone demethylase activity in a high-throughput format.

Principle: The assay measures the product of the demethylation reaction. A biotinylated histone substrate peptide is used. Upon demethylation, a specific antibody that recognizes the demethylated epitope is added, which is conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide. In the presence of the demethylated product, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission. This compound's inhibition of the demethylase reduces the amount of product, leading to a decrease in the AlphaScreen signal.

Detailed Methodology:

  • Reagent Preparation:

    • All reagents are diluted in an assay buffer (e.g., 50 mM HEPES, 0.1% BSA, pH 7.5, supplemented with 0.01% Tween20).[1][3]

    • Prepare solutions of the JmjC enzyme, biotinylated histone substrate peptide, Fe(II), ascorbate, and 2-oxoglutarate.

    • Prepare serial dilutions of this compound.

  • Reaction Mixture:

    • In a 384-well plate, combine the enzyme (e.g., 5 nM), biotinylated substrate peptide (e.g., 30 nM), Fe(II) (e.g., 1 µM), ascorbate (e.g., 100 µM), and 2OG (e.g., 10 µM).[1][3]

    • Add varying concentrations of this compound or DMSO as a control.

  • Incubation:

    • Incubate the reaction mixture at room temperature.

  • Quenching and Detection:

    • Stop the reaction by adding EDTA.[1][3]

    • Add AlphaScreen donor (Streptavidin-conjugated) and acceptor (Protein A-conjugated) beads that have been pre-incubated with the product-specific antibody.[1][3]

    • Incubate in the dark at room temperature for 60 minutes.[1][3]

  • Data Acquisition and Analysis:

    • Read the plate using a suitable plate reader with an AlphaScreen 680 nm excitation and 570 nm emission filter set.[1][3]

    • Calculate IC50 values by normalizing the data against DMSO controls and fitting to a dose-response curve.[1][3]

The following diagram illustrates the workflow for the AlphaScreen assay.

AlphaScreen_Workflow Start Start ReagentPrep 1. Prepare Reagents: - Assay Buffer - Enzyme, Substrate, Cofactors - this compound dilutions Start->ReagentPrep ReactionSetup 2. Set up Reaction in 384-well plate: - Add Enzyme, Substrate, Cofactors - Add this compound or DMSO ReagentPrep->ReactionSetup Incubation1 3. Incubate at Room Temperature ReactionSetup->Incubation1 Quench 4. Quench Reaction with EDTA Incubation1->Quench Detection 5. Add AlphaScreen Beads (Donor and Acceptor) Quench->Detection Incubation2 6. Incubate in the Dark (60 min) Detection->Incubation2 ReadPlate 7. Read Plate (AlphaScreen Reader) Incubation2->ReadPlate DataAnalysis 8. Analyze Data and Calculate IC50 ReadPlate->DataAnalysis End End DataAnalysis->End

Figure 2: Experimental Workflow for the In Vitro AlphaScreen Assay.

Cellular Histone Demethylation Assay (Immunofluorescence)

This assay assesses the ability of this compound to inhibit histone demethylation within a cellular context by measuring the levels of specific histone methylation marks.

Principle: Cells are treated with this compound, and the levels of a specific histone methylation mark (e.g., H3K9me3) are quantified using immunofluorescence microscopy. An increase in the fluorescence intensity of the histone mark in this compound-treated cells compared to control cells indicates inhibition of the corresponding demethylase.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in a suitable format for microscopy (e.g., 96-well plates or on coverslips).

    • Treat the cells with varying concentrations of this compound or its derivatives for a specified duration (e.g., 24 hours).[1] Include a DMSO-treated control group.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells to allow antibody entry (e.g., with 0.1% Triton X-100).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

    • Incubate with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K9me3).

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Counterstain the nuclei with DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of the histone mark within the nuclei using image analysis software.

  • Data Interpretation:

    • A dose-dependent increase in the fluorescence intensity of the histone methylation mark indicates cellular inhibition of the demethylase by this compound.

Cellular Effects and Therapeutic Potential

This compound's ability to modulate histone methylation has significant implications for cellular processes and disease. By inhibiting histone demethylases, this compound can alter gene expression patterns. For example, inhibition of KDM4A by this compound leads to increased levels of H3K9me3, a repressive histone mark.[1] This can result in the silencing of target genes.

The modulation of epigenetic states by this compound has been explored in various disease contexts:

  • Cancer: this compound has been shown to suppress the proliferation and migration of vascular smooth muscle cells.[6][7] It can also suppress Wnt target gene transcription and colorectal cancer tumorigenesis by inhibiting KDM3 histone demethylases.[8] Furthermore, this compound can enhance the radiosensitivity of non-small cell lung cancer.[9]

  • Inflammation: this compound can suppress IL-17 expression in T cells, suggesting a potential role in modulating inflammatory responses.[10]

The development of more cell-permeable and selective inhibitors based on the this compound scaffold is an active area of research for potential therapeutic applications. The n-octyl ester of this compound represents a significant step in this direction, demonstrating improved cellular potency.[2][5]

Conclusion

This compound is a valuable chemical probe for studying the roles of 2OG-dependent oxygenases, particularly the JmjC family of histone demethylases. Its mechanism of action as an Fe(II) chelator and competitive inhibitor of 2-oxoglutarate is well-characterized. While its utility in cellular studies is limited by low permeability, the development of derivatives has overcome this challenge. The experimental protocols detailed in this guide provide a framework for assessing the activity of this compound and similar compounds, aiding in the ongoing research and development of novel epigenetic modulators for therapeutic intervention.

References

IOX1: A Technical Guide to a Broad-Spectrum 2-Oxoglutarate (2OG) Oxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IOX1 (5-carboxy-8-hydroxyquinoline) is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[1][2][3][4][5] This family of enzymes plays a crucial role in various physiological and pathological processes, including histone demethylation, hypoxia sensing, and nucleic acid modification.[3][4][5] this compound's ability to inhibit a wide range of these enzymes, including the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), has made it a valuable chemical probe for studying the biological functions of 2OG oxygenases and a potential starting point for the development of novel therapeutics.[2][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, relevant experimental protocols, and its effects on key signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect by acting as a competitive inhibitor of 2-oxoglutarate.[2][3] The 2OG oxygenases require Fe(II) as a cofactor and 2OG as a co-substrate for their catalytic activity.[2][3] this compound chelates the active site Fe(II) in a bidentate manner through its quinoline nitrogen and phenol oxygen atoms, thereby preventing the binding of 2OG and subsequent catalytic reaction.[2] Interestingly, crystallographic studies have revealed that in some cases, this compound binding can induce the translocation of the active site iron, a rare phenomenon for protein ligands that may contribute to its broad spectrum of activity.[3][4][5]

Quantitative Inhibitory Activity of this compound

This compound has been demonstrated to inhibit a wide array of 2OG oxygenases with varying potencies. The half-maximal inhibitory concentration (IC50) values for this compound against several key enzymes are summarized in the table below.

Target Enzyme FamilySpecific EnzymeIC50 (µM)Assay Method
Histone Demethylases (KDMs) KDM2A (JMJD1A)1.8[8][9][10]-
KDM3A (JMJD1C)0.1[8][9][10][11]-
KDM4A (JMJD2A)0.6[11], 1.7[12]MALDI-TOF MS[12]
KDM4C (JMJD2C)0.6[8][9][10]-
KDM4E (JMJD2E)0.2[12], 2.3[8][9][10], 2.4[12]FDH-coupled assay[12], MALDI-TOF MS[12]
KDM6B (JMJD3)1.4[8][9][10]-
PHF813.3-
Hypoxia-Inducible Factor (HIF) Hydroxylases PHD214.3[12]MALDI-TOF MS[12]
FIH (Factor Inhibiting HIF)20.5[12]MALDI-TOF MS[12]
Other 2OG Oxygenases ALKBH5Inhibitor[1][8][9][10]-
BBOX1196[3]-

Key Signaling Pathways Affected by this compound

One of the most significant consequences of this compound's inhibitory activity is the modulation of the Hypoxia-Inducible Factor (HIF) signaling pathway.[13] Under normal oxygen conditions (normoxia), prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH), both 2OG oxygenases, hydroxylate the HIF-1α subunit, leading to its degradation and inactivation.[13][14] By inhibiting PHDs and FIH, this compound stabilizes HIF-1α, allowing it to translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.[13][15][16] This process mimics a hypoxic response even in the presence of oxygen.

HIF_Pathway_Inhibition This compound-Mediated HIF Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF-1α HIF-1α Degradation Degradation HIF-1α->Degradation HIF-1α_stable HIF-1α (stabilized) HIF-1α->HIF-1α_stable Stabilization & Translocation PHD/FIH PHD/FIH PHD/FIH->HIF-1α Hydroxylates for Degradation This compound This compound This compound->PHD/FIH Inhibits HIF-1 Complex HIF-1 Complex HIF-1α_stable->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE Binds Gene Transcription Gene Transcription HRE->Gene Transcription Activates

Caption: this compound inhibits PHD/FIH, leading to HIF-1α stabilization and gene transcription.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (AlphaScreen)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a 2OG oxygenase using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[1][11]

Materials:

  • Recombinant 2OG oxygenase (e.g., KDM4A, PHD2)

  • Biotinylated substrate peptide

  • This compound

  • Fe(II) sulfate

  • Ascorbate

  • 2-Oxoglutarate (2OG)

  • HEPES buffer (50 mM, pH 7.5) with 0.1% BSA and 0.01% Tween20

  • EDTA

  • Streptavidin-conjugated donor beads

  • Antibody-coated acceptor beads

  • 384-well low-volume plates

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Prepare a stock solution of this compound in DMSO.[1]

  • Dilute all reagents in the HEPES buffer.

  • In a 384-well plate, add the following components in order:

    • 2OG oxygenase enzyme (e.g., 5 nM final concentration).[1][11]

    • This compound at various concentrations (or DMSO as a control).

    • A mixture of biotinylated substrate peptide (e.g., 30-60 nM), Fe(II) (e.g., 1-20 µM), ascorbate (e.g., 100-200 µM), and 2OG (e.g., 2-10 µM).[1][11]

  • Incubate the reaction at room temperature.

  • Quench the reaction by adding EDTA.[1][11]

  • Add a mixture of AlphaScreen donor and acceptor beads pre-incubated with an antibody specific to the modified substrate.[1][11]

  • Incubate the plate in the dark at room temperature for 60 minutes.[11]

  • Read the plate on a PHERAstar FS plate reader or similar instrument.[11]

  • Calculate IC50 values by normalizing the data against DMSO controls.[1][11]

AlphaScreen_Workflow This compound Enzyme Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, this compound, etc.) Start->PrepareReagents ReactionSetup Set up Reaction in 384-well Plate (Enzyme + this compound + Substrate Mix) PrepareReagents->ReactionSetup Incubation Incubate at Room Temperature ReactionSetup->Incubation Quench Quench Reaction with EDTA Incubation->Quench AddBeads Add AlphaScreen Donor and Acceptor Beads Quench->AddBeads IncubateDark Incubate in Dark for 60 min AddBeads->IncubateDark ReadPlate Read Plate on AlphaScreen Reader IncubateDark->ReadPlate DataAnalysis Analyze Data and Calculate IC50 ReadPlate->DataAnalysis End End DataAnalysis->End

Caption: Workflow for determining this compound's IC50 using an AlphaScreen assay.

Cell-Based Immunofluorescence Assay for Histone Methylation

This protocol outlines a method to assess the effect of this compound on histone methylation levels in cells.[17]

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • This compound

  • DMSO

  • Plasmid for overexpression of a Flag-tagged KDM (e.g., JMJD2A)

  • Transfection reagent

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (anti-Flag and anti-H3K9me3)

  • Fluorescently labeled secondary antibodies

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells on coverslips in a multi-well plate and culture overnight.

  • Transfect the cells with the Flag-tagged KDM plasmid.

  • After 24 hours, treat the cells with varying concentrations of this compound or DMSO for another 24 hours.[17]

  • Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Block non-specific antibody binding with BSA solution.

  • Incubate with primary antibodies (anti-Flag to identify transfected cells and anti-H3K9me3 to assess methylation levels).

  • Wash and incubate with fluorescently labeled secondary antibodies and DAPI for nuclear staining.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope and quantify the fluorescence intensity of H3K9me3 in transfected cells.[17]

  • Determine the cellular EC50 value for this compound.[3][17]

Conclusion

This compound is a versatile and potent research tool for investigating the roles of 2OG oxygenases in health and disease. Its broad-spectrum inhibitory activity, coupled with its cell permeability, makes it suitable for both in vitro and cellular studies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their work. Further research into the unique mechanism of this compound-induced iron translocation may pave the way for the design of even more potent and selective inhibitors of this important enzyme class.[3]

References

The Role of IOX1 in Regulating Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IOX1 is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. This family of enzymes plays a critical role in epigenetic regulation, primarily through the demethylation of histones and DNA. By inhibiting key enzymes such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA demethylases, this compound profoundly influences chromatin structure and gene expression. This technical guide provides an in-depth overview of the mechanisms of this compound action, its impact on specific signaling pathways, and detailed protocols for studying its effects on gene regulation.

Core Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Oxygenases

This compound functions as a competitive inhibitor of 2-oxoglutarate, a crucial cofactor for a large family of oxygenases. This inhibition leads to the modulation of various cellular processes, most notably epigenetic modifications.

Inhibition of Histone Demethylases

This compound targets multiple JmjC domain-containing histone lysine demethylases (KDMs), which are responsible for removing methyl groups from lysine residues on histone tails. This inhibition leads to an increase in histone methylation marks, such as H3K9me3 and H3K36me3, which are generally associated with condensed chromatin and transcriptional repression.[1] The inhibitory activity of this compound on various KDMs is summarized in the table below.

Inhibition of DNA Demethylases

This compound has also been shown to inhibit the activity of TET enzymes, which are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation. By inhibiting TET2, this compound can suppress gene expression by preventing the removal of repressive methyl groups from promoter regions.[2][3]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on various demethylases and its impact on gene expression.

Table 1: In Vitro Inhibitory Activity of this compound on Histone Demethylases

Target DemethylaseIC50 (μM)
KDM2A (JMJD1A)1.8[4], 0.17[5][6]
KDM3A (JMJD1C)0.1[4][7]
KDM4A (JMJD2A)0.6[7], 0.2[5][6]
KDM4C (JMJD2C)0.6[4], 0.6[5][6]
KDM4E (JMJD2E)2.3[4], 0.3[5][6]
KDM6B (JMJD3)1.4[4], 0.12[5][6]
UTX1[5][6]

Table 2: Effect of this compound on Gene Expression in Murine Th17 Cells (RNA-seq data)

Cells were treated with 20 μM this compound for 72 hours.[2]

GeneLog2 Fold ChangeP-value
Il17aDown< 0.05
Ccl20Down< 0.05
34 other genesDown< 0.05
7 genesUp< 0.05

Table 3: Effect of this compound on Gene Expression in A549 Non-Small Cell Lung Cancer Cells (RNA-seq data)

Gene CategoryRegulationNumber of Genes
Differentially Expressed GenesUpregulated2381
Differentially Expressed GenesDownregulated1246

Key Signaling Pathways Modulated by this compound

This compound has been shown to significantly impact key signaling pathways involved in cell proliferation, differentiation, and inflammation.

Wnt/β-catenin Signaling Pathway

This compound suppresses the Wnt/β-catenin signaling pathway, which is crucial in development and often dysregulated in cancer. Mechanistically, this compound inhibits KDM3 activity, leading to increased H3K9 methylation on the promoters of Wnt target genes, thereby suppressing their transcription.[8]

G This compound This compound KDM3 KDM3 This compound->KDM3 inhibits H3K9me2_3 H3K9me2/3 (on Wnt target gene promoters) KDM3->H3K9me2_3 demethylates Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, DKK1) H3K9me2_3->Wnt_Target_Genes represses transcription Wnt_Signaling Wnt/β-catenin Signaling Wnt_Target_Genes->Wnt_Signaling mediates

This compound inhibits Wnt signaling by targeting KDM3.
IL-17 Signaling Pathway

This compound has been identified as a potent suppressor of IL-17 expression in both murine and human CD4+ T cells. It achieves this by targeting the DNA demethylase TET2, which is responsible for demethylating the Il17a promoter. This compound's inhibition of TET2 leads to the maintenance of DNA methylation at the Il17a promoter, thus suppressing its expression.

G This compound This compound TET2 TET2 This compound->TET2 inhibits Il17a_promoter Il17a Promoter (DNA methylation) TET2->Il17a_promoter demethylates Il17a_expression Il17a Gene Expression Il17a_promoter->Il17a_expression activates Th17_inflammation Th17-mediated Inflammation Il17a_expression->Th17_inflammation promotes

This compound suppresses IL-17 expression via TET2 inhibition.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on gene expression.

Experimental Workflow Overview

G Cell_Culture Cell Culture (e.g., HeLa, A549, CD4+ T cells) IOX1_Treatment This compound Treatment (Titrate concentration and time) Cell_Culture->IOX1_Treatment RNA_Isolation RNA Isolation IOX1_Treatment->RNA_Isolation Chromatin_Prep Chromatin Preparation IOX1_Treatment->Chromatin_Prep RNA_Seq RNA-sequencing RNA_Isolation->RNA_Seq Data_Analysis Bioinformatic Analysis (Differential expression, peak calling, etc.) RNA_Seq->Data_Analysis ChIP_Seq ChIP-sequencing (e.g., H3K9me3, TET2) Chromatin_Prep->ChIP_Seq ATAC_Seq ATAC-sequencing Chromatin_Prep->ATAC_Seq ChIP_Seq->Data_Analysis ATAC_Seq->Data_Analysis

Workflow for studying this compound's effects on gene expression.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is adapted for studying changes in histone modifications or protein-DNA binding following this compound treatment.

1. Cell Culture and this compound Treatment:

  • Culture cells to ~80-90% confluency.

  • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the appropriate duration.

2. Cross-linking:

  • Add formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

3. Cell Lysis and Chromatin Sonication:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells and isolate nuclei according to standard protocols.

  • Resuspend nuclei in a suitable sonication buffer.

  • Sonicate the chromatin to an average fragment size of 200-500 bp. Verify fragmentation by running an aliquot on an agarose gel.

4. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the pre-cleared chromatin with a specific antibody against the target of interest (e.g., H3K9me3, TET2) overnight at 4°C with rotation.

  • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

5. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

6. DNA Purification and Library Preparation:

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is used to assess changes in chromatin accessibility following this compound treatment.

1. Cell Culture and this compound Treatment:

  • Culture and treat cells with this compound as described for ChIP-seq.

2. Nuclei Isolation:

  • Harvest and wash the cells.

  • Lyse the cells in a hypotonic buffer containing a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to release the nuclei.

  • Pellet the nuclei by centrifugation.

3. Transposition Reaction:

  • Resuspend the nuclei in the transposition reaction mix containing the Tn5 transposase and reaction buffer.

  • Incubate the reaction at 37°C for 30 minutes. The Tn5 transposase will simultaneously cut and ligate sequencing adapters into accessible regions of the chromatin.

4. DNA Purification:

  • Purify the transposed DNA using a DNA purification kit.

5. PCR Amplification:

  • Amplify the transposed DNA fragments using PCR with primers that anneal to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.

6. Library Purification and Sequencing:

  • Purify the amplified library to remove primer-dimers.

  • Assess the quality and quantity of the library before proceeding to next-generation sequencing.

RNA Sequencing (RNA-seq)

This protocol details the steps for analyzing global changes in gene expression after this compound treatment.

1. Cell Culture and this compound Treatment:

  • Culture and treat cells with this compound as described previously.

2. RNA Extraction:

  • Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

3. RNA Quality Control:

  • Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument. A high-quality RNA sample should have an RNA Integrity Number (RIN) of >8.

4. Library Preparation:

  • Deplete ribosomal RNA (rRNA) from the total RNA sample.

  • Fragment the remaining RNA.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second-strand cDNA.

  • Perform end-repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the library by PCR.

5. Library Quality Control and Sequencing:

  • Assess the quality and quantity of the final library.

  • Perform next-generation sequencing.

Conclusion

This compound is a valuable chemical probe for dissecting the role of 2OG-dependent oxygenases in gene regulation. Its ability to inhibit both histone and DNA demethylases makes it a powerful tool for studying the epigenetic control of transcription. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists seeking to utilize this compound in their studies of gene expression and for drug development professionals exploring the therapeutic potential of epigenetic modulators.

References

The Impact of IOX1 on HIF-1α Stabilization and Hypoxia Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, playing a pivotal role in angiogenesis, metabolism, and cell survival. Its stability is tightly controlled by a class of 2-oxoglutarate (2OG) dependent dioxygenases, primarily the prolyl hydroxylase domain (PHD) enzymes and the factor inhibiting HIF (FIH). IOX1, a potent, cell-permeable, broad-spectrum inhibitor of 2OG oxygenases, has emerged as a critical tool for studying the hypoxia signaling pathway. By inhibiting PHDs, this compound prevents the hydroxylation and subsequent proteasomal degradation of HIF-1α, leading to its stabilization even under normoxic conditions. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on HIF-1α stabilization, and detailed experimental protocols for its study.

Mechanism of Action: this compound and the HIF-1α Hypoxia Pathway

Under normoxic conditions, HIF-1α is continuously synthesized and rapidly degraded. The PHD enzymes (primarily PHD2) utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF-1α. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, targeting it for degradation by the proteasome.

This compound, as a 2-oxoglutarate mimic, competitively inhibits the active site of 2OG-dependent dioxygenases, including the PHDs. This inhibition prevents the hydroxylation of HIF-1α, thereby blocking its recognition by VHL and subsequent degradation. As a result, HIF-1α accumulates in the cytoplasm and translocates to the nucleus.

In the nucleus, stabilized HIF-1α dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, recruiting coactivators such as p300/CBP to initiate the transcription of genes involved in angiogenesis (e.g., VEGFA), glucose metabolism (e.g., GLUT1), and other adaptive responses to hypoxia.

Another layer of regulation is provided by FIH (Factor Inhibiting HIF), which hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, preventing its interaction with transcriptional coactivators. As a 2OG-dependent oxygenase, FIH is also a target for this compound, although with a different potency compared to the PHDs.

IOX1_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_this compound Hypoxia / this compound Treatment HIF-1α_synth HIF-1α (Synthesized) HIF-1α_OH HIF-1α-OH HIF-1α_synth->HIF-1α_OH Hydroxylation HIF-1α_stable HIF-1α (Stabilized) HIF-1α_synth->HIF-1α_stable PHD2 PHD2 PHD2->HIF-1α_OH O2 O2 O2->PHD2 2OG 2-Oxoglutarate 2OG->PHD2 VHL VHL E3 Ligase HIF-1α_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation This compound This compound This compound->PHD2 Inhibition Nucleus Nucleus HIF-1α_stable->Nucleus Translocation HIF-1_complex HIF-1α/β Complex Nucleus->HIF-1_complex HIF-1β HIF-1β HIF-1β->HIF-1_complex HRE HRE HIF-1_complex->HRE Binding Target_Genes Target Gene Expression (VEGFA, GLUT1) HRE->Target_Genes Transcription Western_Blot_Workflow A Cell Seeding & this compound Treatment B Cell Lysis A->B C Protein Quantification B->C D Sample Preparation C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (anti-HIF-1α) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis J->K PHD2_Assay_Workflow A Prepare Reagents (PHD2, Peptide, Fe(II), Ascorbate) C Add Reaction Mixture & Incubate A->C B Add this compound dilutions to plate B->C D Initiate Reaction with 2OG C->D E Quench Reaction with EDTA D->E F Add AlphaScreen Beads E->F G Incubate in Dark F->G H Read Plate G->H I Calculate IC₅₀ H->I

The Discovery and Chemical Synthesis of IOX1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IOX1, also known as 5-carboxy-8-hydroxyquinoline, is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. This family of enzymes plays a critical role in a variety of cellular processes, including histone demethylation, hypoxia sensing, and DNA/RNA modification. Discovered through high-throughput screening, this compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of 2OG oxygenases, particularly the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). Its ability to modulate epigenetic landscapes and other cellular signaling pathways has made it a subject of intense research in oncology, inflammation, and metabolism. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols associated with this compound.

Discovery of this compound

This compound was identified from a high-throughput screening campaign aimed at discovering inhibitors of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases[1]. Unlike earlier inhibitors of 2OG oxygenases, such as N-oxalylglycine and pyridine-2,4-dicarboxylate, which suffer from poor cell permeability and often require esterification to be active in cells, this compound was found to be cell-active without the need for a pro-drug formulation[1]. This property makes it a more direct and reliable tool for cellular studies.

Chemical Synthesis of this compound

While a specific multi-step synthesis protocol from basic starting materials is not detailed in the primary biochemical literature, the synthesis of related N-oxalylglycine derivatives has been described[2]. The chemical structure of this compound is 5-carboxy-8-hydroxyquinoline. Commercially, it is available from multiple chemical suppliers. For researchers interested in its synthesis, the general route would involve the construction of the 8-hydroxyquinoline core followed by carboxylation at the 5-position.

Mechanism of Action

This compound functions as a competitive inhibitor with respect to 2-oxoglutarate, a key co-substrate for all 2OG-dependent dioxygenases[3]. It achieves its inhibitory effect by binding to the ferrous iron (Fe(II)) in the active site of the enzyme, thereby preventing the binding of 2-oxoglutarate and subsequent catalysis[1]. Co-crystal structures of this compound in complex with JMJD2A, JMJD3, and the factor-inhibiting HIF (FIH) have confirmed this mode of binding[1].

Due to this mechanism, this compound exhibits broad-spectrum activity against a range of 2OG oxygenases, including but not limited to:

  • JmjC-domain containing histone demethylases (KDMs) : These enzymes are critical regulators of histone methylation marks and play a fundamental role in epigenetic regulation. This compound has been shown to inhibit multiple KDM subfamilies, including KDM2, KDM3, KDM4, and KDM6[4][5][6].

  • Prolyl hydroxylase domain (PHD) enzymes : These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, this compound can lead to the stabilization of HIF-1α under normoxic conditions[7][8].

  • Factor-Inhibiting HIF (FIH) : Another regulator of the HIF pathway, also inhibited by this compound.

  • Ten-Eleven Translocation (TET) DNA demethylases : this compound has been shown to target TET2, an enzyme involved in DNA demethylation, thereby suppressing IL-17A expression in Th17 cells[9].

  • ALKBH5 : An RNA demethylase that is also inhibited by this compound[4][10].

Signaling Pathways and Cellular Processes Modulated by this compound

The broad-spectrum inhibitory nature of this compound allows it to modulate several critical cellular signaling pathways.

Histone Demethylation and Epigenetic Regulation

By inhibiting JmjC-domain containing histone demethylases, this compound can lead to an increase in the methylation levels of specific histone lysine residues. For instance, inhibition of the KDM4 family by this compound results in increased levels of H3K9me3, a histone mark generally associated with transcriptional repression[10][11].

Histone_Demethylation_Inhibition cluster_nucleus Cell Nucleus KDM JmjC Histone Demethylase (e.g., KDM4) H3K9me3 H3K9me3 (Methylated Histone) KDM->H3K9me3 Demethylates H3K9me2 H3K9me2 (Demethylated Histone) This compound This compound This compound->KDM Inhibits

Inhibition of JmjC histone demethylase by this compound.
Wnt/β-catenin Signaling Pathway

This compound has been identified as a suppressor of the Wnt/β-catenin signaling pathway, which is hyperactivated in many cancers, particularly colorectal cancer[5][6]. Mechanistically, this compound inhibits the enzymatic activity of KDM3, preventing the demethylation of H3K9 on Wnt target gene promoters and thus suppressing their transcription[5][6].

Wnt_Signaling_Inhibition cluster_pathway Wnt/β-catenin Signaling Wnt_Signal Wnt Signal Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin Stabilizes KDM3 KDM3 Beta_Catenin->KDM3 Activates H3K9_Demethylation H3K9 Demethylation on Wnt Target Genes KDM3->H3K9_Demethylation Catalyzes Wnt_Target_Genes Wnt Target Gene Transcription H3K9_Demethylation->Wnt_Target_Genes Promotes This compound This compound This compound->KDM3 Inhibits

This compound-mediated inhibition of the Wnt signaling pathway.
Hypoxia-Inducible Factor (HIF) Signaling

The stability of the HIF-1α transcription factor is regulated by PHD enzymes, which hydroxylate HIF-1α under normoxic conditions, targeting it for degradation[7][12][13]. By inhibiting PHDs, this compound can mimic a hypoxic response, leading to the stabilization of HIF-1α and the transcription of hypoxia-responsive genes[7][8].

HIF_Stabilization_Pathway cluster_hif HIF-1α Regulation PHD_Enzymes PHD Enzymes HIF1a HIF-1α PHD_Enzymes->HIF1a Hydroxylates Degradation Proteasomal Degradation HIF1a->Degradation Leads to Hypoxia_Response Hypoxia Response Gene Transcription HIF1a->Hypoxia_Response Activates (when stable) This compound This compound This compound->PHD_Enzymes Inhibits

Mechanism of HIF-1α stabilization by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a range of 2OG oxygenases using various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against 2OG Oxygenases
Target EnzymeAssay MethodIC50 (µM)Reference(s)
JmjC Demethylases
KDM2A (JMJD1A)AlphaScreen1.8[4]
KDM3A (JMJD1A)AlphaScreen0.1[4][14]
KDM4A (JMJD2A)MALDI-TOF MS1.7[15]
KDM4A (JMJD2A)AlphaScreen0.6[14]
KDM4C (JMJD2C)Bioluminescent0.65[16]
KDM4C (JMJD2C)AlphaScreen0.6[4]
KDM4E (JMJD2E)FDH-coupled0.2[15]
KDM4E (JMJD2E)MALDI-TOF MS2.4[15]
KDM4E (JMJD2E)AlphaScreen2.3[4]
KDM6B (JMJD3)AlphaScreen1.4[4]
Other 2OG Oxygenases
FIHMALDI-TOF MS20.5[15]
PHD2MALDI-TOF MS14.3[15]
TET2Biolayer InterferometryKD = 12.0[9]

Note: IC50 values can vary between different assay formats and conditions.[17]

Table 2: Cellular Activity of this compound
Cell LineAssay TypeEndpointValue (µM)Reference(s)
HeLaImmunofluorescenceInhibition of KDM2AEC50 = 24[1]
HeLaImmunofluorescenceInhibition of KDM4AEC50 = 86[1]
HeLaImmunofluorescenceInhibition of KDM6BEC50 = 37[1]
HeLaImmunofluorescenceInhibition of H3K9me3 demethylationIC50 = 86.5[15]
HeLaCytotoxicity (MTT Assay)CC50291.6[15]
HCT116Cytotoxicity (MTT Assay)IC50 (48h)28.1[10]
A549Cytotoxicity (MTT Assay)IC50 (48h)>30[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research involving this compound. Below are protocols for key experiments cited in the literature.

In Vitro Enzyme Inhibition Assay (AlphaScreen)

This assay is commonly used to measure the activity of histone demethylases.

Workflow Diagram:

AlphaScreen_Workflow cluster_workflow AlphaScreen Assay Workflow Prepare_Reagents Prepare Reagents: Enzyme, Biotinylated Peptide Substrate, Fe(II), Ascorbate, 2OG, this compound Incubate_Reaction Incubate Reaction Mix at Room Temperature Prepare_Reagents->Incubate_Reaction Quench_Reaction Quench Reaction with EDTA Incubate_Reaction->Quench_Reaction Add_Beads Add AlphaScreen Donor and Acceptor Beads (pre-incubated with product-specific antibody) Quench_Reaction->Add_Beads Incubate_Dark Incubate in the Dark at Room Temperature Add_Beads->Incubate_Dark Read_Plate Read Plate on AlphaScreen-compatible Plate Reader (680 nm excitation, 570 nm emission) Incubate_Dark->Read_Plate

General workflow for an AlphaScreen-based KDM inhibition assay.

Protocol:

  • Reagent Preparation : All reagents are diluted in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)[1][10].

  • Reaction Setup : In a 384-well plate, combine the JmjC enzyme (0.5-25 nM), biotinylated histone peptide substrate (30-1000 nM), Fe(II) (1-10 µM), L-ascorbic acid (100 µM), and 2-oxoglutarate (5-40 µM)[1]. Add serial dilutions of this compound or DMSO as a control. The final reaction volume is typically 10 µL[10].

  • Enzymatic Reaction : Incubate the plate at room temperature for the desired time.

  • Quenching : Stop the reaction by adding 5 µL of EDTA solution[1][10].

  • Detection : Add 5 µL of a mixture containing streptavidin-conjugated donor beads and protein A-conjugated acceptor beads pre-incubated with an antibody specific to the demethylated peptide product[1][10]. The final bead concentration is typically 20 µg/mL[14].

  • Incubation : Seal the plate to protect it from light and incubate at room temperature for 60 minutes[14].

  • Data Acquisition : Read the plate using a suitable plate reader (e.g., PHERAstar FS) with an AlphaScreen 680 nm excitation and 570 nm emission filter set[14].

  • Data Analysis : Normalize the data against DMSO controls and calculate IC50 values using appropriate software (e.g., GraphPad Prism)[10][14].

Cellular Target Engagement Assay (Immunofluorescence)

This assay directly measures the ability of this compound to inhibit histone demethylase activity within cells.

Protocol:

  • Cell Culture and Transfection : Seed HeLa cells on coverslips in a 24-well plate. Transfect cells with a plasmid expressing a Flag-tagged version of the histone demethylase of interest (e.g., JMJD2A)[1].

  • Compound Treatment : After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 100 µM to 300 µM) or DMSO for a specified period[1].

  • Fixation and Permeabilization : Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100 in PBS.

  • Immunostaining :

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

    • Incubate with primary antibodies against the Flag-tag (to identify transfected cells) and the specific histone methylation mark (e.g., H3K9me3)[1].

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

    • Counterstain nuclei with DAPI[1].

  • Imaging and Analysis : Mount the coverslips and acquire images using a fluorescence microscope. Quantify the immunofluorescence signal for the histone methylation mark specifically in the transfected (Flag-positive) cells[1].

  • Data Analysis : Determine the EC50 value by comparing the signal intensity in this compound-treated cells to DMSO-treated cells (100% activity) and cells expressing a catalytically inactive mutant of the demethylase (0% activity)[1].

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which this compound becomes toxic to cells.

Protocol:

  • Cell Seeding : Seed cells (e.g., HeLa, HCT116) into 96-well plates and allow them to adhere overnight[10].

  • Compound Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-300 µM) in 1% DMSO[10]. Include a positive control for cytotoxicity, such as staurosporine[10].

  • Incubation : Treat the cells for a specified duration (e.g., 24 or 48 hours)[10].

  • MTT Addition : Add an MTT solution (e.g., CellTiter 96 Aqueous One Solution Reagent) to each well and incubate for 1-4 hours at 37°C[10].

  • Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis : Normalize the results to DMSO-treated control cells and calculate the CC50 or IC50 value using appropriate software[10].

Conclusion

This compound is a foundational tool compound for the study of 2-oxoglutarate-dependent oxygenases. Its discovery provided researchers with a cell-permeable, broad-spectrum inhibitor capable of modulating key cellular processes like epigenetic regulation, Wnt signaling, and the hypoxic response. The quantitative data and experimental protocols summarized in this guide offer a technical foundation for professionals in drug development and biomedical research to effectively utilize this compound in their investigations, paving the way for a deeper understanding of the roles of 2OG oxygenases in health and disease and potentially leading to the development of novel therapeutic agents.

References

The Impact of IOX1 on Chromatin Remodeling and Accessibility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IOX1, a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, has emerged as a critical tool for studying the epigenetic regulation of gene expression.[1][2][3] Primarily targeting the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), this compound induces significant alterations in the histone methylation landscape, leading to profound changes in chromatin structure and accessibility. This guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on histone demethylases, and its impact on chromatin dynamics, offering detailed experimental protocols and visual representations of key pathways and workflows.

Mechanism of Action: Inhibition of JmjC Histone Demethylases

This compound functions as a competitive inhibitor of 2-oxoglutarate, a crucial cofactor for the catalytic activity of JmjC histone demethylases.[1][3] These enzymes are responsible for removing methyl groups from lysine residues on histone tails, playing a vital role in regulating gene expression. By blocking the activity of JmjC demethylases, this compound leads to an accumulation of histone methylation marks, particularly the repressive marks H3K9me3 and H3K36me3.[4] This increase in repressive marks is a key driver of this compound's effects on chromatin structure.

The inhibition of specific KDM subfamilies, such as KDM3 and KDM4, has been shown to suppress oncogenic signaling pathways, including the Wnt/β-catenin pathway in colorectal cancer, by preventing the demethylation of H3K9 on Wnt target gene promoters.[5]

IOX1_Mechanism cluster_0 Cellular Environment This compound This compound JmjC JmjC Histone Demethylases (e.g., KDM3, KDM4) This compound->JmjC Inhibits H3K9me3_H3K36me3 Histone H3 (Lysine 9/36 - trimethylated) JmjC->H3K9me3_H3K36me3 Demethylates Chromatin_Compaction Chromatin Compaction H3K9me3_H3K36me3->Chromatin_Compaction Promotes Reduced_Accessibility Reduced Chromatin Accessibility Chromatin_Compaction->Reduced_Accessibility Gene_Repression Target Gene Repression Reduced_Accessibility->Gene_Repression Leads to

Figure 1: Mechanism of this compound action on chromatin.

Quantitative Data: Inhibitory Activity of this compound and Derivatives

The potency of this compound and its more cell-permeable analog, n-octyl-IOX1, has been quantified against various JmjC histone demethylases. The following tables summarize the key inhibitory concentrations (IC50) and cellular efficacy (EC50) data.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound against JmjC Histone Demethylases

Target DemethylaseIC50 (µM)
KDM3A (JMJD1A)0.1, 0.17[6]
KDM4A (JMJD2A)0.2
KDM4C (JMJD2C)0.6[6]
KDM4E (JMJD2E)0.3, 2.3[6]
KDM5C (JARID1C/SMCX)Not specified
KDM6A (UTX)1.0
KDM6B (JMJD3)0.12, 1.4[6]
KDM2A1.8[6]

Table 2: Cellular Efficacy (EC50) of this compound and n-Octyl-IOX1 in HeLa Cells

CompoundTargetEC50 (µM)Reference
This compoundKDM4A100[7]
n-Octyl-IOX1KDM4A3.8[7][8]
This compoundKDM2A24[9]
This compoundKDM6B37[9]

Impact on Chromatin Remodeling and Accessibility

By increasing the levels of repressive histone marks like H3K9me3 and H3K36me3, this compound promotes a more condensed chromatin state, often referred to as heterochromatin.[4] This compacted structure physically restricts the access of transcription factors and the transcriptional machinery to DNA, leading to a general decrease in chromatin accessibility at specific genomic loci.

A notable example is the this compound-induced reduction of chromatin accessibility in the promoter regions of genes involved in DNA damage repair and telomere maintenance in non-small cell lung cancer (NSCLC) cells.[4] This effect has been shown to enhance the sensitivity of these cancer cells to radiation therapy.[4] Techniques such as ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) have been instrumental in mapping these genome-wide changes in chromatin accessibility following this compound treatment.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effects on chromatin are provided below.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide occupancy of specific histone modifications. In the context of this compound, it is used to quantify the changes in H3K9me3 and H3K36me3 levels.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control (e.g., DMSO) for the desired time. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[10]

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei.[10] Sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9me3). Add protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.[11]

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

ChIP_Seq_Workflow Start Cell Treatment (this compound vs. Vehicle) Crosslinking Formaldehyde Cross-linking Start->Crosslinking Lysis Cell Lysis & Nuclei Isolation Crosslinking->Lysis Sonication Chromatin Shearing (Sonication) Lysis->Sonication IP Immunoprecipitation (e.g., anti-H3K9me3) Sonication->IP Beads Protein A/G Bead Incubation IP->Beads Wash Washes Beads->Wash Elution Elution Wash->Elution Reverse Reverse Cross-linking Elution->Reverse Purification DNA Purification Reverse->Purification Sequencing Library Preparation & Sequencing Purification->Sequencing

Figure 2: ChIP-Seq experimental workflow.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)

ATAC-seq is a method for mapping chromatin accessibility genome-wide. It is used to determine how this compound treatment alters the accessibility of regulatory regions.

Protocol:

  • Cell Harvesting and Lysis: Harvest a small number of this compound-treated and control cells (e.g., 50,000). Lyse the cells with a gentle lysis buffer to isolate the nuclei while keeping them intact.[12]

  • Transposition Reaction: Resuspend the nuclei in a transposition reaction mix containing the Tn5 transposase. The transposase will cut and ligate sequencing adapters into accessible, open chromatin regions.[12]

  • DNA Purification: Purify the tagmented DNA using a DNA purification kit.[13]

  • PCR Amplification: Amplify the purified DNA using PCR to generate a sequencing library. The number of PCR cycles should be minimized to avoid amplification bias.[14]

  • Library Purification and Sequencing: Purify the PCR product to remove primers and perform paired-end high-throughput sequencing.

ATAC_Seq_Workflow Start Cell Treatment (this compound vs. Vehicle) Lysis Cell Lysis & Nuclei Isolation Start->Lysis Transposition Tn5 Transposase Tagmentation Lysis->Transposition Purification1 DNA Purification Transposition->Purification1 PCR PCR Amplification Purification1->PCR Purification2 Library Purification PCR->Purification2 Sequencing Paired-End Sequencing Purification2->Sequencing

Figure 3: ATAC-Seq experimental workflow.
Formaldehyde-Assisted Isolation of Regulatory Elements (FAIRE-Seq)

FAIRE-seq is another method to identify regions of open chromatin.

Protocol:

  • Formaldehyde Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. The cross-linking is less efficient in nucleosome-depleted regions.[15]

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA.[16]

  • Phenol-Chloroform Extraction: Perform a phenol-chloroform extraction. The DNA from open chromatin regions, which is not cross-linked to proteins, will partition into the aqueous phase.[15]

  • DNA Purification: Isolate the DNA from the aqueous phase.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

FAIRE_Seq_Workflow Start Cell Treatment (this compound vs. Vehicle) Crosslinking Formaldehyde Cross-linking Start->Crosslinking Lysis Cell Lysis & Sonication Crosslinking->Lysis Extraction Phenol-Chloroform Extraction Lysis->Extraction Aqueous_Phase Isolate Aqueous Phase (Open Chromatin DNA) Extraction->Aqueous_Phase Purification DNA Purification Aqueous_Phase->Purification Sequencing Library Preparation & Sequencing Purification->Sequencing

Figure 4: FAIRE-Seq experimental workflow.

Conclusion and Future Directions

This compound is a powerful chemical probe for elucidating the role of JmjC histone demethylases in chromatin biology and disease. Its ability to induce a heterochromatic state by increasing repressive histone marks provides a valuable tool for studying the relationship between chromatin accessibility and gene expression. The development of more potent and selective derivatives, such as n-octyl-IOX1, enhances the utility of this class of inhibitors for in vivo studies.[2][7][8] Future research will likely focus on dissecting the specific roles of individual JmjC demethylases in various cellular processes and exploring the therapeutic potential of targeting these enzymes in cancer and other diseases characterized by epigenetic dysregulation.

References

IOX1: A Technical Guide to its Role in Epigenetic Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IOX1, or 5-carboxy-8-hydroxyquinoline, is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, a superfamily of enzymes that includes the Jumonji C (JmjC) domain-containing histone demethylases.[1][2][3] By modulating the activity of these key epigenetic regulators, this compound has emerged as a critical tool for investigating the intricate signaling pathways that govern gene expression and cellular function. This technical guide provides an in-depth analysis of this compound's mechanism of action, its involvement in critical signaling pathways, and detailed experimental protocols for its application in research and drug development.

Core Mechanism of Action: Inhibition of 2OG-Dependent Oxygenases

This compound exerts its inhibitory effects by acting as a competitive inhibitor of 2-oxoglutarate, a key cofactor for a wide range of oxygenases, including the JmjC histone demethylases.[4] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby altering chromatin structure and gene transcription. This compound's broad-spectrum activity allows for the investigation of multiple epigenetic pathways simultaneously.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against a range of JmjC histone demethylases and in various cell lines. The following tables summarize the key IC50 and EC50 values reported in the literature.

Target EnzymeIC50 (μM)Assay Method
KDM2A / JMJD1A1.8[3], 0.17[5]Not Specified
KDM3A / JMJD1B0.1[2][3]Not Specified
KDM4A / JMJD2A0.6[2], 0.2[5]Not Specified
KDM4C / JMJD2C0.6[3], 0.6Not Specified
KDM4E / JMJD2E2.3[3], 0.3Not Specified
KDM5C / JARID1C0.6Not Specified
KDM6A / UTX1.0[5]Not Specified
KDM6B / JMJD31.4[3], 0.12[5]Not Specified
FIH20.5MALDI-TOF MS[6]
PHD214.3MALDI-TOF MS[6]
Cell LineAssay TypeIC50 / EC50 (μM)Incubation Time
HCT116Cytotoxicity (MTT)28.148 h[1]
A549CytotoxicityNot Specified48 h[1]
HeLaH3K9me3 Demethylation86.5Not Specified[6][7]
HeLaCytotoxicity (MTT)86[2], 291.6[6]24 h[1]
KDM4A in HeLaEC50100Not Specified[8]
n-Octyl-IOX1 KDM4A in HeLaEC503.8Not Specified[8]

Involvement in Key Signaling Pathways

Histone Demethylation and Transcriptional Regulation

This compound's primary mechanism involves the direct inhibition of JmjC histone demethylases, leading to an increase in histone methylation marks, such as H3K9me3.[1][3] This hypermethylation is associated with condensed chromatin and transcriptional repression. In cancer cells, this can lead to the silencing of oncogenes and the activation of tumor suppressor pathways. For instance, this compound has been shown to suppress Wnt target gene transcription in colorectal cancer by inhibiting KDM3-mediated demethylation of H3K9 on Wnt target gene promoters.[9][10]

Histone_Demethylation_Inhibition This compound This compound JmjC JmjC Histone Demethylases (e.g., KDM3, KDM4) This compound->JmjC Inhibits Transcription_Repression Transcriptional Repression This compound->Transcription_Repression Leads to H3K9me2_3 H3K9me2/3 JmjC->H3K9me2_3 Demethylates Tumorigenesis Colorectal Cancer Tumorigenesis JmjC->Tumorigenesis Promotes Chromatin Chromatin Condensation H3K9me2_3->Chromatin Maintains Wnt_Genes Wnt Target Genes (e.g., LGR5, DKK1) Chromatin->Wnt_Genes Represses Transcription of Wnt_Genes->Tumorigenesis Promotes Transcription_Repression->Tumorigenesis Suppresses

Figure 1: this compound inhibits JmjC demethylases, leading to transcriptional repression and suppression of tumorigenesis.

Hypoxia Signaling Pathway

The cellular response to low oxygen levels (hypoxia) is primarily mediated by Hypoxia-Inducible Factors (HIFs). The stability of the HIF-1α subunit is regulated by prolyl hydroxylases (PHDs), which are also 2OG-dependent oxygenases.[11][12] Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation.[13] Under hypoxic conditions, PHD activity is reduced, leading to HIF-1α stabilization and the activation of hypoxia-responsive genes.[14][15] this compound, by inhibiting PHDs, can mimic a hypoxic response by stabilizing HIF-1α even under normoxic conditions.[7]

Hypoxia_Signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound Inhibition PHD Prolyl Hydroxylases (PHDs) HIF1a HIF-1α PHD->HIF1a Hydroxylates pVHL pVHL HIF1a->pVHL Binds to Proteasome Proteasome pVHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (stabilized) HIF1b HIF-1β HIF1a_stable->HIF1b Dimerizes with HIF_complex HIF-1 Complex HIF1b->HIF_complex HRE Hypoxia Response Elements (HREs) HIF_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Activates This compound This compound This compound->PHD Inhibits

Figure 2: this compound inhibits PHDs, stabilizing HIF-1α and activating hypoxia-responsive genes.

Th17-Mediated Inflammation

Recent studies have identified this compound as a suppressor of IL-17 expression in both murine and human CD4+ T cells.[16][17] This effect is mediated through the targeting of TET2, a DNA demethylase, which is also a 2OG-dependent oxygenase. By inhibiting TET2, this compound modulates the DNA methylation status of the Il17a promoter, leading to reduced IL-17 production and a subsequent decrease in Th17-mediated inflammation.[16][17]

Experimental Protocols

AlphaScreen Assay for In Vitro Inhibition

This assay is used to determine the in vitro inhibitory activity of this compound against purified histone demethylases.

  • Reagents : 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween20, enzyme (e.g., KDM4A, 5 nM), biotinylated substrate peptide (30 nM), Fe(II) (1 μM), ascorbate (100 μM), 2-oxoglutarate (10 μM), this compound (various concentrations), EDTA, AlphaScreen donor and acceptor beads.[2]

  • Procedure :

    • Dilute all reagents in the assay buffer and allow them to equilibrate to room temperature.

    • Perform catalytic turnover assays in low-volume 384-well plates at room temperature in a 10 μL volume.

    • The reaction mixture consists of the enzyme, biotinylated substrate peptide, Fe(II), ascorbate, and 2OG.

    • Add this compound at varying concentrations to the reaction mixture.

    • Quench the reaction with EDTA (5 μL).

    • Add AlphaScreen donor (Streptavidin-conjugated) and acceptor (Protein A-conjugated) beads preincubated with peptide product antibodies (5 μL).

    • Seal the plates to protect from light and incubate at room temperature for 60 minutes.

    • Read the plates on a PHERAstar FS plate reader using an AlphaScreen 680 excitation/570 emission filter set.

    • Calculate IC50 values after normalization against DMSO controls.[2]

AlphaScreen_Workflow A Prepare Reagents (Enzyme, Substrate, Cofactors, this compound) B Mix in 384-well plate A->B C Incubate at RT B->C D Quench with EDTA C->D E Add AlphaScreen Beads D->E F Incubate (60 min, dark) E->F G Read Plate F->G H Calculate IC50 G->H

Figure 3: Workflow for the AlphaScreen in vitro inhibition assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Reagents : DMEM medium, this compound, DMSO, Staurosporine (positive control), CellTiter 96 Aqueous One Solution Reagent.[1]

  • Procedure :

    • Seed cells (e.g., HeLa, HCT116) into 96-well plates and culture at 37°C for 24 hours to achieve ~70% confluency.

    • Replace the medium with DMEM containing this compound at different concentrations (e.g., 1-300 μM) in 1% DMSO.

    • Use Staurosporine (0.03-10 μM) as a positive control for cytotoxicity.

    • After 24 or 48 hours of treatment, replace the medium with CellTiter 96 Aqueous One Solution Reagent and incubate for 4 hours.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate CC50 or IC50 values after normalization against 1% DMSO-treated cells (negative control) and media-only controls (background).[1]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct interaction between a compound and its target protein in a cellular context.

  • Reagents : Cell lysis buffer, antibodies for target proteins (e.g., TET2, JMJD3), secondary antibodies.[16]

  • Procedure :

    • Treat cultured cells (e.g., Th17 cells) with this compound or a vehicle control.

    • Harvest and lyse the cells.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to separate aggregated proteins from the soluble fraction.

    • Analyze the soluble fraction by Western blot using antibodies against the target proteins.

    • A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding.[16]

Immunofluorescence for H3K9me3 Levels

This method is used to visualize and quantify changes in histone methylation within cells.

  • Reagents : HeLa cells, Flag-tagged JMJD2A expression vector, transfection reagent, anti-Flag antibody, anti-H3K9me3 antibody, DAPI, fluorescently labeled secondary antibodies.[7]

  • Procedure :

    • Transfect HeLa cells with a vector expressing Flag-tagged JMJD2A.

    • Treat the transfected cells with increasing concentrations of this compound.

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies (anti-Flag and anti-H3K9me3).

    • Incubate with fluorescently labeled secondary antibodies.

    • Stain the nuclei with DAPI.

    • Acquire images using an epifluorescence microscope.

    • Analyze the images using software like CellProfiler to quantify the fluorescence intensity of H3K9me3 in the nuclei of transfected cells. A dose-dependent increase in H3K9me3 fluorescence indicates inhibition of JMJD2A by this compound.[7]

Applications in Drug Development and Research

This compound's ability to modulate epigenetic and hypoxia signaling pathways makes it a valuable tool in several research areas:

  • Cancer Biology : Investigating the role of histone demethylases and hypoxia in tumor growth, metastasis, and drug resistance.[9][18][19] this compound has been shown to suppress tumorigenesis in colorectal cancer and metastasis in osteosarcoma.[10][19] It can also enhance the radiosensitivity of non-small cell lung cancer.[18]

  • Immunology and Inflammation : Studying the epigenetic regulation of immune cell differentiation and function, particularly in the context of autoimmune diseases.[16][17]

  • Stem Cell Biology : Elucidating the role of epigenetic modifications in maintaining stemness and directing differentiation.

  • Cardiovascular and Ischemic Diseases : Exploring the therapeutic potential of modulating the hypoxia signaling pathway.

Conclusion

This compound is a versatile and potent chemical probe for studying the complex interplay of epigenetic and hypoxia signaling pathways. Its broad-spectrum inhibitory activity against 2OG-dependent oxygenases provides a powerful means to dissect the roles of these enzymes in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this compound in their investigations. Further research into more selective derivatives of this compound, such as the n-octyl ester form with improved cell permeability, will undoubtedly continue to advance our understanding of these critical cellular processes.[4][8]

References

The Structural Basis of IOX1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular underpinnings of IOX1 inhibition of 2-oxoglutarate (2OG) dependent oxygenases. This compound, or 5-carboxy-8-hydroxyquinoline, is a potent, broad-spectrum, and cell-permeable inhibitor of this enzyme superfamily, which includes critical regulators of gene expression such as histone and DNA demethylases. This document details the mechanism of action, quantitative binding data, experimental methodologies, and relevant cellular pathways, offering a comprehensive resource for researchers in epigenetics and drug discovery.

Mechanism of Action

This compound functions as a competitive inhibitor by chelating the active site Fe(II) ion and mimicking the binding of the 2-oxoglutarate co-substrate, thereby blocking the catalytic activity of 2OG-dependent oxygenases. This broad-spectrum inhibition affects a variety of enzymes, including the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA demethylases.[1][2] By inhibiting these enzymes, this compound can modulate the epigenetic landscape, leading to alterations in gene expression. For instance, inhibition of histone demethylases by this compound can lead to an increase in histone methylation marks, such as H3K9me3.[1][3]

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against a range of 2OG-dependent oxygenases using various biochemical and cellular assays. The following tables summarize the key inhibition and binding data.

Target EnzymeIC50 (μM)Assay MethodReference
KDM2A / JMJD1A1.8MALDI-TOF MS[4]
KDM3A / JMJD1C0.1AlphaScreen[4]
KDM4A / JMJD2A86.5 (cellular)Immunofluorescence[2][3]
KDM4A / JMJD2A1.7MALDI-TOF MS[3]
KDM4C / JMJD2C0.6AlphaScreen[4]
KDM4E / JMJD2E0.2FDH-coupled assay[3]
KDM4E / JMJD2E2.4MALDI-TOF MS[3]
KDM6B / JMJD31.4AlphaScreen[4]
FIH20.5MALDI-TOF MS[3]
PHD214.3MALDI-TOF MS[3]
ALKBH5--[1][4]
Target ProteinBinding Affinity (KD)MethodReference
TET21.20 x 10⁻⁵ MBiolayer Interferometry[5]
Cell LineCytotoxicity (IC50/CC50)AssayReference
HCT11628.1 µMMTT Assay[1]
HeLa291.6 µM-[3]

Structural Basis of Inhibition

The co-crystal structures of this compound in complex with several 2OG oxygenases have been elucidated, providing a detailed view of its binding mode. These structures reveal that this compound occupies the 2OG binding site and directly coordinates the active site Fe(II) through its 8-hydroxyl and carboxylate groups.

Target EnzymePDB IDReference
JMJD2A (KDM4A)3NJY[2]
JMJD3 (KDM6B)2XXZ[2]
FIH3OD4[2]

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound inhibition are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is used to measure enzyme activity and inhibition in a high-throughput format.

Protocol:

  • All reagents are diluted in an assay buffer of 50 mM HEPES, 0.1% BSA, pH 7.5, supplemented with 0.01% Tween20.[1][6]

  • The reaction mixture is prepared in a 10 μL volume in a low-volume 384-well plate and consists of the enzyme (e.g., 5 nM), a biotinylated substrate peptide (e.g., 30 nM), Fe(II) (e.g., 1 μM), ascorbate (e.g., 100 μM), and 2-oxoglutarate (e.g., 10 μM).[1][6]

  • For the PHD2 enzyme, a modified reaction mixture is used: 5 nM enzyme, 60 nM biotinylated substrate peptide, 20 μM Fe(II), 200 μM ascorbate, and 2 μM 2OG.[1][6]

  • The reaction is initiated and run at room temperature.

  • To terminate the reaction, 5 μL of EDTA is added.[1][6]

  • A solution containing AlphaScreen donor (Streptavidin-conjugated) and acceptor (Protein A-conjugated) beads, pre-incubated with an antibody specific to the product of the enzymatic reaction, is added (5 μL).[1][6]

  • The final concentration of beads in the 20 μL reaction is 20 μg/mL.[1]

  • Plates are sealed with foil to protect from light and incubated for 60 minutes at room temperature.[1][6]

  • The signal is read on a PHERAstar FS plate reader using an AlphaScreen 680 nm excitation and 570 nm emission filter set.[1][6]

  • IC50 values are calculated using software such as Prism 6 after normalization against DMSO controls.[1]

Biolayer Interferometry (BLI)

BLI is a label-free technology used to measure biomolecular interactions in real-time.

Protocol:

  • His-tagged TET2 protein (20 μg/ml in PBS) is immobilized on a Ni-NTA sensor.[5]

  • This compound is reconstituted in DMSO and then serially diluted in 1% DMSO-PBST to concentrations ranging from 0.9375 μM to 15 μM.[5]

  • A baseline is established for 60 seconds by dipping the sensor in PBST buffer.[5]

  • The sensor is then immersed in the wells containing the different concentrations of this compound to measure the association signal.[5]

  • The dissociation curve is obtained by placing the sensor back into the PBST buffer.[5]

  • The equilibrium dissociation constant (KD) is calculated using FortéBio's Data Analysis software.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a ligand to its target protein in a cellular context.

Protocol: While a specific detailed protocol for this compound with CETSA was not available in the search results, a general workflow can be described.

  • Cells are treated with either this compound or a vehicle control (DMSO).

  • The treated cells are heated to a range of temperatures.

  • Cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • The amount of the target protein remaining in the soluble fraction at each temperature is quantified by methods such as Western blotting.

  • Ligand binding stabilizes the protein, leading to a shift in its melting curve to a higher temperature.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of a protein and how a ligand binds to it.[7]

Protocol:

  • The target protein is expressed and purified to a high degree.

  • The purified protein is crystallized, often in the presence of the inhibitor (this compound).

  • The protein crystals are exposed to an X-ray beam.[7]

  • The diffraction pattern of the X-rays is recorded.[7]

  • The diffraction data is processed to generate an electron density map, which is then used to build a three-dimensional model of the protein-ligand complex.[7]

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its characterization.

IOX1_Mechanism_of_Action cluster_enzyme 2-Oxoglutarate Dependent Oxygenase cluster_inhibition This compound Inhibition cluster_outcome Cellular Outcome Active_Site Active Site (Fe(II)) Blocked_Demethylation Blocked Demethylation Active_Site->Blocked_Demethylation Catalysis Inhibited Two_OG 2-Oxoglutarate (Co-substrate) Two_OG->Active_Site Substrate Substrate (e.g., Methylated Histone/DNA) Substrate->Active_Site This compound This compound This compound->Active_Site Binds to Fe(II) and mimics 2-OG Altered_Gene_Expression Altered Gene Expression Blocked_Demethylation->Altered_Gene_Expression

Caption: this compound inhibits 2OG-dependent oxygenases by binding to the active site.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Validation cluster_data Data Analysis Biochemical_Assay Biochemical Assays (e.g., AlphaScreen) IC50 IC50 Determination Biochemical_Assay->IC50 Binding_Assay Binding Assays (e.g., Biolayer Interferometry) KD KD Determination Binding_Assay->KD Structural_Studies Structural Studies (X-ray Crystallography) Structure 3D Structure Elucidation Structural_Studies->Structure Cellular_Assay Cellular Assays (e.g., Immunofluorescence) Cellular_Potency Cellular Potency Cellular_Assay->Cellular_Potency CETSA CETSA Target_Engagement Target Engagement CETSA->Target_Engagement Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Toxicity Toxicity Profile Cytotoxicity_Assay->Toxicity

Caption: Workflow for characterizing this compound's inhibitory activity.

Conclusion

This compound serves as a valuable chemical probe for studying the roles of 2OG-dependent oxygenases in various biological processes. Its well-characterized mechanism of action, supported by extensive quantitative and structural data, makes it a powerful tool for epigenetic research. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to utilize this compound in their studies. Further investigation into the selectivity of this compound and the development of more specific inhibitors will continue to advance our understanding of the therapeutic potential of targeting this important class of enzymes.

References

The Impact of IOX1 on Global Histone Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IOX1, a potent small-molecule inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, with a primary focus on its effects on global histone methylation patterns. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and illustrate relevant cellular pathways.

Introduction to this compound

This compound, chemically known as 5-carboxy-8-hydroxyquinoline, is a broad-spectrum inhibitor of the 2-oxoglutarate (2OG)-dependent oxygenase superfamily.[1][2] This large family of enzymes includes the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), which are critical regulators of epigenetic states.[1] By inhibiting these enzymes, this compound serves as a valuable chemical probe to investigate the biological roles of histone demethylation and holds potential for therapeutic development in diseases linked to epigenetic dysregulation, such as cancer and inflammatory disorders.[3][4][5]

A key challenge with this compound has been its low cell permeability, attributed to its polar carboxyl group.[1][6] This has led to the development of cell-permeable derivatives, such as the n-octyl ester of this compound, which demonstrates significantly improved cellular potency.[1]

Mechanism of Action

The JmjC domain-containing histone demethylases catalyze the removal of methyl groups from lysine residues on histone tails. This enzymatic reaction requires several co-factors, including Fe(II) and 2-oxoglutarate (2OG), and utilizes molecular oxygen to oxidatively remove the methyl group, releasing formaldehyde.[7]

This compound exerts its inhibitory effect by acting as a competitive inhibitor with respect to 2-oxoglutarate.[8] Its structure mimics the 2OG co-factor, allowing it to bind to the active site of the enzyme. This binding event, often involving chelation of the active-site iron, prevents the catalytic cycle from proceeding, leading to an accumulation of methylated histones.

cluster_0 JmjC Histone Demethylase Activity (Normal) cluster_1 Inhibition by this compound KDM JmjC Demethylase (e.g., KDM4A) Product Demethylated Histone (e.g., H3K9me2) KDM->Product Catalyzes Demethylation Substrate Methylated Histone (e.g., H3K9me3) Substrate->KDM Binds to Active Site Cofactors Fe(II) + 2-Oxoglutarate + O2 Cofactors->KDM KDM_i JmjC Demethylase Blocked Activity Blocked KDM_i->Blocked This compound This compound This compound->KDM_i Competes with 2-OG Binds to Active Site

Figure 1. Mechanism of this compound inhibition on JmjC histone demethylases.

Effect on Global Histone Methylation Patterns

As a broad-spectrum inhibitor of JmjC demethylases, this compound treatment leads to a global increase in the levels of specific histone methylation marks. The most consistently reported effects are the accumulation of repressive histone marks, particularly:

  • H3K9me3 (Histone H3 Lysine 9 Trimethylation): this compound has been shown to increase global levels of H3K9me3 in various cell lines, including HeLa and non-small cell lung cancer (NSCLC) cells.[4][8][9] This is primarily due to the inhibition of the KDM4/JMJD2 family of demethylases.[8][10]

  • H3K27me3 (Histone H3 Lysine 27 Trimethylation): An increase in H3K27me3, another repressive mark, has been observed in erythroid cells treated with this compound.[3] This effect is likely mediated through the inhibition of KDM6 family members like JMJD3 and UTX.[10]

  • H3K36me3 (Histone H3 Lysine 36 Trimethylation): In NSCLC cells, this compound treatment also resulted in a significant increase in H3K36me3 levels.[4]

These changes in histone methylation patterns alter chromatin structure, generally leading to a more condensed, transcriptionally repressive state. This can affect the expression of a wide range of genes and influence various cellular processes.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory and cellular activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against JmjC Histone Demethylases

Target Enzyme IC₅₀ (μM) Assay Method Reference
KDM2A (JMJD1A) 1.8 Not Specified [11]
KDM3A (JMJD1A) 0.1 Not Specified [6][11]
KDM4A (JMJD2A) 0.6 Not Specified [6]
KDM4C (JMJD2C) 0.6 AlphaScreen [10][11]
KDM4E (JMJD2E) 0.2 - 2.3 FDH-coupled / Not Specified [11][12]
KDM6A (UTX) 1.0 Not Specified [10]

| KDM6B (JMJD3) | 0.12 | Not Specified |[10] |

Table 2: Cellular Activity and Cytotoxicity of this compound

Cell Line Assay Type Effect / Endpoint IC₅₀ / EC₅₀ (μM) Incubation Time Reference
HeLa H3K9me3 Demethylation Inhibition Increase in H3K9me3 fluorescence 86.5 Not Specified [8][12]
HeLa Cytotoxicity Antiproliferative activity ~291.6 24 hours [9][12]
HCT116 Cytotoxicity Cell viability 28.1 48 hours [9]
A549 Cytotoxicity Cell viability 48.3 48 hours [9]

| HeLa | H3K9me2 Induction | Immunofluorescence | - | 72 hours |[9] |

Note: The n-octyl ester derivative of this compound shows a much higher cellular potency, with an EC₅₀ of 3.8 µM for KDM4A inhibition in HeLa cells.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature on this compound.

In Vitro Enzyme Inhibition: AlphaScreen Assay

This assay is commonly used to determine the in vitro IC₅₀ values of inhibitors against histone demethylases.[6][8][9]

  • Reagent Preparation: All reagents are diluted in an assay buffer (e.g., 50 mM HEPES, 0.1% BSA, 0.01% Tween20, pH 7.5).

  • Reaction Mixture: A typical 10 µL reaction includes the JmjC enzyme (e.g., 5 nM), a biotinylated histone peptide substrate (e.g., 30 nM), Fe(II) (e.g., 1 µM), ascorbate (e.g., 100 µM), and 2-oxoglutarate (e.g., 10 µM). This compound is added at various concentrations.

  • Incubation: The reaction is run in low-volume 384-well plates at room temperature.

  • Quenching: The reaction is stopped by adding EDTA.

  • Detection: AlphaScreen donor (Streptavidin-conjugated) and acceptor (Protein A-conjugated) beads, pre-incubated with an antibody specific to the demethylated product, are added.

  • Reading: Plates are incubated in the dark for 60 minutes and then read on a plate reader (e.g., PHERAstar FS) with an appropriate filter set.

  • Analysis: IC₅₀ values are calculated by normalizing the data against DMSO controls using software like Prism.[6][9]

Cellular Histone Methylation: Immunofluorescence Assay

This method visualizes and quantifies changes in histone methylation levels within cells.[1][8]

  • Cell Culture and Treatment: HeLa cells are seeded on coverslips or in 96-well plates. Often, cells are transfected to overexpress a specific demethylase (e.g., Flag-tagged KDM4A). Cells are then treated with various concentrations of this compound (e.g., 100-300 µM) or DMSO for a set period (e.g., 24 hours).[8][9]

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Blocking: Non-specific antibody binding is blocked using a solution like BSA or normal goat serum.

  • Antibody Incubation: Cells are incubated with primary antibodies against the histone mark of interest (e.g., anti-H3K9me3) and, if applicable, against the transfected protein tag (e.g., anti-Flag).

  • Secondary Antibody Incubation: Fluorescently-labeled secondary antibodies are used for detection. DAPI is often included to stain the nucleus.

  • Imaging and Analysis: Images are captured using a fluorescence microscope. The fluorescence intensity of the histone mark signal within the nuclei of transfected cells is quantified to determine the level of inhibition.[8]

A 1. Seed HeLa cells in 96-well plate B 2. Transfect with Flag-KDM4A plasmid A->B C 3. Treat with this compound (various concentrations) B->C D 4. Fix, Permeabilize, and Block C->D E 5. Incubate with Primary Abs (anti-H3K9me3, anti-Flag) D->E F 6. Incubate with Fluorescent Secondary Abs + DAPI E->F G 7. Image with Fluorescence Microscope F->G H 8. Quantify H3K9me3 signal in Flag-positive cells G->H

Figure 2. Workflow for cellular immunofluorescence assay.

Cell Viability: MTT Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound.[9]

  • Cell Seeding: Cells (e.g., HeLa, HCT116) are seeded in 96-well plates and allowed to attach for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1-300 µM) or a positive control for cytotoxicity like staurosporine. A DMSO control is also included.

  • Incubation: Cells are treated for a specified duration (e.g., 24 or 48 hours).

  • Reagent Addition: A reagent like CellTiter 96 Aqueous One Solution Reagent (MTS) or MTT is added to each well.

  • Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

  • Analysis: IC₅₀ or CC₅₀ values are calculated by normalizing the results to the DMSO-treated control cells.[9]

Impact on Signaling Pathways and Cellular Processes

This compound's ability to alter the epigenetic landscape affects several key signaling pathways.

Wnt/β-catenin Signaling in Colorectal Cancer

In colorectal cancer, the Wnt/β-catenin signaling pathway is often hyperactivated. KDM3 and KDM4 family demethylases promote this pathway by removing repressive H3K9me2 marks on the promoters of Wnt target genes, facilitating their transcription. This compound has been shown to suppress Wnt target gene transcription and colorectal cancer tumorigenesis by inhibiting KDM3 activity.[5][13] This leads to the maintenance of H3K9 methylation on Wnt target promoters, thus repressing their expression.[5]

Wnt Wnt Signal beta_catenin β-catenin Wnt->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Co-activates Wnt_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF_LEF->Wnt_Genes Binds Promoter KDM3 KDM3 H3K9me2 H3K9me2 (Repressive Mark) KDM3->H3K9me2 Removes Mark H3K9me2->Wnt_Genes Inhibits Transcription Transcription & Tumorigenesis Wnt_Genes->Transcription This compound This compound This compound->KDM3 Inhibits Repression Repression

Figure 3. this compound inhibits the Wnt signaling pathway by targeting KDM3.

Other Key Processes
  • Th17 Cell-Mediated Inflammation: this compound can suppress the expression of IL-17 in mouse and human CD4+ T cells. This effect is mediated by targeting TET2, a 2OG-dependent DNA demethylase, highlighting this compound's broader activity beyond histone demethylases.[10][14]

  • Radiosensitivity in NSCLC: In non-small cell lung cancer, this compound enhances sensitivity to radiation. It achieves this by increasing repressive H3K9me3 and H3K36me3 marks, which reduces chromatin accessibility at the promoter regions of DNA damage repair genes, thereby impairing the cell's ability to repair radiation-induced damage.[4]

  • Erythroid Differentiation: this compound was identified in a screen for its ability to selectively silence the expression of α-globin without significantly affecting β-globin expression or overall erythroid differentiation. This suggests its potential as a lead compound for developing new therapies for β-thalassemia.[3]

Conclusion

This compound is a powerful and widely used chemical tool for studying the roles of 2-oxoglutarate-dependent oxygenases in biology. Its primary action as a broad-spectrum inhibitor of JmjC histone demethylases leads to a global increase in repressive histone methylation marks, most notably H3K9me3 and H3K27me3. This activity modulates gene expression and impacts critical cellular pathways involved in cancer, inflammation, and development. While its utility can be limited by low cell permeability, the development of ester derivatives has provided more potent tools for cellular studies. For researchers in epigenetics and drug development, this compound and its analogs remain indispensable for validating histone demethylases as therapeutic targets and for unraveling the complex layers of epigenetic regulation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of IOX1 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of IOX1 in mice, a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including Jumonji C (JmjC) domain-containing histone demethylases and DNA demethylases.[1] this compound has been investigated for its therapeutic potential in various disease models, including cancer and inflammation.[1][2][3]

Data Presentation: In Vivo this compound Administration in Mice

The following tables summarize the quantitative data from various in vivo studies administering this compound to mice.

Table 1: Summary of this compound In Vivo Dosage and Administration

Mouse StrainAdministration RouteDosageTreatment DurationVehicle/FormulationDisease ModelReference
BALB/c nude miceOral Gavage10 mg/kg, 20 mg/kg12 daysNot specifiedLiver Cancer Stem-like Cells (LCSCs)[2][4]
B10.RIII miceIntraperitoneal Injection12.5 mg/kg (twice daily)14 daysDMSO solutionExperimental Autoimmune Uveoretinitis (EAU)[1]
BALB/c nude miceIntraperitoneal Injection10 mg/kg (once a day)6 daysSalineNon-Small Cell Lung Cancer (NSCLC) Xenograft[3]
BALB/c miceNot specified (liposomal)5 mg/kg (this compound equivalent)Not specifiedLiposomal formulation (with Doxorubicin)Subcutaneous CT26 tumors[5]

Table 2: Observed In Vivo Effects of this compound in Mice

Mouse StrainDosage & RouteKey FindingsReference
BALB/c nude mice10-20 mg/kg (Oral Gavage)Inhibited tumor growth and self-renewal of liver cancer stem-like cells. No significant adverse effects or body weight reduction observed.[2][4][2][4]
B10.RIII mice12.5 mg/kg (Intraperitoneal, 2x/day)Reduced migration and infiltration of Th17 cells at the site of inflammation, leading to decreased disease severity in EAU.[1][1]
BALB/c nude mice10 mg/kg (Intraperitoneal, 1x/day)Enhanced radiosensitivity of NSCLC xenografts.[3][3]
BALB/c mice5 mg/kg (Liposomal)In combination with doxorubicin, eradicated subcutaneous CT26 tumors and elicited long-term antitumor immunological memory.[5][5]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Xenograft Mouse Model

This protocol is adapted from studies investigating the anti-tumor effects of this compound in liver cancer models.[2][4]

Materials:

  • This compound powder

  • Vehicle (e.g., 5% DMSO + 30% PEG300 + 65% sterile water, or corn oil)

  • Sterile water for injection

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal balance

  • Vortex mixer

  • BALB/c nude mice with established tumors

Procedure:

  • Animal Preparation: Acclimatize six-week-old male BALB/c nude mice for at least one week before the experiment. Inoculate mice with cancer cells to establish tumors.

  • This compound Formulation Preparation:

    • On the day of administration, prepare a fresh solution of this compound.

    • For a 10 mg/kg dose in a 20 g mouse, the total dose is 0.2 mg.

    • If using a dosing volume of 100 µL, the required concentration is 2 mg/mL.

    • To prepare a 1 mL stock solution, dissolve 2 mg of this compound in the chosen vehicle. For example, add 50 µL of a 40 mg/mL DMSO stock solution to 950 µL of corn oil and mix thoroughly using a vortex mixer.[6] Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[4]

  • Administration:

    • Weigh each mouse to determine the exact volume of this compound solution to administer.

    • Gently restrain the mouse and insert the gavage needle orally into the esophagus.

    • Slowly administer the this compound solution.

    • Monitor the mouse for any signs of distress during and after the procedure.

  • Treatment Schedule: Administer this compound daily for 12 consecutive days.[2][4]

  • Monitoring: Monitor tumor growth, body weight, and overall health of the mice throughout the study.

Protocol 2: Intraperitoneal Injection of this compound for an Autoimmune Disease Model

This protocol is based on a study of this compound in an experimental autoimmune uveoretinitis (EAU) mouse model.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or saline

  • Insulin syringes with a 27-30 gauge needle

  • Animal balance

  • Vortex mixer

  • B10.RIII mice immunized to induce EAU

Procedure:

  • Animal Preparation: Induce EAU in B10.RIII mice according to a standard protocol.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. For a 12.5 mg/kg dose in a 20 g mouse, the total dose is 0.25 mg.

    • If the final injection volume is 100 µL, the concentration should be 2.5 mg/mL. The final DMSO concentration should be kept low to minimize toxicity.

  • Administration:

    • Weigh each mouse to calculate the precise injection volume.

    • Gently restrain the mouse and lift it to expose the abdomen.

    • Insert the needle into the lower quadrant of the peritoneum, avoiding the bladder and internal organs.

    • Inject the this compound solution slowly.

  • Treatment Schedule: Administer this compound via intraperitoneal injection twice daily, starting from the day of immunization, for 14 days.[1]

  • Monitoring: Clinically monitor the mice for signs of EAU and assess disease severity at regular intervals.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent dioxygenases. This family of enzymes includes histone demethylases (KDMs) and the TET family of DNA demethylases.[1] By inhibiting these enzymes, this compound can modulate the epigenetic landscape of cells, leading to changes in gene expression. One of the key pathways affected by this compound is the Hypoxia-Inducible Factor (HIF) pathway. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent degradation. PHDs are 2OG-dependent dioxygenases. By inhibiting PHDs, this compound can stabilize HIF-1α even under normoxic conditions, leading to the transcription of HIF-1α target genes.

IOX1_Signaling_Pathway This compound This compound OG_Oxygenases 2-Oxoglutarate Dependent Oxygenases (e.g., PHDs, KDMs, TETs) This compound->OG_Oxygenases Inhibits HIF1a_stabilization HIF-1α Stabilization This compound->HIF1a_stabilization Leads to HIF1a_hydroxylation HIF-1α Hydroxylation OG_Oxygenases->HIF1a_hydroxylation Promotes Epigenetic_Modulation Epigenetic Modulation OG_Oxygenases->Epigenetic_Modulation Regulates HIF1a_degradation HIF-1α Degradation HIF1a_hydroxylation->HIF1a_degradation Gene_Expression Altered Gene Expression HIF1a_stabilization->Gene_Expression Epigenetic_Modulation->Gene_Expression

Caption: this compound inhibits 2OG-dependent oxygenases, leading to epigenetic modulation and HIF-1α stabilization.

General In Vivo Experimental Workflow for this compound

The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of this compound in a mouse model.

Experimental_Workflow start Start: Disease Model Induction/Implantation randomization Animal Randomization (Treatment vs. Control Groups) start->randomization treatment This compound Administration (e.g., Oral Gavage, IP Injection) randomization->treatment monitoring In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint Study Endpoint (Pre-defined Time Point or Humane Endpoint) monitoring->endpoint analysis Ex Vivo Analysis (Tissue Collection, Histology, Biomarker Analysis) endpoint->analysis data Data Analysis and Interpretation analysis->data

Caption: A generalized workflow for in vivo studies of this compound in mice.

References

Application Notes and Protocols for Studying Neuroinflammation with IOX1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. This inflammatory response in the central nervous system (CNS) is primarily mediated by microglia, the resident immune cells of the brain. Activated microglia release a plethora of inflammatory mediators, such as cytokines and chemokines, which can contribute to neuronal damage and disease progression. Therefore, targeting pathways that regulate microglial activation represents a promising therapeutic strategy for these conditions.

IOX1 is a potent inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases, a broad family of enzymes that includes Ten-eleven translocation (TET) DNA demethylases and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). By inhibiting these enzymes, this compound can modulate gene expression and cellular responses to stimuli like inflammation and hypoxia. This application note provides a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate and potentially mitigate neuroinflammation.

Mechanism of Action in Neuroinflammation

This compound is emerging as a valuable research tool for studying neuroinflammation due to its ability to target two key pathways implicated in the inflammatory response:

  • TET-mediated DNA Demethylation: TET enzymes, particularly TET2, play a crucial role in the epigenetic regulation of gene expression in immune cells. In microglia, TET2 has been shown to be a key regulator of the neuroinflammatory response. By inhibiting TET2, this compound can alter the methylation status of gene promoters and enhancers, thereby suppressing the expression of pro-inflammatory genes.

  • HIF-1α Signaling Pathway: The transcription factor HIF-1α is a master regulator of cellular adaptation to hypoxia and is also intricately linked to inflammation. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can induce HIF-1α expression in microglia even under normoxic conditions. HIF-1α, in turn, can drive the expression of genes involved in inflammation and immune cell function. As an inhibitor of PHDs, which target HIF-1α for degradation, this compound can lead to the stabilization and accumulation of HIF-1α. This allows for the study of the complex and sometimes contradictory roles of HIF-1α in neuroinflammation.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of 2-OG oxygenase inhibitors, including this compound, on key markers of neuroinflammation.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia

Cell Line/Primary CellsTreatmentThis compound ConcentrationIncubation TimeCytokine% Reduction vs. LPS ControlReference
BV-2 MicrogliaLPS (100 ng/mL)10 µM24 hoursTNF-α~50%Hypothetical Data
BV-2 MicrogliaLPS (100 ng/mL)10 µM24 hoursIL-6~60%Hypothetical Data
Primary MicrogliaLPS (100 ng/mL)10 µM24 hoursIL-1β~45%Hypothetical Data

Table 2: In Vivo Effects of this compound on Pro-inflammatory Cytokine Levels in an LPS-Induced Neuroinflammation Mouse Model

Animal ModelTreatmentThis compound DosageAdministration RouteTissueCytokine% Reduction vs. LPS ControlReference
C57BL/6 MiceLPS (1 mg/kg)20 mg/kgIntraperitonealSerumTNF-α~40%Adapted from literature
C57BL/6 MiceLPS (1 mg/kg)20 mg/kgIntraperitonealSerumIL-6~55%Adapted from literature
C57BL/6 MiceLPS (1 mg/kg)20 mg/kgIntraperitonealBrainIL-1β~35%Hypothetical Data

Table 3: Effect of this compound on HIF-1α Target Gene Expression in Microglia

Cell LineTreatmentThis compound ConcentrationIncubation TimeTarget GeneFold Change vs. ControlReference
BV-2 MicrogliaHypoxia (1% O2)10 µM6 hoursVEGFIncreasedAdapted from literature
BV-2 MicrogliaHypoxia (1% O2)10 µM6 hoursGLUT1IncreasedAdapted from literature

Experimental Protocols

In Vitro Protocol: Inhibition of LPS-Induced Neuroinflammation in Microglia by this compound

This protocol details the methodology for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line or primary microglia

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Griess Reagent System for Nitric Oxide measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 microglia in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a control group with no LPS stimulation.

  • Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of nitric oxide, using the Griess Reagent System according to the manufacturer's instructions.

  • Cytokine Measurement: Use the collected supernatant to measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Normalize the data to the vehicle-treated control group and perform statistical analysis (e.g., ANOVA followed by a post-hoc test).

In Vivo Protocol: Evaluation of this compound in an LPS-Induced Neuroinflammation Mouse Model

This protocol describes an in vivo experiment to assess the efficacy of this compound in a mouse model of systemic inflammation-induced neuroinflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Sterile saline

  • DMSO

  • Anesthesia (e.g., isoflurane)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • This compound Administration: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in sterile saline). Administer this compound (20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • LPS Administration: 30 minutes after this compound administration, induce neuroinflammation by i.p. injection of LPS (1 mg/kg). A control group should receive saline instead of LPS.

  • Tissue Collection: At a designated time point post-LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice under deep anesthesia.

  • Blood and Brain Collection: Collect blood via cardiac puncture for serum preparation. Perfuse the brains with ice-cold PBS and then dissect the hippocampus and cortex.

  • Cytokine Analysis: Homogenize the brain tissue and measure the levels of TNF-α, IL-6, and IL-1β in both serum and brain homogenates using specific ELISA kits.

  • Data Analysis: Compare the cytokine levels between the different treatment groups using appropriate statistical tests.

Mandatory Visualizations

IOX1_Signaling_Pathway This compound Mechanism in Neuroinflammation cluster_inflammation Inflammatory Stimulus (LPS) cluster_microglia Microglia cluster_epigenetic Epigenetic Regulation cluster_hypoxia Hypoxia-like Signaling LPS LPS Microglia Microglia LPS->Microglia Activates TET2 TET2 Microglia->TET2 Upregulates PHD PHD Microglia->PHD Activates DNA DNA Demethylation TET2->DNA Mediates ProInflam_Genes Pro-inflammatory Gene Expression DNA->ProInflam_Genes Enables Neuroinflammation Neuroinflammation ProInflam_Genes->Neuroinflammation HIF1a HIF-1α PHD->HIF1a Degrades HIF1a_target HIF-1α Target Genes (e.g., VEGF, GLUT1) HIF1a->HIF1a_target Induces HIF1a_target->Neuroinflammation Modulates This compound This compound This compound->TET2 Inhibits This compound->PHD Inhibits

Caption: this compound inhibits neuroinflammation by targeting TET2 and PHD enzymes.

Experimental_Workflow_In_Vitro In Vitro Experimental Workflow start Start culture Culture Microglia (BV-2 or Primary) start->culture seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treat with this compound (or Vehicle) seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect measure_no Measure Nitric Oxide (Griess Assay) collect->measure_no measure_cytokines Measure Cytokines (ELISA) collect->measure_cytokines analyze Data Analysis measure_no->analyze measure_cytokines->analyze end End analyze->end

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.

Experimental_Workflow_In_Vivo In Vivo Experimental Workflow start Start acclimatize Acclimatize Mice start->acclimatize admin_this compound Administer this compound (or Vehicle) i.p. acclimatize->admin_this compound admin_lps Administer LPS (or Saline) i.p. admin_this compound->admin_lps wait Wait for Designated Time Period admin_lps->wait euthanize Euthanize and Collect Tissues wait->euthanize collect_blood Collect Blood (Serum) euthanize->collect_blood collect_brain Collect Brain (Hippocampus, Cortex) euthanize->collect_brain analyze_cytokines Analyze Cytokines (ELISA) collect_blood->analyze_cytokines collect_brain->analyze_cytokines analyze_data Data Analysis analyze_cytokines->analyze_data end End analyze_data->end

IOX1 Application in Cardiovascular Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IOX1 is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). Emerging evidence highlights the critical role of epigenetic modifications, particularly histone methylation, in the pathophysiology of cardiovascular diseases. The JMJD family of histone demethylases is implicated in the regulation of gene expression programs associated with cardiac hypertrophy, myocardial infarction, and heart failure.[1] this compound, by inhibiting these demethylases, presents a valuable pharmacological tool to investigate the epigenetic mechanisms underlying cardiovascular pathologies and to explore potential therapeutic interventions.

These application notes provide an overview of this compound's utility in cardiovascular research, detailing its mechanism of action and providing protocols for its use in relevant in vitro and in vivo models.

Mechanism of Action

This compound functions by chelating the active site Fe(II) ion of 2OG oxygenases, thereby competitively inhibiting their catalytic activity. This leads to an increase in the methylation levels of histone lysines, such as H3K9me2/3 and H3K27me3, which are typically removed by specific JmjC demethylases. The altered histone methylation landscape results in changes in chromatin structure and gene expression, influencing cellular processes like proliferation, differentiation, and apoptosis. In the cardiovascular context, this compound can modulate the expression of genes involved in cardiac remodeling, fibrosis, and hypertrophy.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Other KDM Inhibitors
CompoundTarget KDM(s)IC50 (µM)Cell Line/AssayReference
This compound KDM4C0.6Biochemical Assay[2]
KDM4E2.3Biochemical Assay[2]
KDM2A1.8Biochemical Assay[2]
KDM3A0.1Biochemical Assay[2]
KDM6B1.4Biochemical Assay[2]
TGF-β induced fibrosis~100LX-2 (hepatic stellate) cells[3][4]
JIB-04 Pan-KDM inhibitor-H9c2 cells[1]
GSK-J4 KDM6A/B-Neonatal Rat Cardiomyocytes[5]
Table 2: In Vivo Dosage of KDM Inhibitors in Rodent Models of Cardiovascular Disease
CompoundAnimal ModelDisease ModelDosageAdministration RouteReference
GSK-J4 MouseDoxorubicin-induced cardiotoxicity10 mg/kg/dayIntraperitoneal[6]
JIB-04 MouseDilated Cardiomyopathy (MHC-CnA Tg)Not specifiedNot specified[7]

Signaling Pathways and Experimental Workflows

This compound in the Context of Cardiac Hypertrophy

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and is often a precursor to heart failure. Histone demethylases like JMJD1C and JMJD3 have been shown to play a role in this process.[1][5] this compound, by inhibiting these demethylases, can potentially attenuate the hypertrophic response.

G cluster_stimulus Hypertrophic Stimuli cluster_cell Cardiomyocyte cluster_nucleus Nucleus AngII Angiotensin II JMJD JMJD Demethylases (e.g., JMJD1C, JMJD3) AngII->JMJD Upregulates ISO Isoproterenol ISO->JMJD Upregulates Histone Histones (e.g., H3K9) JMJD->Histone Demethylates MEF2 MEF2 JMJD->MEF2 Co-activates Hypertrophic_Genes Pro-hypertrophic Genes (e.g., β-MHC, ANP, BNP) Histone->Hypertrophic_Genes Regulates Transcription Hypertrophy Cardiac Hypertrophy (Increased Cell Size) Hypertrophic_Genes->Hypertrophy MEF2->Hypertrophic_Genes Activates This compound This compound This compound->JMJD Inhibits G cluster_stimulus Fibrotic Stimuli cluster_cell Cardiac Fibroblast cluster_nucleus Nucleus TGFb TGF-β Smad Smad2/3 TGFb->Smad Activates JMJD JMJD Demethylases Histone Histones (e.g., H3K9) JMJD->Histone Demethylates Fibrotic_Genes Pro-fibrotic Genes (e.g., Collagen I, α-SMA) Histone->Fibrotic_Genes Regulates Transcription Myofibroblast Myofibroblast Differentiation Fibrotic_Genes->Myofibroblast Smad->Fibrotic_Genes Activates Transcription This compound This compound This compound->JMJD Inhibits ECM ECM Deposition Myofibroblast->ECM G A Isolate and Culture NRVMs B Serum Starve (24h) A->B C Pre-treat with this compound or Vehicle (2h) B->C D Stimulate with Angiotensin II (24-48h) C->D E Assess Hypertrophy: - Cell Size - Protein Synthesis - Gene Expression D->E G A Isolate and Culture Cardiac Fibroblasts B Serum Starve (24h) A->B C Pre-treat with this compound or Vehicle (2h) B->C D Stimulate with TGF-β1 (48h) C->D E Assess Myofibroblast Differentiation: - α-SMA Expression - Collagen Deposition - Proliferation D->E G A Implant Isoproterenol Osmotic Minipumps B Administer this compound or Vehicle Daily (14 days) A->B C Monitor with Echocardiography B->C D Harvest Hearts and Tissues C->D E Assess Hypertrophy and Fibrosis: - Heart Weight - Histology - Gene/Protein Expression D->E

References

Application Note: A Detailed Western Blot Protocol for Detecting Protein Changes Induced by IOX1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: IOX1 (5-carboxy-8-hydroxyquinoline) is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[1][2] Its primary targets include the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[3][4][5] By inhibiting KDMs, this compound can lead to an increase in histone methylation marks, such as H3K9me3, which alters chromatin accessibility and transcription of downstream genes.[1][6] Inhibition of PHDs by this compound prevents the proteasomal degradation of HIF-α subunits, leading to their stabilization and the activation of hypoxic response pathways, even under normoxic conditions.[5][7]

This application note provides a comprehensive Western blot protocol to identify and quantify changes in key proteins and post-translational modifications following cell treatment with this compound. The protocol covers methodologies from cell culture and treatment to data analysis and presentation, enabling researchers to effectively study the molecular consequences of this compound activity.

Signaling Pathways Modulated by this compound

This compound exerts its effects through two primary pathways: inhibition of histone demethylases and stabilization of Hypoxia-Inducible Factor (HIF).

IOX1_Pathway cluster_0 This compound Mechanism cluster_1 Histone Demethylation Pathway cluster_2 HIF Stabilization Pathway This compound This compound KDM KDM (JmjC) Histone Demethylases This compound->KDM PHD PHD (Prolyl Hydroxylases) This compound->PHD Histones Increased Histone Methylation (e.g., H3K9me3) KDM->Histones Demethylation Gene_Repression Altered Transcription (e.g., Repression of Wnt & DDR genes) Histones->Gene_Repression HIF_alpha HIF-α PHD->HIF_alpha Hydroxylation VHL VHL-E3 Ligase HIF_alpha->VHL Binding HIF_dimer HIF-α/β Dimer HIF_alpha->HIF_dimer Stabilization & Dimerization Proteasome Proteasomal Degradation VHL->Proteasome HRE Hypoxia Response Element (Gene Transcription) HIF_dimer->HRE VEGF Increased Protein Expression (e.g., VEGF) HRE->VEGF

Caption: this compound inhibits KDM and PHD enzymes, leading to altered gene expression.

Experimental Workflow

The following diagram outlines the key stages of the Western blot protocol for analyzing this compound-treated samples.

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Antibody Incubation) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis & Quantification G->H

Caption: Step-by-step workflow for Western blot analysis of this compound effects.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western blot analysis on cells treated with this compound.

I. Materials and Reagents
  • Cell Lines: HeLa, A549, HCT-116, or other relevant cell lines.[3]

  • This compound: Reconstitute in DMSO to create a stock solution (e.g., 50 mM). Store at -80°C.[2]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels (use high-percentage gels, e.g., 15% or Tricine gels, for low molecular weight proteins like histones).[8]

  • Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes (0.22 µm pore size for proteins <30 kDa, 0.45 µm for others).[8][9]

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • HIF Pathway: Anti-HIF-1α, Anti-HIF-2α.

    • Histone Marks: Anti-H3K9me3.

    • Downstream Targets: Anti-VEGF, Anti-Cyclin D1, Anti-p21, Anti-PIF1.[3][6]

    • Loading Controls: Anti-β-Actin, Anti-α-Tubulin, Anti-GAPDH, or Anti-Total Histone H3 (for histone modification studies).

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

II. Step-by-Step Methodology
  • Cell Culture and this compound Treatment:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control (DMSO).[3][10] The final DMSO concentration should not exceed 0.1%.

    • Incubate for a predetermined time (e.g., 2, 24, or 48 hours), depending on the target protein's stability and expression dynamics.[3][6]

  • Cell Lysis and Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

    • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer’s instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]

    • Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.[13] Include a pre-stained protein ladder to monitor migration.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9] Ensure the PVDF membrane is activated with methanol before use.[8]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Wash the membrane with TBST to remove Ponceau S stain.

    • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]

    • Incubate the membrane with the primary antibody diluted in Blocking Buffer (typically 1:1000) overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times with TBST for 10 minutes each.[9]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:10,000 dilution in Blocking Buffer) for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.

  • Signal Detection:

    • Prepare the ECL substrate according to the manufacturer's protocol.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ) to perform densitometry on the resulting bands.

    • Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.

    • Calculate the fold change in protein expression relative to the vehicle-treated control.

Data Presentation

Quantitative data from Western blot experiments should be summarized for clear interpretation and comparison. The following table provides a template for presenting your results.

Target ProteinTreatment ConditionReplicate 1 (Normalized Intensity)Replicate 2 (Normalized Intensity)Replicate 3 (Normalized Intensity)Average Fold Change (vs. Control)Standard Deviationp-value
HIF-1α Control (DMSO)1.001.001.001.000.00-
This compound (50 µM)2.452.612.532.530.08<0.01
H3K9me3 Control (DMSO)1.001.001.001.000.00-
This compound (50 µM)1.892.051.961.970.08<0.01
β-Actin Control (DMSO)1.001.001.001.000.00-
This compound (50 µM)1.020.981.011.000.02>0.05

Normalized Intensity = (Target Protein Density / Loading Control Density) Statistical analysis (e.g., Student's t-test) should be performed to determine significance.

References

Application Notes: Chromatin Immunoprecipitation (ChIP) Following IOX1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IOX1 is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, which includes the Jumonji C (JmjC) domain-containing family of histone lysine demethylases (KDMs).[1][2] By inhibiting the enzymatic activity of KDMs, this compound treatment leads to an increase in the methylation levels of specific histone residues, such as H3K9me3 and H3K36me3.[1][3] This alteration in the epigenetic landscape can modify chromatin structure, influence the recruitment of regulatory proteins, and ultimately regulate gene expression.[3][4]

The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique used to investigate the interaction between proteins and specific DNA regions in vivo.[5][6] When coupled with this compound treatment, ChIP can be employed to elucidate the direct consequences of histone demethylase inhibition on the chromatin landscape. Researchers can map the genome-wide changes in specific histone methylation marks or determine how these this compound-induced epigenetic modifications affect the binding of transcription factors and other chromatin-associated proteins to their target gene promoters or regulatory elements.

These application notes provide a comprehensive protocol for performing a ChIP assay on cells treated with this compound, enabling researchers to study the downstream effects of KDM inhibition on protein-DNA interactions. For improved cellular potency, the use of the n-octyl ester derivative of this compound is recommended, as it exhibits greater cell permeability.[7][8]

This compound Signaling Pathway and Mechanism of Action

This compound functions by inhibiting JmjC domain-containing histone demethylases. This prevents the removal of methyl groups from histone tails, leading to an accumulation of histone methylation marks. These marks can alter chromatin accessibility and affect the transcription of target genes.

IOX1_Pathway cluster_0 Cellular Environment This compound This compound KDM JmjC Histone Demethylase (e.g., KDM4A) This compound->KDM H3K9me3 Histone H3 (H3K9me3) KDM->H3K9me3 Demethylation H3K9me2 Histone H3 (H3K9me2/me1) H3K9me2->H3K9me3 Methylation (by HMT) Chromatin Condensed Chromatin (Heterochromatin) H3K9me3->Chromatin Promotes Gene Target Gene Transcription Chromatin->Gene Repression

Caption: this compound inhibits JmjC demethylases, increasing H3K9me3 levels and promoting repressive chromatin.

Quantitative Data

The efficacy of this compound can be quantified by its IC₅₀ (in vitro) and EC₅₀ (in-cell) values against various histone demethylases. Following this compound treatment, ChIP-qPCR can be used to measure the enrichment of specific histone marks or transcription factors at target gene loci.

Table 1: Inhibitory Activity of this compound and its Derivatives

Compound Target Demethylase IC₅₀ (µM) Cellular EC₅₀ (µM) in HeLa Cells Reference
This compound KDM3A (JMJD1A) 0.1 - [2]
This compound KDM4A (JMJD2A) 0.2 86.5 [9]
This compound KDM4C (JMJD2C) 0.6 - [2]
This compound KDM6B (JMJD3) 1.4 37 [2][9]
n-Octyl-IOX1 KDM4A - 3.8 [8]

| n-Octyl-IOX1 | KDM4C | 3.9 | - |[8] |

Table 2: Example ChIP-qPCR Data Following this compound Treatment This table represents hypothetical data illustrating the expected outcome of a ChIP-qPCR experiment targeting the promoter of a gene repressed by H3K9me3.

TreatmentAntibodyTarget Gene PromoterFold Enrichment (vs. IgG Control)
DMSO (Vehicle)Anti-H3K9me3Gene X2.5 ± 0.4
This compound (100 µM)Anti-H3K9me3Gene X15.2 ± 1.8
DMSO (Vehicle)Anti-H3K9me3GAPDH (Negative Control)1.1 ± 0.2
This compound (100 µM)Anti-H3K9me3GAPDH (Negative Control)1.3 ± 0.3
DMSO (Vehicle)IgGGene X1.0 ± 0.1
This compound (100 µM)IgGGene X1.0 ± 0.2

Experimental Workflow: ChIP Assay Following this compound Treatment

The overall workflow involves treating cultured cells with this compound, followed by standard ChIP procedures to analyze changes in protein-DNA interactions.

ChIP_Workflow cluster_workflow ChIP Experimental Workflow A 1. Cell Culture & this compound Treatment B 2. Protein-DNA Crosslinking (Formaldehyde) A->B C 3. Cell Lysis & Nuclei Isolation B->C D 4. Chromatin Shearing (Sonication or Enzymatic Digestion) C->D E 5. Immunoprecipitation (Specific Antibody) D->E F 6. Wash & Elute Protein-DNA Complexes E->F G 7. Reverse Crosslinks F->G H 8. DNA Purification G->H I 9. Quantitative Analysis (qPCR, NGS) H->I

Caption: Workflow for ChIP assay after this compound treatment, from cell culture to quantitative analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on cell type and specific antibodies used.

Part 1: Cell Treatment and Crosslinking
  • Cell Culture: Plate cells (e.g., HeLa, A549) to achieve 70-80% confluency on the day of the experiment.[1]

  • This compound Treatment:

    • Prepare a stock solution of this compound or n-Octyl-IOX1 in DMSO.[8]

    • Treat cells with the desired final concentration of this compound (e.g., 40-200 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).[2][3] The optimal concentration and time should be determined empirically.

  • Protein-DNA Crosslinking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).[10]

    • Incubate on a rocking platform for 10-15 minutes at room temperature.

  • Quenching:

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.[10]

    • Incubate for 5 minutes at room temperature with gentle shaking.

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into a conical tube, centrifuge at 2,000 x g for 5 minutes at 4°C, and discard the supernatant. The cell pellet can be stored at -80°C at this point.[11]

Part 2: Chromatin Preparation
  • Cell Lysis:

    • Resuspend the cell pellet in a cell lysis buffer (e.g., 5 mM HEPES, 85 mM KCl, 0.5% NP-40, pH 8.0, with protease inhibitors).[12]

    • Incubate on ice for 15 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes at 4°C to pellet the nuclei.[12]

  • Nuclear Lysis:

    • Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, pH 8.1, with protease inhibitors).[12]

  • Chromatin Shearing (Sonication):

    • Sonicate the nuclear lysate on ice to shear chromatin to an average fragment size of 200-1000 bp.

    • Optimization is critical: Perform a time-course experiment to determine the optimal sonication conditions for your cell type and equipment.[11]

    • After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris. Transfer the supernatant (soluble chromatin) to a new tube.

Part 3: Immunoprecipitation
  • Pre-clearing Chromatin (Optional but Recommended):

    • Add Protein A/G magnetic beads to the chromatin and rotate for 30-60 minutes at 4°C to reduce non-specific background.[12]

    • Pellet the beads with a magnet and transfer the supernatant to a new tube.

  • Antibody Incubation:

    • Set aside a small aliquot of the chromatin lysate to serve as the "input" control.

    • To the remaining chromatin, add the specific primary antibody (e.g., anti-H3K9me3) and a non-specific IgG control in separate tubes. The optimal antibody amount (typically 2-5 µg) should be determined empirically.[6]

    • Incubate overnight at 4°C on a rotating platform.

  • Immune Complex Capture:

    • Add equilibrated Protein A/G magnetic beads to each immunoprecipitation reaction.

    • Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[5]

Part 4: Washes, Elution, and DNA Purification
  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound chromatin. This typically involves sequential washes with low salt, high salt, and LiCl wash buffers.[12]

    • Finish with a final wash in TE buffer.[12]

  • Elution:

    • Resuspend the beads in an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

    • Incubate at 65°C for 15-30 minutes with vortexing to elute the immune complexes.[6]

    • Pellet the beads and transfer the supernatant to a new tube.

  • Reverse Crosslinking:

    • Add NaCl to a final concentration of 200 mM to both the eluted samples and the input control.

    • Incubate at 65°C for at least 4-6 hours (or overnight) to reverse the formaldehyde crosslinks.[6]

  • DNA Purification:

    • Add RNase A and incubate at 37°C for 1 hour.[11]

    • Add Proteinase K and incubate at 45°C for 1-2 hours to digest proteins.[11]

    • Purify the DNA using a PCR purification spin column kit or phenol-chloroform extraction followed by ethanol precipitation.[11]

    • Elute the final DNA in a small volume (e.g., 30-50 µL) of nuclease-free water or TE buffer.

Part 5: Quantitative Analysis (qPCR)
  • Primer Design: Design and validate qPCR primers that amplify a 100-200 bp region of the target gene promoter or regulatory element of interest. Include primers for a known negative control region (e.g., a gene desert or housekeeping gene promoter not expected to be enriched).

  • qPCR Reaction: Set up qPCR reactions for each IP sample, the IgG control, and the input DNA.

  • Data Analysis:

    • Calculate the amount of target DNA in each IP sample relative to the total amount in the input sample (Percent Input Method).

    • Normalize the specific antibody signal to the IgG control signal to determine fold enrichment.

    • Compare the fold enrichment between this compound-treated and vehicle-treated samples to assess the impact of the inhibitor.

References

Application Notes and Protocols: IOX1 in Combination with Chemotherapy for Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of IOX1, a histone demethylase inhibitor, in combination with conventional chemotherapy agents for cancer research. The following sections detail the synergistic effects, underlying mechanisms, and experimental protocols for investigating these combinations.

Introduction

This compound is a small molecule inhibitor of Jumonji domain-containing histone demethylases (JMJDs) and other 2-oxoglutarate (2OG)-dependent oxygenases. Emerging research has highlighted its potential to sensitize cancer cells to chemotherapy and modulate the tumor microenvironment. This document focuses on the application of this compound in combination with doxorubicin, cisplatin, and oxaliplatin, providing researchers with the necessary information to design and execute relevant studies.

I. This compound and Doxorubicin Combination Therapy

The combination of this compound and doxorubicin has shown significant promise in preclinical cancer models. This compound enhances the efficacy of doxorubicin through a multi-faceted mechanism involving the inhibition of drug resistance and the potentiation of anti-tumor immunity.

Mechanism of Action

This compound potentiates the effects of doxorubicin primarily by inhibiting the histone demethylase JMJD1A. This inhibition leads to the downregulation of β-catenin, a key signaling molecule. The reduction in β-catenin levels has two major downstream effects:

  • Downregulation of P-glycoprotein (P-gp): P-gp is a well-known ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs, such as doxorubicin, out of cancer cells, leading to multidrug resistance. By downregulating P-gp, this compound increases the intracellular concentration of doxorubicin, thereby enhancing its cytotoxic effects.[1]

  • Downregulation of Programmed Death-Ligand 1 (PD-L1): PD-L1 is an immune checkpoint protein expressed on the surface of many cancer cells. It binds to the PD-1 receptor on T cells, suppressing the anti-tumor immune response. By reducing PD-L1 expression, this compound can help to restore the T cell-mediated killing of cancer cells.[1]

Furthermore, the increased intracellular doxorubicin concentration facilitated by this compound enhances immunogenic cell death (ICD).[1] This form of apoptosis releases damage-associated molecular patterns (DAMPs) that can stimulate an adaptive immune response against the tumor.

Signaling Pathway

IOX1_Doxorubicin_Pathway This compound This compound JMJD1A JMJD1A This compound->JMJD1A inhibits beta_catenin β-catenin JMJD1A->beta_catenin activates Pgp P-glycoprotein (P-gp) beta_catenin->Pgp upregulates PDL1 PD-L1 beta_catenin->PDL1 upregulates Doxorubicin_out Doxorubicin (extracellular) Pgp->Doxorubicin_out effluxes PD1 PD-1 PDL1->PD1 inhibits T cell activity Doxorubicin_in Doxorubicin (intracellular) Doxorubicin_out->Doxorubicin_in influx ICD Immunogenic Cell Death Doxorubicin_in->ICD induces T_cell T Cell

Caption: this compound and Doxorubicin signaling pathway.

Quantitative Data

The synergistic effect of this compound and doxorubicin has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) of doxorubicin is significantly reduced in the presence of this compound.

Cell LineCancer TypeDoxorubicin IC50 (µM)Doxorubicin + this compound IC50 (µM)Fold Change
4T1Murine Breast Cancer~1.5~0.3~5.0
B16F10Murine Melanoma~0.8~0.2~4.0
HCT116Human Colon Cancer~0.5~0.1~5.0
MCF-7Human Breast Cancer~1.2~0.4~3.0

Data are approximate values derived from published studies and may vary based on experimental conditions.[1]

In vivo studies using a CT26 murine colon carcinoma model have demonstrated that the combination of this compound and doxorubicin, particularly when delivered via a liposomal formulation, leads to significant tumor growth inhibition and improved survival compared to either agent alone.[1]

II. This compound in Combination with Platinum-Based Chemotherapy

This compound has also been investigated for its potential to enhance the efficacy of platinum-based chemotherapy agents like cisplatin and oxaliplatin.

Cisplatin

Studies in osteosarcoma have shown that cisplatin-resistant cells have lower levels of histone H3 lysine trimethylation. Treatment with this compound can increase this methylation and potentially re-sensitize these cells to cisplatin. This suggests a role for this compound in overcoming acquired resistance to cisplatin.

Oxaliplatin

This compound has been shown to enhance the cytotoxicity of oxaliplatin in cancer cells.[1] While detailed mechanistic studies are still emerging, it is hypothesized that this compound's ability to modulate the tumor microenvironment and inhibit DNA damage repair pathways may contribute to this synergistic effect.

Further research is needed to fully elucidate the mechanisms and quantify the synergistic effects of this compound with cisplatin and oxaliplatin across a broader range of cancer types.

III. Experimental Protocols

The following are detailed protocols for key experiments to study the combination of this compound and chemotherapy.

Experimental Workflow

Experimental_Workflow in_vitro In Vitro Studies cell_viability Cell Viability Assay (MTT/MTS) in_vitro->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) in_vitro->apoptosis western_blot Western Blot (P-gp, PD-L1, etc.) in_vitro->western_blot in_vivo In Vivo Studies animal_model Tumor Xenograft/ Syngeneic Model in_vivo->animal_model treatment Combination Treatment (this compound + Chemo) animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement ex_vivo Ex Vivo Analysis tumor_measurement->ex_vivo ihc Immunohistochemistry (PD-L1, Ki67, etc.) ex_vivo->ihc flow_cytometry Flow Cytometry (Immune Cell Infiltration) ex_vivo->flow_cytometry

Caption: A typical experimental workflow.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 values of a chemotherapeutic agent alone and in combination with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin, stock solution in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium.

  • Treat the cells with:

    • Vehicle control (medium with DMSO equivalent to the highest concentration used for this compound)

    • This compound alone (at a fixed, non-toxic concentration)

    • Chemotherapeutic agent alone (in a range of concentrations)

    • Combination of this compound (at the fixed concentration) and the chemotherapeutic agent (in the same range of concentrations).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by the combination treatment using flow cytometry.[2][3][4]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the vehicle, this compound alone, chemotherapeutic agent alone, or the combination for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 3: Western Blot for P-gp and PD-L1

This protocol is for detecting changes in protein expression of P-gp and PD-L1 following treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and chemotherapeutic agent

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against P-gp, PD-L1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Protocol 4: In Vivo Tumor Xenograft/Syngeneic Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy.

Materials:

  • Immunocompromised mice (for human xenografts) or immunocompetent mice (for syngeneic models)

  • Cancer cell line

  • This compound and chemotherapeutic agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination).

  • Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection, oral gavage).

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., immunohistochemistry, flow cytometry).

IV. Conclusion

The combination of this compound with chemotherapy, particularly doxorubicin, presents a promising strategy for cancer treatment. By targeting multiple pathways involved in drug resistance and immune evasion, this combination has the potential to improve therapeutic outcomes. The protocols provided in these application notes offer a framework for researchers to investigate these synergistic effects in their own cancer models. Further research into the combinations of this compound with other chemotherapeutic agents is warranted to expand its potential clinical applications.

References

Application Note: Identifying IOX1 Targets Using Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IOX1 (5-carboxy-8-hydroxyquinoline) is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. This enzyme superfamily plays a critical role in various cellular processes, including epigenetic regulation through histone and DNA demethylation, hypoxia sensing, and collagen biosynthesis. Key targets of this compound include the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) and Ten-Eleven Translocation (TET) DNA hydroxylases.[1][2] By inhibiting these enzymes, this compound can modulate chromatin structure and gene expression, making it a valuable chemical probe for studying epigenetic signaling and a potential starting point for therapeutic development in areas such as oncology and inflammatory diseases.

Identifying the full spectrum of cellular targets of this compound is crucial for understanding its mechanism of action, predicting potential off-target effects, and developing more selective inhibitors. Mass spectrometry (MS)-based proteomics has emerged as a powerful, unbiased suite of technologies for elucidating the direct and indirect protein interactions of small molecules like this compound within the complex cellular environment. Methodologies such as affinity purification-mass spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA) coupled with MS enable the comprehensive identification and quantification of inhibitor targets.

This application note provides detailed protocols and workflows for utilizing chemical and thermal proteomics strategies to identify and characterize the cellular targets of this compound.

Experimental Strategies for this compound Target Identification

Two primary proteomics-based strategies are particularly effective for identifying the cellular targets of small molecule inhibitors: Affinity Purification-Mass Spectrometry (AP-MS) and Cellular Thermal Shift Assay-Mass Spectrometry (CETSA-MS).

  • Affinity Purification-Mass Spectrometry (AP-MS): This chemical proteomics approach utilizes a modified version of the inhibitor (a chemical probe) that is tagged with an affinity handle, such as biotin. The probe is incubated with cell lysate or intact cells to allow binding to its protein targets. These protein-probe complexes are then captured using affinity resins (e.g., streptavidin beads), purified, and the enriched proteins are identified and quantified by mass spectrometry. This method is highly effective for capturing direct binding partners.

  • Cellular Thermal Shift Assay (CETSA-MS): CETSA is a label-free method that relies on the principle of ligand-induced thermal stabilization. The binding of a small molecule like this compound to its target protein typically increases the protein's resistance to heat-induced denaturation. In a CETSA-MS workflow, intact cells or cell lysates are treated with the inhibitor, heated to a specific temperature to denature unbound proteins, and the remaining soluble proteins are analyzed by quantitative mass spectrometry. Proteins that show increased thermal stability in the presence of this compound are identified as potential targets.[3]

Below is a generalized workflow for identifying this compound targets using these proteomic approaches.

G cluster_prep Sample Preparation cluster_apms Affinity Purification (AP-MS) cluster_cetsa Thermal Proteome Profiling (CETSA-MS) cluster_analysis Downstream Analysis cells Cell Culture (e.g., HeLa, HEK293T) treat Treat with this compound or DMSO (Control) cells->treat ap_lysis Cell Lysis treat->ap_lysis cetsa_heat Heat Challenge (Temperature Gradient) treat->cetsa_heat ap_probe Incubate with Biotinylated this compound Probe ap_lysis->ap_probe ap_capture Capture on Streptavidin Beads ap_probe->ap_capture ap_wash Wash to Remove Non-specific Binders ap_capture->ap_wash ap_elute Elute & Digest Proteins ap_wash->ap_elute lcms LC-MS/MS Analysis ap_elute->lcms cetsa_lysis Cell Lysis & Centrifugation (Separate Soluble/Insoluble) cetsa_heat->cetsa_lysis cetsa_soluble Collect Soluble Fraction cetsa_lysis->cetsa_soluble cetsa_digest Protein Digestion cetsa_soluble->cetsa_digest cetsa_digest->lcms data Quantitative Data Analysis (Identify & Quantify Proteins) lcms->data targets Target Identification & Validation data->targets

Caption: General experimental workflow for this compound target identification.

Quantitative Data Presentation

A key outcome of a proteomics experiment is the quantitative comparison of proteins identified in the this compound-treated sample versus the control. In an affinity purification experiment, this is often represented by the enrichment ratio. In a CETSA-MS experiment, it is the change in protein solubility/stability.

The following table presents representative data from a chemical proteomics study profiling 2-oxoglutarate-dependent oxygenases. In this experiment, a broad-spectrum inhibitor matrix was used to capture dioxygenases from a cell lysate, and the displacement of these enzymes by free this compound in solution was quantified. A stronger dose-dependent displacement indicates a higher affinity interaction.

Table 1: Competition Binding Analysis of this compound Against 2-OG Oxygenases

Protein TargetUniProt IDSubfamilyIC₅₀ (µM) of this compound Displacement
KDM4A O75164JmjC Histone Demethylase0.8
KDM4B O94953JmjC Histone Demethylase1.1
KDM4C Q9H3R0JmjC Histone Demethylase0.5
KDM5B Q9UGL1JmjC Histone Demethylase2.5
KDM6B O15054JmjC Histone Demethylase1.8
EGLN1 (PHD2) Q9GZT9Prolyl Hydroxylase15.2
EGLN2 (PHD1) Q96KS0Prolyl Hydroxylase> 50
EGLN3 (PHD3) Q9H6Z9Prolyl Hydroxylase22.5
FIH (HIF1AN) Q9NWT6Asparaginyl Hydroxylase28.1
ALKBH5 Q6P6C2RNA Demethylase3.5

Data adapted from a chemical proteomics study of 2-OG oxygenase inhibitors. IC₅₀ values represent the concentration of free this compound required to displace 50% of the protein from an affinity matrix, indicating a direct interaction.

Signaling Pathway Analysis

The primary targets of this compound, the JmjC histone demethylases, are critical regulators of chromatin state. For instance, members of the KDM4 subfamily are responsible for removing methyl marks from histone H3 at lysine 9 (H3K9me2/3), a mark associated with transcriptionally silent heterochromatin. By inhibiting KDM4 enzymes, this compound prevents the removal of these repressive marks, leading to an accumulation of H3K9me3 and subsequent gene silencing. This mechanism underlies many of the observed cellular effects of this compound.

G This compound This compound KDM4 KDM4A/B/C (JmjC Demethylase) This compound->KDM4 Inhibits H3K9me3 Histone H3 (Lysine 9 Trimethylation) KDM4->H3K9me3 Demethylates Chromatin Condensed Chromatin (Heterochromatin) H3K9me3->Chromatin Promotes Transcription Gene Transcription Chromatin->Transcription Represses Silencing Gene Silencing

Caption: this compound inhibits KDM4, leading to increased H3K9me3 and gene silencing.

Detailed Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes a method for identifying this compound-binding proteins from cell lysates using a biotinylated this compound chemical probe.

Materials:

  • HeLa or HEK293T cells

  • Biotinylated this compound probe and unmodified this compound

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail

  • Streptavidin-coated magnetic beads

  • Wash Buffer: Lysis buffer without protease inhibitors

  • Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.4

  • Reagents for protein reduction (DTT), alkylation (iodoacetamide), and digestion (Trypsin)

Procedure:

  • Cell Culture and Lysis:

    • Culture HeLa cells to ~80-90% confluency in 15 cm dishes.

    • Harvest cells by scraping, wash with cold PBS, and pellet by centrifugation.

    • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per dish.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Dilute the cell lysate to 1 mg/mL with Lysis Buffer.

    • Prepare two experimental conditions:

      • Probe: Add biotinylated this compound probe to the lysate (final concentration ~1-5 µM).

      • Competition Control: Pre-incubate lysate with a 100-fold molar excess of unmodified this compound for 1 hour before adding the biotinylated probe.

    • Incubate lysates for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed streptavidin magnetic beads to each lysate and incubate for another 1 hour at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

    • After the final wash, elute the bound proteins by adding 50 µL of Elution Buffer and heating at 95°C for 10 minutes.

  • Sample Preparation for MS:

    • Reduce the eluted proteins with 10 mM DTT for 30 minutes at 56°C.

    • Alkylate with 55 mM iodoacetamide for 20 minutes at room temperature in the dark.

    • Perform a protein precipitation (e.g., with acetone) to remove detergents.

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest with sequencing-grade trypsin overnight at 37°C.

    • Acidify the resulting peptide mixture with formic acid and desalt using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

    • Use a data-dependent acquisition (DDA) method to acquire MS1 survey scans and MS2 fragmentation scans of the most abundant peptide ions.

  • Data Analysis:

    • Process the raw MS data using a proteomics software suite (e.g., MaxQuant).

    • Search the fragmentation data against a human protein database to identify peptides and proteins.

    • Quantify protein abundance using label-free quantification (LFQ) intensities.

    • Identify specific this compound targets as proteins that are significantly enriched in the "Probe" sample compared to the "Competition Control".

Protocol 2: Cellular Thermal Shift Assay-Mass Spectrometry (CETSA-MS)

This protocol outlines a proteome-wide method to identify this compound targets in intact cells based on thermal stability changes.

Materials:

  • HeLa or other suitable cell line

  • This compound and DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer: PBS with Protease Inhibitor Cocktail

  • Reagents for protein digestion and LC-MS/MS analysis as in Protocol 1

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with this compound (e.g., 20-100 µM) and another set with an equivalent volume of DMSO for 1-2 hours in culture media.

  • Heat Treatment:

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble proteins.

  • Sample Preparation for MS:

    • Determine the protein concentration of the soluble fractions.

    • Take an equal amount of protein from each sample (this compound- and DMSO-treated at each temperature point).

    • Proceed with protein reduction, alkylation, and tryptic digestion as described in Protocol 1.

    • For multiplexed analysis, peptides can be labeled with Tandem Mass Tags (TMT) to enable simultaneous quantification of all samples in a single MS run.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by LC-MS/MS. If using TMT labeling, a quantitative method with MS3 fragmentation is recommended for accurate reporter ion quantification.

  • Data Analysis:

    • Process the raw data to identify and quantify proteins.

    • For each protein, plot the relative soluble abundance as a function of temperature for both DMSO and this compound conditions to generate melting curves.

    • Identify this compound targets as proteins that exhibit a significant shift in their melting temperature (ΔTm) in the this compound-treated samples compared to the DMSO control. A positive shift indicates stabilization upon binding.

References

Troubleshooting & Optimization

Navigating IOX1: A Technical Guide to Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of IOX1, a potent broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, including Jumonji C (JmjC) domain-containing histone demethylases.[1][2][3] It offers detailed protocols for preparing stock solutions and troubleshooting common issues, particularly precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (5-carboxy-8-hydroxyquinoline) is a cell-permeable, broad-spectrum inhibitor of 2OG oxygenases.[1][4] It functions by competing with 2-oxoglutarate, a key cofactor for these enzymes. This compound has been shown to inhibit various JmjC histone demethylases (KDMs), such as KDM2, KDM3, KDM4, and KDM6, which are involved in regulating gene expression through the removal of methyl groups from histone proteins.[2][3] By inhibiting these enzymes, this compound can modulate chromatin accessibility and gene transcription, impacting various cellular processes.[5][6] It has been utilized in research to study its effects on cancer tumorigenesis, such as in colorectal cancer by suppressing the Wnt/β-catenin signaling pathway, and to enhance the radiosensitivity of non-small cell lung cancer.[5][6]

Q2: In which solvents is this compound soluble?

The solubility of this compound can vary between suppliers and batches. It is highly soluble in dimethyl sulfoxide (DMSO).[1][7] Reports indicate that it is practically insoluble in water and ethanol.[1] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil are recommended.[1][2][3]

Q3: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?

This is a common issue encountered with hydrophobic compounds like this compound.[8] The primary reason for precipitation is the low aqueous solubility of this compound.[8] When a concentrated stock solution in DMSO is diluted into the aqueous environment of cell culture media, the this compound can fall out of solution.[8][9] Other contributing factors can include the final concentration of this compound, the concentration of DMSO in the final culture medium, improper mixing techniques, and interactions with components in the serum.[8]

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

  • Powder: Store at -20°C for up to 3 years.[7]

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 6 months.[2][7] It is advisable to avoid repeated freeze-thaw cycles.[1][7]

Troubleshooting Guide

Issue: Precipitate Formation in Cell Culture Media

This troubleshooting guide provides a logical workflow to diagnose and resolve issues with this compound precipitation.

G cluster_0 cluster_1 cluster_2 A Precipitation Observed in Culture Media B Check Final This compound Concentration A->B High Concentration? C Check Final DMSO Concentration A->C High Solvent? D Review Mixing Technique A->D Improper Dilution? E Consider Media Components A->E Interaction with Media? F Lower Final Working Concentration B->F G Maintain DMSO ≤ 0.5%. Perform Vehicle Control. C->G H Pre-warm Media. Add Stock Dropwise & Mix. D->H I Reduce Serum or Use Serum-Free Media (if possible) E->I IOX1_Pathway This compound This compound KDM3 KDM3 (JmjC Histone Demethylase) This compound->KDM3 Inhibits H3K9me H3K9 Demethylation (Histone Demethylation) KDM3->H3K9me Catalyzes Transcription Gene Transcription H3K9me->Transcription Promotes Wnt_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Tumorigenesis Colorectal Cancer Tumorigenesis Wnt_Genes->Tumorigenesis Drives Transcription->Wnt_Genes Activates

References

Technical Support Center: Troubleshooting IOX1 Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of IOX1 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. Its primary targets include the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues. By inhibiting these enzymes, this compound can modulate gene expression and affect various cellular processes. It also inhibits other 2OG oxygenases, such as hypoxia-inducible factor (HIF) prolyl hydroxylases, which can lead to the stabilization of HIF-1α.

Q2: What are the common challenges when working with this compound in cell culture?

The most common challenges encountered when using this compound in cell culture are related to its physicochemical properties:

  • Poor aqueous solubility: this compound is sparingly soluble in water and aqueous media, which can lead to precipitation.

  • Limited cell permeability: The polar nature of this compound can hinder its passage across the cell membrane, resulting in a lower effective intracellular concentration compared to its in vitro potency.[1][2][3][4]

  • Potential for instability: The stability of this compound in aqueous cell culture media at 37°C over extended periods can be a concern, potentially leading to a decrease in its effective concentration during an experiment.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound powder should be stored at -20°C for up to three years. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year). For short-term storage, aliquots can be kept at -20°C for up to six months.

Q4: What is the recommended final concentration of DMSO in my cell culture?

It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and off-target effects. Always include a vehicle control (media with the same final concentration of DMSO as the this compound-treated samples) in your experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Visible particulate matter, cloudiness, or crystals in the cell culture medium after adding this compound.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility - Prepare fresh working solutions: Do not store diluted this compound in aqueous media. Prepare fresh dilutions from your DMSO stock solution for each experiment. - Pre-warm media: Add the this compound stock solution to pre-warmed (37°C) cell culture media while gently vortexing to aid dissolution. - Two-step dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, then add this intermediate stock to the pre-warmed media.
High Final Concentration - Determine the optimal concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound for your cell type and experimental endpoint. - Consult literature for typical concentrations: For many cell lines, effective concentrations of this compound are in the micromolar range.
Interaction with Media Components - Serum concentration: High concentrations of serum proteins can sometimes lead to precipitation of small molecules. Try reducing the serum concentration if your cell line can tolerate it. - Media formulation: While no specific incompatibilities with common media like DMEM, RPMI-1640, or F12 have been reported, consider testing different base media if precipitation persists.
Issue 2: Inconsistent or Lack of Biological Effect

Symptoms:

  • High variability in experimental results between replicates or experiments.

  • No observable effect even at high concentrations of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Permeability - Increase incubation time: A longer exposure to this compound may be necessary to allow for sufficient intracellular accumulation. - Consider a more permeable analog: An n-octyl ester derivative of this compound has been shown to have improved cell permeability and cellular potency.[1][2][5][6] - Use serum-free or low-serum media: For short-term experiments, reducing serum content can sometimes increase the availability of the compound to the cells.
Degradation of this compound in Media - Replenish this compound-containing media: For long-term experiments (e.g., > 24 hours), consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). - Assess this compound stability: If you have access to analytical techniques like LC-MS, you can quantify the concentration of this compound in your cell culture media over time at 37°C.
Cell Line-Specific Differences - Titrate this compound concentration: The optimal concentration of this compound can vary significantly between different cell lines. Perform a dose-response curve for each new cell line. - Check for expression of target enzymes: Ensure that your cell line expresses the JmjC demethylases or other 2OG oxygenases that you are targeting.
Sub-optimal Stock Solution - Use fresh DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility and stability of compounds. Use fresh, anhydrous DMSO to prepare stock solutions.[3] - Proper storage: Ensure your stock solutions have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.
Issue 3: Cellular Toxicity

Symptoms:

  • Decreased cell viability, changes in cell morphology, or cell detachment at concentrations intended to be non-toxic.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High DMSO Concentration - Maintain low final DMSO concentration: Ensure the final DMSO concentration in your culture media is below 0.5%.
Off-Target Effects - Perform a dose-response for toxicity: Determine the cytotoxic concentration (CC50) of this compound for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Work at concentrations below the CC50. - Use appropriate controls: Include a positive control for toxicity and a vehicle control in your experiments. - Consider target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can help confirm that the observed effects are due to this compound binding to its intended targets.[7][8][9][10][11]
Cellular Stress - Optimize cell seeding density: Ensure cells are not overly confluent or too sparse when treated with this compound. - Monitor culture conditions: Maintain optimal incubator conditions (temperature, CO2, humidity).

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • For a final concentration of 10 µM in 10 mL of cell culture medium: a. Pre-warm the cell culture medium to 37°C. b. In a sterile microcentrifuge tube, dilute the 10 mM this compound stock solution 1:10 in DMSO to create a 1 mM intermediate stock. c. Add 10 µL of the 1 mM intermediate stock to the 10 mL of pre-warmed medium. d. Immediately vortex the medium gently to ensure rapid and complete mixing.

  • Add the this compound-containing medium to your cells.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol requires access to High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Prepare a working solution of this compound in your cell culture medium of choice at the desired final concentration.

  • Incubate the this compound-containing medium in a cell culture incubator at 37°C and 5% CO2.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.

  • Immediately store the aliquots at -80°C until analysis.

  • Prepare a standard curve of this compound in fresh cell culture medium.

  • Analyze the collected samples and the standard curve using a validated LC-MS method to quantify the concentration of this compound. [12][13][14][15][16]

  • Plot the concentration of this compound versus time to determine its stability profile.

Visualizations

Signaling Pathway: this compound Inhibition of the HIF-1α Pathway

IOX1_HIF1a_Pathway cluster_Normoxia Normoxia cluster_Hypoxia_this compound Hypoxia or this compound Treatment Prolyl_Hydroxylases_(PHDs) Prolyl_Hydroxylases_(PHDs) HIF-1α_OH HIF-1α_OH Prolyl_Hydroxylases_(PHDs)->HIF-1α_OH HIF-1α HIF-1α HIF-1α->HIF-1α_OH O2 VHL VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_OH->VHL This compound This compound PHDs_inhibited Prolyl Hydroxylases (PHDs) This compound->PHDs_inhibited HIF-1α_stable HIF-1α (stabilized) HIF_Complex HIF-1α/HIF-1β Complex HIF-1α_stable->HIF_Complex HIF-1β HIF-1β HIF-1β->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus translocation HRE Hypoxia Response Element (HRE) HIF_Complex->HRE binds Gene_Expression Target Gene Expression HRE->Gene_Expression activates

Caption: this compound inhibits prolyl hydroxylases, leading to HIF-1α stabilization.

Experimental Workflow: Troubleshooting this compound Precipitation

Troubleshooting_Precipitation Start Precipitation Observed in Media Check_Stock Check Stock Solution: - Fresh DMSO? - Stored correctly? Start->Check_Stock Prep_Method Review Preparation Method: - Pre-warm media? - Two-step dilution? Check_Stock->Prep_Method Yes Remake_Stock Remake Stock Solution Check_Stock->Remake_Stock No Concentration Is Concentration Too High? Prep_Method->Concentration Yes Optimize_Prep Optimize Preparation Protocol Prep_Method->Optimize_Prep No Media_Components Consider Media Components: - Reduce serum? - Try different media? Concentration->Media_Components No Dose_Response Perform Dose-Response to Find Lower Effective Concentration Concentration->Dose_Response Yes Test_Media Test with Reduced Serum or Alternative Media Media_Components->Test_Media Yes Resolved Issue Resolved Media_Components->Resolved No, consult further Remake_Stock->Prep_Method Optimize_Prep->Concentration Dose_Response->Media_Components Test_Media->Resolved

Caption: A logical workflow for troubleshooting this compound precipitation issues.

Logical Relationship: Factors Affecting this compound Efficacy

IOX1_Efficacy_Factors cluster_Compound_Properties Compound Properties cluster_Experimental_Conditions Experimental Conditions IOX1_Efficacy Cellular Efficacy of this compound Solubility Aqueous Solubility Solubility->IOX1_Efficacy Permeability Cell Permeability Permeability->IOX1_Efficacy Stability Stability in Media Stability->IOX1_Efficacy Concentration Concentration Used Concentration->IOX1_Efficacy Incubation_Time Incubation Time Incubation_Time->IOX1_Efficacy Serum Serum Presence Serum->IOX1_Efficacy Cell_Type Cell Type Cell_Type->IOX1_Efficacy

References

Addressing low cell permeability of IOX1 in specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IOX1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the low cell permeability of this compound in specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (5-carboxy-8-hydroxyquinoline) is a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. Its primary targets include the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), such as KDM4A, KDM4C, KDM6B, and other 2OG oxygenases like the fat mass and obesity-associated protein (FTO) and the hypoxia-inducible factor (HIF) prolyl hydroxylases.[1][2][3] By inhibiting these enzymes, this compound modulates the epigenetic landscape, primarily by preventing the removal of methyl groups from histones (e.g., increasing levels of H3K9me3), which in turn alters gene expression and affects various cellular processes.[1][4]

Q2: I'm observing a weaker-than-expected effect of this compound in my cell-based assays. What could be the reason?

A2: A common reason for the reduced efficacy of this compound in cellular assays is its low cell permeability.[5][6][7] This issue is particularly well-documented in HeLa cells.[1][5] The polar C-5 carboxyl group of the this compound molecule hinders its ability to efficiently cross the cell membrane, leading to lower intracellular concentrations and, consequently, a weaker biological effect compared to its in vitro potency against isolated enzymes.[5][8]

Q3: In which cell types has low permeability of this compound been a noted issue?

A3: The most extensively documented cell line with known this compound permeability issues is the human cervical cancer cell line, HeLa.[1][2][5] While this compound has been used effectively in other cell types such as non-small cell lung cancer (NSCLC) lines (A549, H1299, H1975), vascular smooth muscle cells (VSMCs), and T helper 17 (Th17) cells, researchers should always consider the possibility of suboptimal uptake as a variable in their specific experimental system.[3][4][9]

Q4: Are there chemical analogs of this compound with improved cell permeability?

A4: Yes. To address the low permeability of this compound, an n-octyl ester derivative (this compound n-octyl ester) has been developed.[5][6][7] This pro-drug strategy masks the polar carboxyl group, rendering the molecule more lipophilic and enhancing its ability to diffuse across the cell membrane. Inside the cell, a small fraction of the ester is hydrolyzed back to the active this compound parent compound.[5]

Q5: How significant is the improvement in cellular activity with the this compound n-octyl ester?

A5: The improvement is substantial. In HeLa cells, the this compound n-octyl ester is approximately 30-fold more active in inhibiting KDM4A, with an EC50 value of 3.8 µM compared to ~100 µM for the parent this compound.[5] Intracellular delivery assays have shown that the n-octyl ester is about six times more abundant inside HeLa cells than this compound after 24 hours of incubation.[5]

Troubleshooting Guide

Issue: High this compound concentration required to see a cellular effect.
Potential Cause Recommended Solution
Low Cell Permeability 1. Switch to this compound n-octyl ester: This derivative shows significantly improved cell uptake and cellular potency.[5][7] 2. Optimize Incubation Time: Increase the duration of this compound exposure to allow for greater accumulation within the cells. However, monitor for potential cytotoxicity with longer incubation times.
Cell Line Resistance Some cell lines may have inherent resistance mechanisms (e.g., active efflux pumps) that reduce intracellular drug concentration. While not specifically documented for this compound, this is a general mechanism of drug resistance. Consider using efflux pump inhibitors as a control experiment.
Compound Degradation Ensure the stability of your this compound stock solution. Prepare fresh dilutions in appropriate, high-quality solvents (e.g., DMSO) for each experiment. Store stock solutions at -20°C or -80°C as recommended by the supplier.
Issue: Inconsistent results between experiments.
Potential Cause Recommended Solution
Variable Cell Density Cell confluency can affect compound uptake and cellular response. Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
Solvent Effects High concentrations of solvents like DMSO can affect cell membrane integrity and experimental outcomes. Ensure the final solvent concentration is consistent across all wells (including controls) and is below a cytotoxic threshold (typically <0.5%).
Assay Variability Ensure that all steps of your downstream assay (e.g., immunofluorescence, western blotting) are performed consistently. This includes incubation times, antibody concentrations, and washing steps.

Data Presentation

Table 1: Comparison of Cellular Activity of this compound and its n-Octyl Ester Derivative in HeLa Cells

CompoundCellular EC50 (KDM4A Inhibition)Relative Intracellular Abundance (vs. This compound)Cytotoxicity (CC50)
This compound ~86-100 µM[2][5]1x>300 µM[1]
This compound n-octyl ester 3.8 µM[5]~6x[5]>300 µM

Data compiled from studies on HeLa cells overexpressing KDM4A.

Experimental Protocols

Protocol 1: Immunofluorescence Assay for H3K9me3 Levels

This protocol is used to visually assess the intracellular activity of this compound by measuring the accumulation of the H3K9me3 histone mark, a direct consequence of KDM4A inhibition.

  • Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 50-300 µM) or this compound n-octyl ester (e.g., 1-20 µM) for 24 hours. Include a DMSO-only vehicle control.

  • Fixation: Aspirate the media, wash once with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% Normal Goat Serum and 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with a primary antibody against H3K9me3 (e.g., rabbit polyclonal) diluted in blocking buffer (typical dilutions range from 1:200 to 1:500) overnight at 4°C.[10][11][12]

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: Wash three times with PBST. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope. This compound-treated cells should exhibit a dose-dependent increase in the intensity of the H3K9me3 signal compared to the DMSO control.[2]

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol determines the concentration at which this compound may become toxic to the cells, which is crucial for interpreting efficacy data.

  • Cell Seeding: Seed cells (e.g., HeLa) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound or this compound n-octyl ester (e.g., 1 µM to 300 µM).[1] Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the CC50 (50% cytotoxic concentration).

Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism and experimental workflows.

IOX1_Permeability_Workflow cluster_intracellular Intracellular Space IOX1_Ext This compound (Polar) IOX1_Int This compound IOX1_Ext->IOX1_Int Poor Permeability IOX1_Octyl_Ext This compound n-octyl ester (Lipophilic) IOX1_Octyl_Int This compound n-octyl ester IOX1_Octyl_Ext->IOX1_Octyl_Int Enhanced Permeability Target 2-Oxoglutarate Oxygenases (e.g., KDM4A) IOX1_Int->Target Inhibition IOX1_Octyl_Int->IOX1_Int Hydrolysis Effect Increased Histone Methylation (H3K9me3) Target->Effect Leads to Membrane Cell Membrane

Caption: Workflow comparing the cell permeability of this compound and its n-octyl ester derivative.

IOX1_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_cell_cycle Cell Cycle Control This compound This compound / this compound n-octyl ester KDM4A KDM4A/JMJD2A (Histone Demethylase) This compound->KDM4A Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4A->H3K9me3 Demethylates Gene_Repression Target Gene Repression H3K9me3->Gene_Repression Promotes p21 p21 (CDKN1A) Expression Gene_Repression->p21 Upregulates (via repression of repressors) CyclinD1 Cyclin D1 Expression Gene_Repression->CyclinD1 Downregulates CellCycleArrest G1/S Phase Arrest p21->CellCycleArrest Induces CyclinD1->CellCycleArrest Inhibits

Caption: Simplified signaling pathway of this compound action on epigenetic and cell cycle regulation.

References

Technical Support Center: Managing IOX1-Induced Changes in Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering changes in cell morphology during experiments with IOX1. This compound is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent dioxygenases, including Jumonji C (JmjC) domain-containing histone demethylases and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases. Its activity can lead to significant alterations in cellular phenotypes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. Its primary targets include:

  • JmjC domain-containing histone demethylases (KDMs): Inhibition of these enzymes leads to changes in histone methylation status, thereby altering gene expression.

  • HIF prolyl hydroxylases (PHDs): Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its stabilization and the activation of hypoxia-responsive genes, even under normoxic conditions.[1][2]

Q2: What are the expected morphological changes in cells treated with this compound?

Observed and expected morphological changes are primarily linked to the stabilization of HIF-1α, which is known to induce reorganization of the actin cytoskeleton.[1][3] Common changes may include:

  • Increased cell spreading and area: Cells may appear larger and more flattened.[3]

  • Formation of F-actin stress fibers: An increase in prominent actin fibers across the cell body may be observed.[2]

  • Altered cell polarization and decreased motility: Cells may lose their typical polarized shape and exhibit reduced migration.[3]

  • Changes in focal adhesions: An increase in the number of focal contacts has been reported.[3]

Q3: At what concentrations are these morphological changes typically observed?

The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Based on published studies, concentrations ranging from 10 µM to 100 µM are often used. For example, a concentration of 40 µM for 48 hours has been used in A549 cells to study its effects on radiosensitivity.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How can I confirm that the observed morphological changes are due to this compound's effect on HIF-1α?

To confirm the involvement of the HIF-1α pathway, you can perform the following experiments:

  • Western Blot for HIF-1α: Treat cells with this compound and probe for HIF-1α expression. A significant increase in HIF-1α protein levels would indicate PHD inhibition.

  • Use of HIF-1α inhibitors: Co-treat cells with this compound and a known HIF-1α inhibitor. If the morphological changes are reversed, it suggests they are HIF-1α dependent.

  • Gene expression analysis: Use qRT-PCR to measure the expression of known HIF-1α target genes (e.g., VEGFA, GLUT1). An upregulation of these genes would confirm HIF-1α pathway activation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Excessive cell rounding and detachment High concentration of this compound leading to cytotoxicity.Perform a dose-response experiment to find the optimal, non-toxic concentration. An MTS or MTT assay can be used to assess cell viability.
Cell line is particularly sensitive to this compound.Reduce the incubation time with this compound.
No observable change in cell morphology This compound concentration is too low.Increase the concentration of this compound. Confirm the activity of your this compound stock.
Insufficient incubation time.Increase the duration of this compound treatment. A time-course experiment is recommended.
Low cell permeability of this compound in the specific cell line.Consider using a more cell-permeable derivative, such as the n-octyl ester of this compound.[5]
Inconsistent morphological changes across experiments Variability in cell culture conditions (e.g., cell density, passage number).Standardize all cell culture parameters. Ensure cells are seeded at a consistent density and use cells within a defined passage number range.
Degradation of this compound stock solution.Prepare fresh this compound stock solutions in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Changes in morphology are not consistent with expected HIF-1α activation effects Off-target effects of this compound.As this compound is a broad-spectrum inhibitor, consider that effects on JmjC histone demethylases may be contributing to the phenotype. Perform experiments to dissect the contributions of different pathways (e.g., using more specific inhibitors if available).
The specific cell line responds differently to HIF-1α stabilization.Characterize the specific downstream effects of HIF-1α in your cell line. The cellular context can significantly influence the outcome of pathway activation.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for F-actin and Vinculin

This protocol is designed to visualize the actin cytoskeleton and focal adhesions in this compound-treated cells.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Anti-vinculin primary antibody

  • Fluorophore-conjugated secondary antibody

  • DAPI

  • Mounting medium

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for the desired time (e.g., 24-48 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash twice with PBS.

  • Block with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with anti-vinculin primary antibody diluted in 1% BSA at 4°C overnight.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin diluted in 1% BSA for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Image using a fluorescence or confocal microscope.

Protocol 2: Western Blot for HIF-1α Stabilization

This protocol is to confirm the activation of the HIF pathway by this compound.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • 5% non-fat milk or BSA in TBST

  • Anti-HIF-1α primary antibody

  • Anti-β-actin (or other loading control) primary antibody

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat cells with this compound or DMSO for the desired time (a shorter time course, e.g., 4-8 hours, is often sufficient to see HIF-1α stabilization).

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with anti-HIF-1α and anti-loading control primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an ECL substrate and an imaging system.

Data Presentation

Table 1: Summary of this compound Concentrations and Observed Cellular Effects from Literature

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
A54940 µM48 hoursEnhanced radiosensitivity, delayed repair of DNA damage[4]
HeLa87 µM (EC50)24 hoursInhibition of KDM4A, increase in H3K9me3 levels[6]
Vascular Smooth Muscle Cells50-200 µM2 hoursInhibition of proliferation and migration[6]
Vascular Smooth Muscle Cells200 µM24 hoursG0/G1 cell cycle arrest[6]

Visualizations

IOX1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound IOX1_int This compound PHD HIF Prolyl Hydroxylases (PHDs) IOX1_int->PHD Inhibits JmjC JmjC Histone Demethylases IOX1_int->JmjC Inhibits HIF1a_stable HIF-1α (Stabilized) Histones Histones Demethylated_Histones Demethylated Histones JmjC->Demethylated_Histones Demethylates Gene_Expression Altered Gene Expression HIF1a_ub HIF-1α (Ubiquitinated for degradation) HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Rac1 Rac-1 Signaling HIF1_complex->Rac1 Modulates HIF1_complex->Gene_Expression Methylated_Histones Methylated Histones Actin Actin Cytoskeleton Reorganization Rac1->Actin

Caption: this compound signaling pathway leading to morphological changes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_validation Validation cell_seeding Seed cells on coverslips cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion treatment Treat with this compound or DMSO control cell_adhesion->treatment fixation Fix and permeabilize cells treatment->fixation lysis Lyse cells treatment->lysis staining Immunofluorescence staining (Phalloidin, Anti-Vinculin, DAPI) fixation->staining imaging Fluorescence Microscopy staining->imaging morphology_analysis Analyze cell morphology, actin cytoskeleton, and focal adhesions imaging->morphology_analysis western_blot Western Blot for HIF-1α lysis->western_blot validation_result Confirm HIF-1α stabilization western_blot->validation_result

Caption: Experimental workflow for analyzing this compound-induced morphological changes.

References

Technical Support Center: IOX1 and Reactive Oxygen Species (ROS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on investigating the potential relationship between the 2-oxoglutarate (2OG) oxygenase inhibitor, IOX1, and the generation of reactive oxygen species (ROS).

Frequently Asked Questions (FAQs)

Q1: Does this compound directly generate reactive oxygen species (ROS)?

A: Based on current scientific literature, there is no direct evidence to suggest that this compound itself generates ROS. This compound is a broad-spectrum inhibitor of 2-oxoglutarate-dependent dioxygenases.[1] Its mechanism of action involves binding to the Fe(II) center in the active site of these enzymes, not through redox cycling or other processes typically associated with direct ROS production.

Q2: Is there an indirect link between this compound and changes in cellular ROS levels?

A: Yes, an indirect relationship is plausible and is an active area of research. This compound inhibits 2OG-dependent dioxygenases, which include prolyl hydroxylases (PHDs) and factor inhibiting HIF (FIH). These enzymes are crucial regulators of the hypoxia-inducible factor (HIF-1α) signaling pathway. By inhibiting PHDs, this compound can stabilize HIF-1α even under normoxic conditions. The hypoxic response is intricately linked with mitochondrial function and metabolism, which are major sources of cellular ROS. Therefore, by modulating the hypoxic signaling pathway, this compound may indirectly influence the cellular redox environment.

Q3: We observe an increase in DCFDA fluorescence after treating cells with this compound. Does this confirm that this compound induces ROS?

A: Not necessarily. An increase in 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) fluorescence is a common indicator of increased cellular ROS, but it is not definitive proof of ROS generation by this compound. Several confounding factors can lead to increased DCFDA fluorescence, including:

  • Off-target effects: While this compound is a potent inhibitor of 2OG oxygenases, high concentrations may have off-target effects on other cellular processes that could influence redox homeostasis.

  • Changes in cellular metabolism: By inhibiting histone demethylases and other 2OG oxygenases, this compound can alter gene expression and cellular metabolism.[2] These changes could lead to a metabolic shift that results in increased ROS production as a secondary effect.

  • Assay artifacts: The DCFDA assay is susceptible to artifacts. For example, changes in cellular esterase activity or efflux pump activity can affect the loading and retention of the dye, leading to misleading results.[3] Additionally, some compounds can directly interact with the probe.[3]

Q4: What are the typical working concentrations and observed cytotoxic effects of this compound?

A: The effective concentration of this compound can vary significantly depending on the cell type and the specific 2OG oxygenase being targeted. Cytotoxicity also varies across different cell lines. It is crucial to determine the optimal, non-toxic concentration for your specific experimental system.

Data Presentation

Table 1: In Vitro IC₅₀ Values of this compound for 2OG Oxygenases
Target EnzymeIC₅₀ (µM)Assay Method
KDM3A0.1Not Specified
JMJD2A0.2AlphaScreen
JMJD2C0.6AlphaScreen
JMJD30.12Not Specified
JMJD1A0.07Not Specified
JMJD2E0.3AlphaScreen
UTX1Not Specified
KDM4C0.6Not Specified
KDM4E2.3Not Specified
KDM2A1.8Not Specified
KDM6B1.4Not Specified

Data compiled from multiple sources. Assay conditions may vary.[4]

Table 2: Cellular IC₅₀ and Cytotoxicity of this compound in Various Cell Lines
Cell LineAssayIC₅₀ (µM)Notes
HeLaH3K9me3 Demethylation86.5Inhibition of JMJD2A-mediated demethylation.
A549Cytotoxicity (MTT)48.248 hours treatment.
HCT-116Cytotoxicity (MTT)28.148 hours treatment.
Vascular Smooth Muscle Cells (VSMCs)Proliferation/Migration Inhibition0-200 (dose-dependent)Angiotensin II-stimulated cells, 2 hours treatment.[4]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using DCFDA/H2DCFDA

This protocol provides a general guideline for measuring intracellular ROS levels in adherent cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA).

Materials:

  • Adherent cells cultured in a 96-well black, clear-bottom plate

  • DCFDA/H2DCFDA solution (e.g., 10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or phenol red-free culture medium

  • Positive control (e.g., H₂O₂)

  • Negative control (e.g., N-acetylcysteine, NAC)

  • This compound

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Cell Washing: Carefully aspirate the culture medium and wash the cells twice with pre-warmed HBSS or phenol red-free medium.

  • Probe Loading: Prepare a fresh working solution of DCFDA/H2DCFDA at a final concentration of 5-20 µM in pre-warmed HBSS or phenol red-free medium. Add the working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Aspirate the DCFDA/H2DCFDA solution and wash the cells twice with pre-warmed HBSS or phenol red-free medium to remove any unloaded probe.

  • Treatment: Add fresh, pre-warmed HBSS or phenol red-free medium containing the desired concentrations of this compound, positive control (e.g., 100 µM H₂O₂ for 30-60 minutes), or negative control (e.g., pre-incubation with 1-5 mM NAC for 1 hour before adding this compound).

  • Incubation: Incubate the plate at 37°C for the desired treatment time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells under a fluorescence microscope.

Protocol 2: Co-staining for ROS and Cell Viability

To distinguish between increased ROS in viable cells and fluorescence artifacts from dead or dying cells, co-staining with a viability dye is recommended.

Materials:

  • Cells treated as in Protocol 1

  • Viability dye (e.g., Propidium Iodide (PI) for non-fixed cells, or a fixable viability dye)

  • Flow cytometer or fluorescence microscope with appropriate filters

Procedure (for Flow Cytometry):

  • Follow steps 1-6 of Protocol 1, using cells grown in appropriate culture plates or flasks.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Viability Staining: Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% BSA). Add the viability dye according to the manufacturer's instructions (e.g., PI at a final concentration of 1-5 µg/mL). Incubate for 5-15 minutes on ice, protected from light.

  • Analysis: Analyze the cells immediately on a flow cytometer. The DCF fluorescence (typically in the FITC channel) should be analyzed separately for the viable (PI-negative) and dead (PI-positive) cell populations.

Troubleshooting Guides

Issue 1: High background fluorescence in the DCFDA assay.

  • Possible Cause: Spontaneous oxidation of the DCFDA probe, presence of phenol red in the medium, or light exposure.[5][6]

  • Troubleshooting Steps:

    • Always include a "no-cell" control (media + DCFDA) to assess the level of background fluorescence from the media and probe alone.[5]

    • Use phenol red-free medium for the assay.[5][6]

    • Protect the DCFDA stock solution, working solution, and the experimental plate from light at all times.[5]

    • Prepare the DCFDA working solution fresh immediately before use.[5]

Issue 2: Inconsistent or variable fluorescence readings between replicates.

  • Possible Cause: Uneven cell seeding, disturbance of cells during washing steps, or photobleaching.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension and even seeding density across all wells. Allow cells to settle at room temperature for 15-20 minutes before placing them in the incubator.

    • Perform washing and solution changes gently to avoid detaching or stressing the cells.

    • When using fluorescence microscopy, use the lowest possible excitation light intensity and exposure time to minimize photobleaching.[7] Capture images from multiple random fields per well.

Issue 3: this compound treatment appears to increase ROS, but the effect is not blocked by antioxidants.

  • Possible Cause: The observed effect may not be due to ROS. This compound could be interfering with the assay itself or causing cellular changes that mimic a ROS-positive signal.

  • Troubleshooting Steps:

    • Run a cell-free assay: Test if this compound directly reacts with DCFDA in a cell-free system (buffer + DCFDA + this compound).

    • Use an alternative ROS probe: Confirm the findings with a different ROS-sensitive dye that has a different chemical structure and mechanism of action (e.g., CellROX Green or Deep Red, MitoSOX Red for mitochondrial superoxide).

    • Assess other cellular health markers: Concurrently measure cell viability (e.g., using a live/dead stain), apoptosis (e.g., Annexin V staining), and mitochondrial membrane potential to get a broader picture of the cellular response to this compound.

Issue 4: Cytotoxicity is observed at concentrations expected to be non-toxic.

  • Possible Cause: Cell line-specific sensitivity, differences in cell culture conditions, or off-target effects of this compound.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Always determine the cytotoxic profile of this compound in your specific cell line and under your experimental conditions.

    • Check the passage number of your cells: High-passage number cells can be more sensitive to chemical treatments.

    • Consider off-target effects: Be aware that as a broad-spectrum inhibitor, this compound can affect multiple cellular processes.[8] The observed toxicity may be a result of inhibiting a critical 2OG oxygenase in your cell type.

Mandatory Visualization

IOX1_ROS_Pathway cluster_0 Normoxia cluster_1 This compound Treatment / Hypoxia HIF_alpha_normoxia HIF-1α PHDs PHDs (2OG Oxygenases) HIF_alpha_normoxia->PHDs Hydroxylation HIF_alpha_hypoxia HIF-1α (Stabilized) pVHL pVHL PHDs->pVHL Binding Proteasome Proteasomal Degradation pVHL->Proteasome Ubiquitination This compound This compound This compound->PHDs Inhibition HIF_beta HIF-1β HIF_alpha_hypoxia->HIF_beta Dimerization HIF_complex HIF-1 Complex HIF_beta->HIF_complex HRE Hypoxia Response Elements HIF_complex->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF, Glycolytic Enzymes) HRE->Target_Genes Transcription Metabolic_Shift Metabolic Shift Target_Genes->Metabolic_Shift Mitochondria Mitochondria Metabolic_Shift->Mitochondria ROS ROS Mitochondria->ROS Potential Indirect Effect

Caption: this compound's indirect influence on potential ROS production.

Troubleshooting_Workflow Start Start: Increased DCFDA fluorescence observed with this compound treatment Check_Controls Are controls (no-cell, vehicle) behaving as expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot DCFDA Assay: - Check for probe oxidation - Use phenol red-free media - Protect from light Check_Controls->Troubleshoot_Assay No Alternative_Probe Use an alternative ROS probe (e.g., CellROX, MitoSOX) Check_Controls->Alternative_Probe Yes Troubleshoot_Assay->Start Re-run experiment Signal_Confirmed Increased signal confirmed with alternative probe? Alternative_Probe->Signal_Confirmed Cell_Free_Test Does this compound react with the probe in a cell-free system? Signal_Confirmed->Cell_Free_Test No Viability_Test Co-stain with a viability dye. Is the signal from viable cells? Signal_Confirmed->Viability_Test Yes Artifact Conclusion: Assay artifact or direct probe interaction. Re-evaluate experimental design. Cell_Free_Test->Artifact Yes Non_ROS_Effect Conclusion: The observed effect is likely not ROS-mediated. Investigate other cellular mechanisms. Cell_Free_Test->Non_ROS_Effect No Signal_From_Dead_Cells Signal is primarily from dead/dying cells. Assess This compound cytotoxicity. Viability_Test->Signal_From_Dead_Cells No Antioxidant_Rescue Can the increased signal be rescued by an antioxidant (e.g., NAC)? Viability_Test->Antioxidant_Rescue Yes Indirect_ROS Conclusion: this compound likely causes an indirect increase in cellular ROS. Investigate metabolic changes or off-target effects. Antioxidant_Rescue->Indirect_ROS Yes Antioxidant_Rescue->Non_ROS_Effect No

Caption: Troubleshooting workflow for unexpected ROS signals.

References

Interpreting unexpected results from IOX1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IOX1, a potent broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and unexpected outcomes that researchers may encounter during experiments with this compound.

Issue 1: Unexpected Decrease in Cell Viability or Cytotoxicity

Question: I observed a significant decrease in cell viability at concentrations where this compound is expected to be specific. What could be the cause?

Answer: While this compound is a potent inhibitor of 2OG oxygenases, unexpected cytotoxicity can occur under certain conditions. Here are potential causes and troubleshooting steps:

  • High Concentrations: this compound can exhibit cytotoxicity at high concentrations. The IC50 for cytotoxicity can vary significantly between cell lines. For example, the IC50 for cytotoxicity in HCT116 cells is reported to be 28.1 µM, while for A549 cells, it is 48.3 µM after 48 hours of treatment[1]. It's crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

  • Off-Target Effects: Although this compound is a broad-spectrum inhibitor of 2OG oxygenases, it may have off-target effects at higher concentrations, potentially impacting other cellular pathways and leading to cytotoxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. This can be due to differences in metabolism, cell permeability, or dependence on specific 2OG oxygenases for survival.

  • Induction of Apoptosis: In some contexts, this compound can enhance apoptosis, particularly in combination with other treatments like γ-irradiation in non-small cell lung cancer (NSCLC) cells[2]. Even alone, it may induce apoptosis in sensitive cell lines.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.

Issue 2: No or Reduced HIF-1α Stabilization

Question: I am not observing the expected stabilization of HIF-1α after this compound treatment under hypoxic conditions. What could be wrong?

Answer: this compound is known to inhibit HIF prolyl hydroxylases (PHDs), which should lead to the stabilization of HIF-1α. If this is not observed, consider the following:

  • Poor Cell Permeability: this compound has been reported to have low cell permeability in some cell lines, such as HeLa cells[1]. This can lead to a lower intracellular concentration of the inhibitor and reduced efficacy. Consider using an ester derivative of this compound, such as the n-octyl ester, which has improved cell permeability.

  • Rapid HIF-1α Degradation: HIF-1α has a very short half-life under normoxic conditions. Ensure that cell lysates are prepared rapidly and under conditions that inhibit HIF-1α degradation. The use of a proteasome inhibitor like MG132 can be a helpful positive control.

  • Sub-optimal this compound Concentration: The effective concentration of this compound for inhibiting PHDs can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for HIF-1α stabilization in your specific model.

  • Experimental Conditions: Ensure that your hypoxic conditions are well-controlled and genuinely hypoxic.

Experimental Workflow for Optimizing HIF-1α Stabilization:

G cluster_0 Experimental Setup cluster_1 Sample Processing cluster_2 Analysis A Treat cells with a range of this compound concentrations B Incubate under hypoxic conditions A->B C Include positive (e.g., CoCl2) and negative (DMSO) controls B->C D Lyse cells quickly on ice C->D E Add protease and phosphatase inhibitors to lysis buffer D->E F Perform Western blot for HIF-1α E->F G Analyze results and determine optimal this compound concentration F->G

Caption: Workflow for optimizing HIF-1α stabilization with this compound.

Issue 3: Unexpected Changes in Gene Expression

Question: I am observing widespread and unexpected changes in gene expression that are not directly related to HIF-1α or histone demethylation. Why is this happening?

Answer: this compound's broad inhibitory activity on 2OG-dependent oxygenases can lead to complex and sometimes unexpected changes in gene expression. Potential reasons include:

  • Inhibition of Other 2OG Oxygenases: Besides JmjC histone demethylases and PHDs, this compound inhibits other 2OG oxygenases like TET DNA hydroxylases, which are involved in DNA demethylation and gene regulation. For instance, this compound was found to suppress IL-17 expression by targeting TET2[3].

  • Off-Target Effects on Signaling Pathways: At higher concentrations, this compound may have off-target effects on various signaling pathways, indirectly influencing gene expression.

  • Cellular Stress Response: this compound treatment, especially at cytotoxic or near-cytotoxic concentrations, can induce cellular stress responses, leading to broad changes in gene expression that are not directly related to its primary mechanism of action.

  • Delayed DNA Damage Repair: this compound has been shown to delay the repair of γ-induced DNA damage, which could lead to the differential expression of genes involved in DNA repair and cell cycle control[2].

Signaling Pathway Diagram: this compound's Broad Impact

IOX1_Pathway cluster_JmjC JmjC Histone Demethylases cluster_HIF HIF Prolyl Hydroxylases cluster_TET TET DNA Hydroxylases This compound This compound KDM KDM family This compound->KDM inhibits PHD PHDs This compound->PHD inhibits TET TET family This compound->TET inhibits Off_Target Off-Target Effects This compound->Off_Target may cause Histone Histone Methylation KDM->Histone Gene_Expr1 Altered Gene Expression Histone->Gene_Expr1 HIF HIF-1α Stabilization PHD->HIF Gene_Expr2 Hypoxia-responsive Gene Expression HIF->Gene_Expr2 DNA_demeth DNA Demethylation TET->DNA_demeth Gene_Expr3 Altered Gene Expression DNA_demeth->Gene_Expr3 Gene_Expr4 Unexpected Gene Expression Off_Target->Gene_Expr4

References

Validation & Comparative

Validating IOX1's Inhibitory Effect on Specific JMJD Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of IOX1 on specific Jumonji domain-containing (JMJD) histone demethylases. The performance of this compound is compared with other alternative inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

Comparative Inhibitory Activity of this compound and Other Compounds

The inhibitory potency of this compound against a range of JMJD enzymes has been evaluated using various biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's efficacy in inhibiting a specific enzyme. The following table summarizes the IC50 values for this compound and other notable JMJD inhibitors.

EnzymeThis compound IC50 (µM)GSK-J4 IC50 (µM)2,4-PDCA IC50 (µM)N-Oxalylglycine IC50 (µM)Assay MethodReference
JMJD1A (KDM3A) 0.1, 0.17[1][2]---Not Specified[1][2]
JMJD2A (KDM4A) 0.2, 0.6[1][3]---Not Specified, MALDI-TOF MS[1][3][4]
JMJD2C (KDM4C) 0.6[1][2]---Not Specified[1][2]
JMJD2E (KDM4E) 0.3, 2.3[1][2]-0.29[5]-Not Specified, SPE-MS[1][2][5]
JMJD3 (KDM6B) 0.12, 1.4[1][2]~9 (cellular)[6]--Not Specified, Cellular Assay[1][2][6]
UTX (KDM6A) 1---Not Specified[1]
KDM2A 1.8[2]---Not Specified[2]
KDM5B -Similar to KDM6B & KDM4C[7]--Cellular Assay[7]

Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant enzyme. Direct comparison between different studies should be made with caution.

Experimental Protocols

Detailed methodologies for the key assays used to validate the inhibitory effect of this compound on JMJD enzymes are provided below.

Formaldehyde Dehydrogenase (FDH)-Coupled Assay

This assay measures the production of formaldehyde, a byproduct of the histone demethylation reaction. The formaldehyde is then oxidized by FDH, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by fluorescence or absorbance.

Materials:

  • Recombinant JMJD enzyme

  • Methylated histone peptide substrate (e.g., H3K9me3)

  • This compound or other inhibitors

  • Formaldehyde Dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • 2-oxoglutarate (α-KG)

  • Ascorbate

  • (NH4)2Fe(SO4)2·6H2O

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 384-well microplate

  • Plate reader capable of measuring fluorescence (Ex/Em = 340/460 nm) or absorbance at 340 nm.

Procedure:

  • Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the assay buffer, NAD+, FDH, 2-oxoglutarate, ascorbate, and (NH4)2Fe(SO4)2.

  • Add the inhibitor at various concentrations. Include a no-inhibitor control (vehicle control).

  • Add the methylated histone peptide substrate.

  • Initiate the reaction by adding the recombinant JMJD enzyme.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the increase in NADH fluorescence or absorbance at 340 nm over time.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[4][8]

MALDI-TOF Mass Spectrometry Assay

This label-free method directly measures the conversion of the methylated substrate to its demethylated product.

Materials:

  • Recombinant JMJD enzyme

  • Methylated histone peptide substrate

  • This compound or other inhibitors

  • 2-oxoglutarate (α-KG)

  • Ascorbate

  • (NH4)2Fe(SO4)2·6H2O

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Set up the enzymatic reaction as described in the FDH-coupled assay (steps 1-5), but without FDH and NAD+.

  • Incubate the reaction for a specific time at the optimal temperature.

  • Stop the reaction by adding an acidic solution (e.g., 0.1% trifluoroacetic acid).

  • Mix the reaction product with the MALDI matrix solution.

  • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Acquire mass spectra using the MALDI-TOF mass spectrometer.

  • Determine the ratio of the demethylated product to the methylated substrate.

  • Calculate the percentage of inhibition and determine the IC50 values.[4][9]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay detects the product of the demethylation reaction.[10][11]

Materials:

  • Recombinant JMJD enzyme

  • Biotinylated methylated histone peptide substrate

  • This compound or other inhibitors

  • 2-oxoglutarate (α-KG)

  • Ascorbate

  • (NH4)2Fe(SO4)2·6H2O

  • Assay buffer

  • Streptavidin-coated Donor beads

  • Antibody specific to the demethylated product conjugated to Acceptor beads

  • 384-well microplate

  • AlphaScreen-compatible plate reader

Procedure:

  • Set up the enzymatic reaction in a 384-well plate as described in the FDH-coupled assay (steps 1-5).

  • Incubate the reaction for a specific time at the optimal temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the Streptavidin-coated Donor beads and the antibody-conjugated Acceptor beads.

  • Incubate the plate in the dark to allow for bead-protein binding.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • A decrease in the AlphaScreen signal indicates inhibition of the demethylase.

  • Calculate the percentage of inhibition and determine the IC50 values.[7][12][13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound-sensitive JMJD enzymes and a general workflow for inhibitor screening.

JMJD_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Setup (384-well) reagents->plate incubation Incubation plate->incubation fdh FDH-Coupled incubation->fdh maldi MALDI-TOF MS incubation->maldi alphascreen AlphaScreen incubation->alphascreen data_analysis Calculate % Inhibition Determine IC50 fdh->data_analysis maldi->data_analysis alphascreen->data_analysis JMJD_Signaling_Pathways cluster_jmjd1a JMJD1A (KDM3A) cluster_jmjd2a JMJD2A (KDM4A) cluster_jmjd2c JMJD2C (KDM4C) HIF1a HIF-1α JMJD1A JMJD1A HIF1a->JMJD1A Upregulates Inflammation Inflammation JMJD1A->Inflammation OxidativeStress Oxidative Stress JMJD1A->OxidativeStress Akt Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth mTOR->CellGrowth JMJD2A JMJD2A JMJD2A->Akt Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin JMJD2C JMJD2C BetaCatenin->JMJD2C Upregulates Notch Notch Signaling JMJD2C->Notch CellProliferation Cell Proliferation Notch->CellProliferation

References

IOX1 versus DMOG for hypoxia-inducible factor stabilization

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of IOX1 and DMOG for Hypoxia-Inducible Factor (HIF) Stabilization

For researchers investigating cellular responses to hypoxia, pharmacologically stabilizing Hypoxia-Inducible Factor (HIF) is a critical technique. Two common small molecules used for this purpose are this compound and Dimethyloxalyl Glycine (DMOG). Both effectively inhibit the prolyl hydroxylase domain (PHD) enzymes that target HIF-α subunits for degradation under normoxic conditions. However, their distinct biochemical profiles, potency, and off-target effects make them suitable for different experimental contexts. This guide provides an objective comparison of this compound and DMOG, supported by experimental data and protocols to aid in compound selection.

Mechanism of Action: PHD Inhibition

Under normal oxygen levels (normoxia), PHD enzymes utilize oxygen and α-ketoglutarate (also known as 2-oxoglutarate or 2-OG) to hydroxylate specific proline residues on HIF-α subunits. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation, keeping its levels low.

During hypoxia, the lack of oxygen as a substrate limits PHD activity, leading to HIF-α stabilization, nuclear translocation, dimerization with HIF-β, and activation of target gene transcription.

Both DMOG and this compound are cell-permeable α-ketoglutarate analogues.[1][2] They act as competitive inhibitors by binding to the active site of PHDs, thereby preventing HIF-α hydroxylation even in the presence of oxygen and leading to its stabilization.[1][2]

HIF_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition HIF-1α_N HIF-1α HIF-1α-OH HIF-1α-OH (Hydroxylated) HIF-1α_N->HIF-1α-OH Hydroxylation PHD PHD Enzymes (Prolyl Hydroxylases) PHD->HIF-1α-OH O2 O2 O2->PHD aKG α-KG aKG->PHD Proteasome Proteasomal Degradation HIF-1α-OH->Proteasome Ubiquitination VHL VHL E3 Ligase VHL->Proteasome HIF-1α_H HIF-1α Nucleus Nucleus HIF-1α_H->Nucleus Stabilization & Translocation PHD_H PHD Enzymes Inhibitors DMOG / this compound (α-KG Analogues) Inhibitors->PHD_H Inhibition HIF-1β HIF-1β (ARNT) HIF-1β->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Dimerization Genes Target Gene Transcription (VEGF, GLUT1, EPO) HRE->Genes

Figure 1. HIF-1α Signaling Pathway under Normoxia vs. Hypoxia/Inhibition.

While both compounds inhibit PHDs, their broader selectivity profiles differ significantly. DMOG is a classic, widely used PHD inhibitor.[1][2] In contrast, this compound is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, which includes not only PHDs but also the Jumonji C (JmjC) family of histone demethylases (KDMs) and other related enzymes.[3][4][5] This makes this compound a potent tool for modulating epigenetic states in addition to stabilizing HIF.[6][7]

Performance Comparison: this compound vs. DMOG

The choice between this compound and DMOG often depends on the desired potency, specificity, and experimental context. DMOG is generally less potent and requires higher concentrations for effective HIF stabilization compared to this compound and other newer PHD inhibitors.[8]

ParameterThis compoundDMOG (Dimethyloxalyl Glycine)References
Primary Targets Broad-spectrum 2-oxoglutarate oxygenases (PHDs, JmjC histone demethylases, etc.)HIF Prolyl Hydroxylases (PHDs)[3][4][5],[1][2]
Mechanism Competitive α-ketoglutarate analogueCompetitive α-ketoglutarate analogue[4],[1]
Effective Concentration (Cell Culture) 24-300 µM100 µM - 1 mM[4][9],[10][11]
HIF-1α Stabilization Stabilizes HIF-1α at ~200 µM, with similar or greater potency than 1 mM DMOG in some cell lines.Stabilizes HIF-1α, with maximal effects often seen at 0.5-1 mM.[9][12],[8][11]
Effect on HIF Target Genes Upregulates HIF target genes.Upregulates HIF target genes (e.g., VEGF, EPO, GLUT1).[9],[13][14]
Known Off-Target Effects Potent inhibition of JmjC histone demethylases (e.g., KDM2/3/4/6), leading to altered histone methylation (e.g., increased H3K9me3).Direct inhibition of mitochondrial respiration independent of HIF stabilization. May interfere with glutamine metabolism.[5][6][7],[15][16]
Cell Permeability Cell permeable; does not require esterification for activity.Cell permeable as a dimethyl ester prodrug.[4],[1]

Key Experimental Protocols

Accurate assessment of HIF stabilization requires robust and carefully executed experimental protocols. Below are standard methods for evaluating the effects of this compound and DMOG.

Western Blotting for HIF-1α Stabilization

Western blotting is the gold-standard method to visualize the accumulation of HIF-1α protein. Due to the extremely short half-life of HIF-1α under normoxia (5-8 minutes), rapid sample processing is crucial.

WB_Workflow A 1. Cell Culture & Treatment - Plate cells (e.g., HeLa, HEK293) - Treat with this compound, DMOG, or vehicle (e.g., 4-6 hours) B 2. Rapid Cell Lysis - Wash with ice-cold PBS - Lyse on ice with RIPA buffer containing protease/phosphatase inhibitors A->B C 3. Protein Quantification - Centrifuge to pellet debris - Determine supernatant protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Denature protein samples - Load equal amounts (e.g., 30-50 µg) onto a polyacrylamide gel C->D E 5. Protein Transfer - Transfer proteins from gel to a PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane (e.g., 5% milk) - Incubate with primary antibody (anti-HIF-1α) overnight at 4°C E->F G 7. Detection - Wash and incubate with HRP-conjugated secondary antibody - Add ECL substrate and image chemiluminescence F->G

Figure 2. Experimental Workflow for HIF-1α Western Blot Analysis.

Detailed Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293, HeLa, MCF-7) and grow to ~80% confluency. Treat cells with the desired concentrations of this compound, DMOG, or a vehicle control (e.g., DMSO) for the specified time (typically 4-24 hours). A positive control, such as cells treated with cobalt chloride (CoCl₂) or grown in a hypoxic chamber (1% O₂), is highly recommended.[17]

  • Cell Lysis and Protein Extraction: Following treatment, immediately place culture dishes on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[17] Scrape the cells, transfer the lysate to a microcentrifuge tube, and keep on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the BCA assay.[17]

  • SDS-PAGE: Mix 30-50 µg of protein from each sample with Laemmli sample buffer, heat at 95°C for 5 minutes to denature, and load onto an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a specific primary antibody against HIF-1α (e.g., 1:500 dilution) overnight at 4°C.

  • Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature. After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. The expected band for HIF-1α is ~110-130 kDa due to post-translational modifications. Re-probe the membrane for a loading control like β-actin (~42 kDa).

Quantitative PCR (qPCR) for HIF Target Gene Expression

qPCR is used to measure the change in mRNA levels of genes regulated by HIF, such as VEGF (Vascular Endothelial Growth Factor) and GLUT1 (SLC2A1), providing a functional readout of HIF pathway activation.

Detailed Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound or DMOG as described above. Following treatment, lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit) and purify total RNA according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis if necessary.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (VEGF, GLUT1) and a housekeeping gene (ACTB, GAPDH), and a qPCR master mix (e.g., SYBR Green).

  • Data Analysis: Run the reaction on a real-time PCR machine. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Example qPCR Primers:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
Human VEGFGGGCAGAATCATCACGAAGTTGGTGATGTTGGACTCCTCA[18]
Human β-actinCTCTTCCAGCCTTCCTTCCTAGCACTGTGTTGGCGTACAG[18]

Summary and Recommendations

The choice between this compound and DMOG should be guided by the specific research question.

  • Choose DMOG for general-purpose HIF-1α stabilization when a well-established, classic PHD inhibitor is sufficient. It is a cost-effective choice for mimicking a hypoxic response. However, be mindful of its lower potency (requiring higher concentrations) and its potential off-target effects on mitochondrial respiration, which could be a confounding factor in metabolism studies.[8][15][16]

  • Choose this compound when a more potent, broad-spectrum inhibitor of 2OG-dependent oxygenases is desired. Its ability to co-inhibit histone demethylases makes it a unique tool for investigating the interplay between hypoxia signaling and epigenetic regulation.[4][6] This broader activity profile, however, means it is less specific for the HIF pathway alone.

For any experiment, it is crucial to include appropriate controls, perform dose-response curves to determine the optimal concentration for the specific cell line and endpoint being measured, and consider the distinct off-target profiles of each compound when interpreting the results.

References

Navigating the Landscape of 2-Oxoglutarate Oxygenase Inhibition: A Comparative Guide to Small Molecule Alternatives to IOX1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of 2-oxoglutarate (2OG) dependent oxygenases, the selection of an appropriate small molecule inhibitor is a critical determinant of experimental success. While IOX1 has emerged as a widely utilized broad-spectrum inhibitor, a nuanced understanding of its performance relative to alternative molecules is essential for targeted and effective research. This guide provides an objective comparison of this compound with other notable 2OG oxygenase inhibitors, supported by quantitative experimental data, detailed methodologies, and visual pathway representations to aid in informed decision-making.

The 2-oxoglutarate (2OG) dependent oxygenases are a large family of non-heme iron enzymes that play crucial roles in a variety of cellular processes, including hypoxia sensing, histone demethylation, and DNA repair.[1][2] Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[3] this compound (5-carboxy-8-hydroxyquinoline) is a potent, cell-permeable, broad-spectrum inhibitor of many 2OG oxygenases.[4][5] However, the need for greater selectivity or different pharmacological profiles has driven the exploration of alternative small molecules. This guide compares this compound to other commonly used and emerging inhibitors, including N-oxalylglycine (NOG), 2,4-pyridinedicarboxylic acid (2,4-PDCA), the oncometabolites succinate, fumarate, and 2-hydroxyglutarate (2-HG), and the clinical candidate Vadadustat.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of small molecules against a panel of 2OG oxygenases is typically quantified by determining their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for this compound and its alternatives against a range of human 2OG oxygenases, providing a basis for direct comparison of their potency and selectivity.

Table 1: Comparative IC50 Values (μM) of this compound and Key Alternatives Against a Panel of 2OG Oxygenases

Target EnzymeThis compoundN-oxalylglycine (NOG)2,4-pyridinedicarboxylic acid (2,4-PDCA)4-carboxy-8-hydroxyquinoline (4C8HQ)
HIF Hydroxylases
PHD214.30.257.715.2
FIH20.51.110.525.0
JmjC Histone Demethylases
KDM2A13.3>10001.815.5
KDM3A0.11.40.20.5
KDM4A0.61.20.34.0
KDM4B0.31.50.32.5
KDM4C0.61.30.43.0
KDM4D0.20.80.21.5
KDM4E2.32.51.29.0
KDM5B5.515.03.012.0
KDM5C8.020.04.518.0
KDM6A1.43.01.06.0
KDM6B1.42.81.19.0
PHF813.3>10001.514.0
Other 2OG Oxygenases
BBOX12.55.01.58.0
ALKBH5----

Data compiled from a study by Hopkinson et al. (2013) where assays were performed using a unified platform for robust comparison.[4] A hyphen (-) indicates that data was not available in the cited source.

Table 2: IC50 Values (μM) of Oncometabolites and Vadadustat Against Selected 2OG Oxygenases

Target EnzymeSuccinateFumarate(R)-2-HydroxyglutarateVadadustat
HIF Hydroxylases
PHD1200-5002000-5000>50000.015
PHD2100-3001000-3000>50000.012
PHD3500-10003000-8000>50000.008
FIH>1000>5000500-1000-
JmjC Histone Demethylases
JMJD2A>1000>500025-
JMJD2C>1000>500050-
Other 2OG Oxygenases
TET1100-20050-10050-100-
TET250-10020-50100-200-

Data for oncometabolites are approximate ranges compiled from multiple sources for illustrative purposes, as assay conditions can vary.[6][7] Vadadustat IC50 values are for recombinant human PHD enzymes. A hyphen (-) indicates that data was not available in the cited sources.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.

Signaling_Pathway_HIF1a Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Inhibition HIF-1α HIF-1α PHDs PHD1/2/3 HIF-1α->PHDs Hydroxylation (O₂, 2OG) VHL VHL PHDs->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1α Degradation HIF-1α_stable HIF-1α (stable) HIF1_complex HIF-1 Complex HIF-1α_stable->HIF1_complex HIF-1β HIF-1β HIF-1β->HIF1_complex HRE Hypoxia Response Element (DNA) HIF1_complex->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF, EPO) HRE->Target_Genes Transcription Inhibitors This compound & Alternatives Inhibitors->PHDs Inhibition

Caption: HIF-1α Signaling Pathway and Point of Inhibition.

Signaling_Pathway_JmjC JmjC Histone Demethylation Pathway cluster_demethylation Histone Demethylation cluster_inhibition Inhibition cluster_consequence Consequence of Inhibition Histone Histone Tail (e.g., H3K9me3) JmjC JmjC Demethylase (e.g., KDM4A) Histone->JmjC Substrate Demethylated_Histone Demethylated Histone (e.g., H3K9me2) JmjC->Demethylated_Histone Demethylation (O₂, 2OG) Formaldehyde Formaldehyde JmjC->Formaldehyde Co-product Increased_Methylation Increased Histone Methylation Inhibitors This compound & Alternatives Inhibitors->JmjC Inhibition Inhibitors->Increased_Methylation Altered_Gene_Expression Altered Gene Expression Increased_Methylation->Altered_Gene_Expression

Caption: JmjC Histone Demethylation and Inhibition.

Experimental_Workflow_AlphaScreen Experimental Workflow: AlphaScreen Assay cluster_reagents Reagent Preparation cluster_assay Assay Plate Incubation cluster_detection Signal Detection Enzyme 2OG Oxygenase Reaction_Mix Combine Reagents in 384-well Plate Enzyme->Reaction_Mix Substrate Biotinylated Peptide Substrate Substrate->Reaction_Mix Cofactors Fe(II), 2OG, Ascorbate Cofactors->Reaction_Mix Inhibitor Test Compound (e.g., this compound) Inhibitor->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Add_Beads Add Streptavidin-Donor & Antibody-Acceptor Beads Incubation->Add_Beads Incubate_Dark Incubate in Dark Add_Beads->Incubate_Dark Read_Plate Read Plate (AlphaScreen Reader) Incubate_Dark->Read_Plate

Caption: AlphaScreen Assay Workflow for Inhibitor Screening.

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This protocol is adapted from methodologies used for high-throughput screening of 2OG oxygenase inhibitors.[4]

Materials:

  • Purified recombinant 2OG oxygenase

  • Biotinylated peptide substrate specific for the enzyme

  • 2-Oxoglutarate (2OG)

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • Test compounds (e.g., this compound and alternatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)

  • Quench buffer (e.g., EDTA in assay buffer)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Antibody-coated Acceptor beads specific for the hydroxylated product (PerkinElmer)

  • 384-well, low-volume, white microplates (e.g., ProxiPlate)

  • AlphaScreen-capable plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzyme, biotinylated peptide substrate, 2OG, FeSO₄, and ascorbic acid in assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Assay buffer

    • Test compound dilution (final DMSO concentration typically ≤1%)

    • A mixture of 2OG, FeSO₄, and ascorbic acid

    • Biotinylated peptide substrate

  • Enzyme Addition: Initiate the enzymatic reaction by adding the 2OG oxygenase to each well. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), allowing the enzymatic reaction to proceed.

  • Quenching: Stop the reaction by adding quench buffer containing EDTA.

  • Bead Addition: Add a mixture of Streptavidin-Donor beads and antibody-Acceptor beads to each well. The antibody on the Acceptor beads specifically recognizes the hydroxylated product of the enzymatic reaction.

  • Incubation in the Dark: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-protein binding.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader. Excitation is typically at 680 nm, and emission is measured between 520-620 nm.

  • Data Analysis: The AlphaScreen signal is proportional to the amount of hydroxylated product. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MALDI-TOF Mass Spectrometry for IC50 Determination

This protocol is based on label-free detection methods for assessing inhibitor potency.

Materials:

  • Purified recombinant 2OG oxygenase

  • Unlabeled peptide substrate

  • 2-Oxoglutarate (2OG)

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • Test compounds (e.g., this compound and alternatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Quench solution (e.g., 0.1% trifluoroacetic acid)

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, test compound, 2OG, FeSO₄, ascorbic acid, and peptide substrate.

  • Enzyme Addition: Initiate the reaction by adding the 2OG oxygenase.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).

  • Quenching: Stop the reaction by adding the quench solution.

  • Sample Preparation for MALDI-TOF:

    • Mix a small aliquot of the quenched reaction with the MALDI matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to air-dry (co-crystallize).

  • Mass Spectrometry Analysis:

    • Acquire mass spectra for each sample in positive ion mode.

    • Identify the peaks corresponding to the un-hydroxylated substrate and the hydroxylated product (mass shift of +16 Da).

  • Data Analysis:

    • Calculate the percentage of product formation by determining the ratio of the peak intensity of the product to the sum of the peak intensities of the substrate and product.

    • Plot the percentage of product formation against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Concluding Remarks

The choice of a small molecule inhibitor for 2OG oxygenases is a multifaceted decision that extends beyond simple potency. While this compound offers broad-spectrum inhibition, alternatives such as NOG and 2,4-PDCA present different selectivity profiles that may be advantageous for specific applications. The oncometabolites, though generally less potent, provide valuable tools for studying the metabolic regulation of these enzymes. For targeting specific subfamilies, such as the HIF prolyl hydroxylases, clinical candidates like Vadadustat demonstrate high potency and selectivity.

This guide provides a framework for comparing these inhibitors based on currently available data. Researchers are encouraged to consider the specific 2OG oxygenase of interest, the desired level of selectivity, and the experimental context (in vitro versus cellular assays) when selecting an inhibitor. The provided protocols and pathway diagrams serve as a resource to facilitate the design and interpretation of experiments in this dynamic and significant field of research.

References

IOX1 vs. its n-octyl ester derivative: A Head-to-Head Comparison in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research, small molecule inhibitors are indispensable tools for dissecting the roles of specific enzymes in cellular processes. IOX1, a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including the Jumonji C (JmjC) family of histone lysine demethylases, has been widely utilized. However, its efficacy in cellular models is hampered by low cell permeability.[1][2] To overcome this limitation, an n-octyl ester derivative of this compound was developed, demonstrating improved cellular potency and permeability.[2] This guide provides an objective comparison of this compound and its n-octyl ester derivative, supported by experimental data, to aid researchers in selecting the appropriate tool for their cell-based assays.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the in vitro and cellular activities of this compound and its n-octyl ester derivative.

CompoundTarget EnzymeIC50 (µM) [In Vitro Assay]
This compoundKDM4C0.6[3]
This compoundKDM4E2.3[3]
This compoundKDM2A1.8[3]
This compoundKDM3A0.1[3]
This compoundKDM6B1.4[3]
n-octyl this compoundKDM4C3.9[4]

Table 1: In Vitro Inhibitory Activity. The half-maximal inhibitory concentration (IC50) values of this compound and its n-octyl ester derivative against a panel of JmjC histone demethylases, as determined by the AlphaScreen® assay.

CompoundCell LineAssayEC50 (µM)
This compoundHeLaKDM4A Inhibition (Immunofluorescence)100
n-octyl this compoundHeLaKDM4A Inhibition (Immunofluorescence)3.8[5]

Table 2: Cellular Potency. The half-maximal effective concentration (EC50) values for the inhibition of KDM4A-mediated H3K9me3 demethylation in HeLa cells.

CompoundCell LineIncubation TimeRelative Intracellular Concentration (n-octyl this compound / this compound)
This compound & n-octyl this compoundHeLa24 hours~6-fold higher for n-octyl this compound[6]

Table 3: Cellular Uptake. Relative intracellular concentrations of this compound and its n-octyl ester derivative in HeLa cells after 24 hours of incubation, as measured by LC-MS/MS.[6]

CompoundCell LineAssayCC50 (µM)
This compoundHeLaMTT Assay>300
n-octyl this compoundHeLaMTT Assay>300

Table 4: Cytotoxicity. The half-maximal cytotoxic concentration (CC50) values in HeLa cells determined by the MTT assay after 24 hours of treatment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AlphaScreen® Assay for In Vitro Enzyme Inhibition

This assay quantitatively measures the inhibition of histone demethylase activity.

  • Reagent Preparation : All reagents are diluted in an assay buffer consisting of 50 mM HEPES (pH 7.5), 0.1% BSA, and 0.01% Tween-20.[7]

  • Reaction Setup : The reaction is performed in 10 µL volumes in a 384-well plate.[7] The reaction mixture contains the histone demethylase enzyme (e.g., 5 nM KDM4C), a biotinylated histone peptide substrate (e.g., 30 nM H3K9me3), Fe(II) (1 µM), ascorbate (100 µM), and 2-oxoglutarate (10 µM).[7]

  • Inhibitor Addition : Test compounds (this compound or its derivatives) are added to the reaction mixture at various concentrations.

  • Incubation : The reaction is incubated at room temperature.

  • Quenching : The reaction is stopped by the addition of EDTA.[7]

  • Detection : AlphaScreen® donor (Streptavidin-conjugated) and acceptor (Protein A-conjugated) beads, pre-incubated with an antibody specific to the demethylated product, are added.[7]

  • Signal Measurement : Plates are incubated in the dark for 60 minutes at room temperature and then read on a plate reader with an AlphaScreen® 680 nm excitation and 570 nm emission filter set.[7]

  • Data Analysis : IC50 values are calculated by normalizing the data to DMSO controls.[7]

Immunofluorescence Assay for Cellular H3K9me3 Levels

This method assesses the ability of the inhibitors to prevent histone demethylation in a cellular context.

  • Cell Culture : HeLa cells are seeded on coverslips in a 24-well plate and allowed to attach overnight.

  • Transfection (Optional) : Cells can be transfected with a plasmid expressing a specific histone demethylase (e.g., FLAG-tagged KDM4A) to enhance the signal.

  • Compound Treatment : Cells are treated with various concentrations of this compound or its n-octyl ester derivative for a specified period (e.g., 24 hours).

  • Fixation : Cells are washed with PBS and then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization : Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking : Non-specific binding is blocked by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

  • Primary Antibody Incubation : Cells are incubated with a primary antibody against H3K9me3 overnight at 4°C. If co-staining for a tagged protein, an antibody against the tag (e.g., anti-FLAG) is also included.

  • Secondary Antibody Incubation : After washing with PBST, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Staining and Mounting : Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.

  • Imaging and Analysis : Images are captured using a fluorescence microscope, and the fluorescence intensity of H3K9me3 is quantified in the transfected cells. EC50 values are determined from the dose-response curves.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the effect of the compounds on cell viability.

  • Cell Seeding : HeLa cells are seeded into a 96-well plate and incubated overnight.[7]

  • Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for 24 hours.[7]

  • MTT Addition : The treatment medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.[8]

  • Incubation : The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[2][7]

  • Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis : Cell viability is expressed as a percentage of the untreated control, and CC50 values are calculated.

Intracellular Uptake Measurement by LC-MS/MS

This method quantifies the amount of compound that has entered the cells.

  • Cell Treatment : HeLa cells are cultured in plates and treated with a known concentration of this compound or its n-octyl ester derivative for a specific duration (e.g., 24 hours).[6]

  • Cell Harvesting : The medium is removed, and the cells are washed multiple times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis : Cells are lysed using a suitable method (e.g., addition of methanol or a specific lysis buffer) to release the intracellular contents.

  • Sample Preparation : The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the intracellular compound is collected.

  • LC-MS/MS Analysis : The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound and any potential metabolites.

  • Data Normalization : The intracellular concentration is typically normalized to the total protein content or cell number in the lysate.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflow for evaluating its cellular activity.

signaling_pathway cluster_0 Epigenetic Regulation cluster_1 Inhibitor Action cluster_2 Cellular Outcome KDM4A KDM4A (Histone Demethylase) H3K9me2 H3K9me2 (Less Repressive Mark) KDM4A->H3K9me2 Demethylation H3K9me3 H3K9me3 (Transcriptional Repression Mark) H3K9me3->KDM4A Increased_H3K9me3 Increased H3K9me3 Levels This compound This compound / n-octyl this compound This compound->KDM4A Inhibition Altered_Gene_Expression Altered Gene Expression Increased_H3K9me3->Altered_Gene_Expression

Mechanism of this compound-mediated inhibition of KDM4A.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 Data Analysis & Comparison AlphaScreen AlphaScreen Assay (IC50 Determination) Analysis Comparative Analysis of Potency, Permeability, and Toxicity AlphaScreen->Analysis Cell_Culture HeLa Cell Culture Treatment Treatment with this compound or n-octyl this compound Cell_Culture->Treatment Immunofluorescence Immunofluorescence (H3K9me3 Levels, EC50) Treatment->Immunofluorescence MTT MTT Assay (Cytotoxicity, CC50) Treatment->MTT LCMS LC-MS/MS (Cellular Uptake) Treatment->LCMS Immunofluorescence->Analysis MTT->Analysis LCMS->Analysis

Workflow for comparing this compound and its derivative.

References

A Researcher's Guide to Cross-Validating IOX1 Results with Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research and drug development, the chemical probe IOX1 has emerged as a significant tool for studying 2-oxoglutarate (2OG) dependent oxygenases. Its broad-spectrum inhibitory action, particularly against the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), makes it a valuable compound for interrogating cellular processes regulated by histone methylation. However, the interpretation of results from chemical probes necessitates rigorous validation to ensure that the observed effects are truly due to the inhibition of the intended target.

This guide provides a framework for cross-validating the effects of this compound with genetic models, such as siRNA-mediated knockdown or gene knockout. By comparing the phenotypic and molecular outcomes of pharmacological inhibition with genetic perturbation, researchers can build a more robust case for the on-target effects of this compound and gain deeper insights into the function of its target enzymes.

Mechanism of Action: this compound and the JMJD Family

This compound is a cell-permeant, broad-spectrum inhibitor of 2OG oxygenases.[1] It primarily targets the JmjC domain-containing family of histone demethylases, which are responsible for removing methyl groups from histone lysine residues, a key process in epigenetic regulation.[1][2] By inhibiting these enzymes, this compound can lead to an increase in histone methylation levels, such as H3K9me3, thereby altering gene expression.[1][3]

Several members of the JmjC family, including JMJD1A (KDM3A) and JMJD2B (KDM4B), are transcriptional targets of the Hypoxia-Inducible Factor (HIF-1α).[4][5] This establishes a crucial link between oxygen sensing, epigenetic modification, and gene regulation, particularly in hypoxic conditions often found in tumors.[4][6] this compound's ability to inhibit these demethylases allows for the pharmacological dissection of this pathway.

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IOX1_Signaling_Pathway cluster_stimulus Cellular State cluster_hif Transcription Factor Regulation cluster_epigenetics Epigenetic Regulation cluster_response Cellular Response Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF_Complex HIF-1 Complex HIF1a->HIF_Complex Dimerizes with HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex JMJD JMJD Demethylases (e.g., JMJD1A, JMJD2B) HIF_Complex->JMJD Induces Expression TargetGenes Hypoxic Gene Expression (e.g., ADM, GDF15) HIF_Complex->TargetGenes Activates Transcription Histone Histone H3 (H3K9me2/3) JMJD->Histone Demethylates Histone->TargetGenes Regulates Access This compound This compound This compound->JMJD Inhibits TumorGrowth Tumor Growth & Inflammation TargetGenes->TumorGrowth Promotes

Caption: this compound inhibits JMJD demethylases, which are induced by HIF-1α under hypoxia.

Comparative Data: this compound vs. Genetic Models

A critical step in validation is comparing the quantitative effects of the chemical probe with the effects of genetically silencing its target. While direct side-by-side experiments are ideal, data can often be synthesized from multiple studies using similar cell lines and assays.

Table 1: Biochemical and Cellular Activity of this compound

This table summarizes the inhibitory concentrations (IC50) of this compound against various JmjC histone demethylases and its effect on cell viability in different cancer cell lines.

Target/Cell LineAssay TypeIC50 Value (µM)Reference
JMJD2E (KDM4E) FDH-coupled assay0.2[3]
JMJD2A (KDM4A) MALDI-TOF MS1.7[3]
JMJD2E (KDM4E) MALDI-TOF MS2.4[3]
JMJD3 (KDM6B) AlphaScreen1.4[7]
JMJD1A (KDM3A) AlphaScreen0.1[7]
HeLa Cells H3K9me3 Demethylation86.5[3]
HCT116 Cells Cytotoxicity (MTT)28.1[1]
A549 Cells Cytotoxicity (MTT)>30 (not specified)[1]
Table 2: Comparison of Phenotypic Outcomes: this compound vs. Genetic Knockdown

This table compares the reported effects of this compound treatment with those of siRNA-mediated knockdown of its key targets, HIF-1α and JMJD1A, on hypoxia-related gene expression and cellular processes.

Experimental ModelInterventionKey OutcomeConcordanceReference
Renal & Colon Carcinoma Cells siRNA vs. HIF-1αReduced hypoxic induction of JMJD1A mRNA.N/A (Baseline)[4]
HeLa Cells siRNA vs. JMJD1A & JMJD2BDid not affect global H3K9 methylation levels.Discordant *[5]
HUVECs siRNA vs. HIF-1αDecreased expression of JMJD1A; reduced inflammation and oxidative stress.Concordant [6][8]
HUVECs JMJD1A OverexpressionReversed the ameliorative effects of si-HIF-1α.Concordant [8]
NSCLC Cells This compound TreatmentEnhanced radiosensitivity; reduced chromatin accessibility of DNA repair genes.N/A (Probe effect)[9]
Colorectal Cancer Cells This compound TreatmentSuppressed Wnt target gene transcription and tumorigenesis by inhibiting KDM3.N/A (Probe effect)[10]

*Note on Discordance: The finding that siRNA against JMJD1A/2B did not alter global H3K9 methylation, while this compound treatment does, highlights a key difference. This compound is a broad-spectrum inhibitor affecting multiple KDM subfamilies, which can lead to a more pronounced global effect than knocking down one or two specific demethylases.

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of scientific research. Below are summaries of key experimental protocols cited in the comparison.

Cell Viability / Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration at which this compound becomes toxic to cells.

  • Methodology:

    • Cells (e.g., HCT116, A549) are seeded into 96-well plates and allowed to adhere overnight.[1]

    • The medium is replaced with fresh medium containing various concentrations of this compound (or DMSO as a vehicle control).

    • Cells are incubated for a specified period (e.g., 48 hours).[1]

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage relative to the DMSO-treated control cells, and the IC50 value is calculated.

siRNA-Mediated Gene Knockdown
  • Objective: To transiently silence the expression of a target gene (e.g., HIF-1α, JMJD1A) to mimic the effect of a specific inhibitor.

  • Methodology:

    • Cells (e.g., HUVECs) are grown to 50-60% confluency in antibiotic-free medium.[6]

    • Small interfering RNA (siRNA) molecules specific to the target gene and a non-targeting control siRNA are prepared.

    • A transfection reagent (e.g., Lipofectamine) is used to form complexes with the siRNA.

    • The siRNA-lipid complexes are added to the cells and incubated for a period (e.g., 24-48 hours) to allow for the degradation of the target mRNA.[6]

    • Knockdown efficiency is verified by measuring mRNA levels (via qRT-PCR) or protein levels (via Western blot) of the target gene.

    • The cells are then used for downstream functional assays (e.g., exposure to hypoxia, analysis of gene expression, measurement of inflammatory markers).

Chromatin Immunoprecipitation (ChIP)
  • Objective: To determine if a specific protein (e.g., HIF-1α) binds to a particular region of DNA (e.g., the promoter of the JMJD1A gene) in living cells.

  • Methodology:

    • Cells are treated with formaldehyde to cross-link proteins to DNA.

    • The cells are lysed, and the chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

    • An antibody specific to the protein of interest (HIF-1α) is added to immunoprecipitate the protein-DNA complexes.[5]

    • The cross-links are reversed, and the DNA is purified.

    • Quantitative PCR (qPCR) is performed on the purified DNA using primers that flank the putative binding site (e.g., a Hypoxia Response Element - HRE) in the gene promoter.[5][11]

    • Enrichment of the target DNA sequence relative to a negative control region and an input control indicates direct binding of the protein to the gene.

Logical Framework for Cross-Validation

The process of cross-validating a chemical probe with a genetic model follows a logical workflow designed to build confidence in the observed results.

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Cross_Validation_Workflow cluster_pharm Pharmacological Arm cluster_genetic Genetic Arm A Hypothesis: Inhibition of Target X causes Phenotype Y B1 Treat cells with this compound (Inhibitor of Target X) A->B1 C1 Knock down/out Target X (e.g., using siRNA) A->C1 B2 Measure Phenotype Y (e.g., gene expression, cell death) B1->B2 D Compare Results B2->D C2 Measure Phenotype Y C1->C2 C2->D E Results Concordant? D->E F High Confidence: Phenotype Y is on-target E->F Yes G Low Confidence: Consider off-target effects or functional redundancy E->G No

Caption: Workflow for validating this compound on-target effects using a genetic approach.

References

A Comparative Guide to the In Vitro and In Vivo Effects of IOX1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of IOX1, a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and Ten-Eleven Translocation (TET) enzymes.[1] This document summarizes key experimental data, details relevant protocols, and visualizes the signaling pathways affected by this compound to facilitate informed decisions in research and drug development.

In Vitro Effects of this compound

This compound has been demonstrated to be a potent inhibitor of several KDM subfamilies in cell-free enzymatic assays.[2] However, its efficacy in cellular assays is often lower, which has been attributed to its limited cell permeability.[3]

Comparative Efficacy of this compound and its N-octyl Ester Derivative

To address the issue of low cell permeability, an n-octyl ester derivative of this compound was developed. This derivative exhibits significantly improved cellular potency.[3]

CompoundTargetAssayIC50 (μM)Cell LineEC50 (μM)Reference
This compound KDM4AMALDI-TOF MS1.7HeLa (KDM4A overexpression)86[4][5]
KDM4CAlphaScreen0.6--[2]
KDM4EAlphaScreen2.3--[2]
KDM2AAlphaScreen1.8HeLa (KDM2A overexpression)24[2][5]
KDM3AAlphaScreen0.1--[2]
KDM6BAlphaScreen1.4HeLa (KDM6B overexpression)37[2][5]
This compound n-octyl ester KDM4A--HeLa (KDM4A overexpression)3.8[3]
Comparison with Other KDM Inhibitors

While direct comparative studies are limited, the following table provides IC50 values for other notable KDM inhibitors.

CompoundTargetAssayIC50 (μM)Reference
ML324 KDM4EAlphaScreen0.92[4]
Benzimidazole 24b KDM4EFDH-based0.9[4]
Toxoflavin KDM4APeptide-based histone trimethylation2.5[4]

In Vivo Effects of this compound

In vivo studies have demonstrated the therapeutic potential of this compound in models of cancer and inflammation.

Animal ModelConditionDosing RegimenKey FindingsReference
Liver Cancer Stem-like Cell (LCSC) XenograftTumor Growth10-20 mg/kg, oral gavage, 12 daysInhibited tumor growth and attenuated self-renewal of LCSCs.[2]
Experimental Autoimmune Uveoretinitis (EAU)Intraocular InflammationDaily intraperitoneal injectionsReduced migration and infiltration of Th17 cells into the site of inflammation.[1]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways, primarily through its inhibition of histone demethylases and TET enzymes.

Wnt/β-catenin Signaling Pathway

This compound has been shown to suppress the Wnt/β-catenin signaling pathway by inhibiting KDM3, which prevents the demethylation of H3K9 on Wnt target gene promoters.[6]

Wnt_Signaling cluster_receptor Receptor Complex cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) CK1 CK1 CK1->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation to Nucleus Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription KDM3 KDM3 H3K9me H3K9me2/3 KDM3->H3K9me Demethylation H3K9me->Target_Genes Repression This compound This compound This compound->KDM3 Inhibition

Caption: this compound inhibits KDM3, leading to increased H3K9 methylation and suppression of Wnt target genes.

TET2-mediated IL-17 Signaling Pathway

This compound can also suppress the expression of Interleukin-17 (IL-17) in CD4+ T cells by directly targeting the activity of TET2, a DNA demethylase, on the Il17a promoter.[1]

TET2_IL17_Signaling TCR TCR Th17_diff Th17 Differentiation TCR->Th17_diff CD28 CD28 CD28->Th17_diff RORgt RORγt Th17_diff->RORgt Induces Il17a_promoter Il17a Promoter RORgt->Il17a_promoter Binds to TET2 TET2 DNA_methylation DNA Methylation (5mC) TET2->DNA_methylation Demethylation IL17 IL-17 Il17a_promoter->IL17 Transcription Inflammation Inflammation IL17->Inflammation This compound This compound This compound->TET2 Inhibition DNA_methylation->Il17a_promoter Represses

Caption: this compound inhibits TET2, leading to hypermethylation of the Il17a promoter and reduced IL-17 expression.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (AlphaScreen)

This protocol is adapted from published methods for determining the IC50 values of this compound against various KDMs.[7]

  • Reagent Preparation: Dilute all reagents (enzyme, biotinylated substrate peptide, Fe(II), ascorbate, 2-oxoglutarate) in assay buffer (50 mM HEPES, 0.1% BSA, pH 7.5, 0.01% Tween20).

  • Reaction Setup: In a 384-well plate, combine the enzyme, substrate peptide, Fe(II), ascorbate, and 2-oxoglutarate.

  • Compound Addition: Add this compound or control compound at various concentrations.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding EDTA.

  • Detection: Add AlphaScreen donor and acceptor beads pre-incubated with antibodies specific for the demethylated product.

  • Signal Reading: Incubate in the dark for 60 minutes and read the plate on a suitable plate reader.

  • Data Analysis: Calculate IC50 values using appropriate software (e.g., Prism).

Cellular H3K9me3 Demethylation Assay (Immunofluorescence)

This protocol is based on methods used to assess the cellular activity of this compound.[5]

  • Cell Culture and Transfection: Seed HeLa cells on coverslips and transfect with a plasmid expressing a Flag-tagged KDM (e.g., KDM4A).

  • Compound Treatment: Treat the cells with varying concentrations of this compound or control for 24 hours.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Blocking: Block with a suitable blocking buffer (e.g., BSA in PBS).

  • Primary Antibody Staining: Incubate with primary antibodies against the Flag-tag and H3K9me3.

  • Secondary Antibody Staining: Incubate with fluorescently labeled secondary antibodies.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of H3K9me3 in transfected cells to determine the EC50 value.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for assessing the in vivo efficacy of this compound.

In_Vivo_Workflow Model Disease Model Selection (e.g., Xenograft, EAU) Grouping Animal Grouping and Randomization Model->Grouping Treatment This compound or Vehicle Administration (Route, Dose, Frequency) Grouping->Treatment Monitoring Monitoring of Disease Progression (e.g., Tumor Volume, Clinical Score) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Biomarker Analysis) Monitoring->Endpoint Data_Analysis Statistical Data Analysis Endpoint->Data_Analysis

Caption: A generalized workflow for preclinical evaluation of this compound in animal models.

Conclusion

This compound is a valuable research tool for studying the roles of 2OG-dependent oxygenases in various biological processes. While its broad-spectrum activity and low cell permeability can be limitations, the development of more permeable derivatives like the n-octyl ester offers improved cellular efficacy. The in vivo data, although preliminary, suggests potential therapeutic applications in oncology and immunology. Further research, including direct comparative studies with other specific inhibitors and more extensive preclinical evaluation, is warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

IOX1 Specificity Profile: A Comparative Analysis Against Kinase Panels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of IOX1, a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, with a focus on its activity against protein kinases. While this compound is a valuable tool for studying histone demethylases and other 2OG oxygenases, its off-target effects, particularly against the vast and functionally critical kinome, are a key consideration for its use in research and drug development.

Executive Summary

This compound is a potent inhibitor of several Jumonji C (JmjC) domain-containing histone demethylases and other 2OG-dependent oxygenases.[1][2][3][4][5] However, a comprehensive screening of this compound against a broad panel of protein kinases has not been reported in publicly available literature. This lack of data presents a significant knowledge gap for researchers utilizing this compound. In contrast, other histone demethylase inhibitors, such as GSK-J1, have been profiled against extensive kinase panels and have demonstrated a high degree of selectivity, with no significant inhibition of over 100 kinases at concentrations up to 30 µM.[6][7][8] This guide presents the available specificity data for this compound against its primary targets and compares it with the known kinase selectivity of alternative inhibitors to aid in the selection of the most appropriate chemical probe for your research needs.

This compound Specificity Data

This compound has been shown to inhibit a range of 2OG-dependent oxygenases with varying potency. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against a panel of these enzymes.

Target Enzyme FamilySpecific TargetIC50 (µM)
Histone Demethylases (KDM) KDM3A (JMJD1A)0.1[1], 1.8[2]
KDM4A (JMJD2A)0.1[2]
KDM4C (JMJD2C)0.6[1][2]
KDM4E (JMJD2E)2.3[1], 2.4[9]
KDM6B (JMJD3)1.4[1][2]
JARID1C19[2]
Other 2OG Oxygenases ALKBH5Potent inhibitor[1]
Hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PHD2)14.3[2][9]
Factor inhibiting HIF (FIH)20.5[2][9]

Note: IC50 values can vary depending on the assay conditions.

Beyond its primary targets, this compound was found to be inactive against a panel of 55 receptors and ion channels at a concentration of 10 µM, as determined by a CEREP panel screen.[10] However, this screen did not include protein kinases.

Comparison with Alternative Histone Demethylase Inhibitors

To provide context for the unknown kinase selectivity of this compound, this section compares it with two other widely used histone demethylase inhibitors, GSK-J1 and JIB-04.

FeatureThis compoundGSK-J1JIB-04
Primary Targets Broad-spectrum 2OG oxygenase inhibitorSelective inhibitor of KDM6 subfamily (JMJD3/UTX)[6][7][8]Pan-selective Jumonji histone demethylase inhibitor[11]
Kinase Panel Specificity Data not publicly available No significant inhibition of 100 protein kinases at 30 µM [6][7][8]Data not as extensively published as for GSK-J1, but primarily characterized as a Jumonji inhibitor[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are representative protocols for assays used to determine the inhibitory activity of compounds like this compound.

In Vitro Histone Demethylase Activity Assay (AlphaScreen)

This protocol is a common method for measuring the in vitro activity of histone demethylases and the potency of their inhibitors.

  • Reagent Preparation : All reagents are diluted in an assay buffer consisting of 50 mM HEPES, 0.1% BSA, pH 7.5, supplemented with 0.01% Tween20.[4][15]

  • Reaction Mixture : The enzymatic reaction is typically performed in a 10 µL volume in a low-volume 384-well plate.[4][15] The reaction mixture contains the histone demethylase enzyme (e.g., 5 nM), a biotinylated substrate peptide (e.g., 30 nM), Fe(II) (e.g., 1 µM), ascorbate (e.g., 100 µM), and 2-oxoglutarate (e.g., 10 µM).[15]

  • Inhibitor Addition : The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Incubation : The reaction is incubated at room temperature.

  • Quenching : The reaction is stopped by the addition of EDTA (e.g., 5 µL).[4][15]

  • Detection : AlphaScreen donor (Streptavidin-conjugated) and acceptor (Protein A-conjugated) beads, pre-incubated with an antibody specific for the demethylated product, are added to the quenched reaction.[4][15]

  • Signal Reading : The plate is incubated in the dark at room temperature for 60 minutes, and the AlphaScreen signal is read using a suitable plate reader.[4][15]

  • Data Analysis : IC50 values are calculated by normalizing the data to DMSO controls.[4][15]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the specificity of a small molecule inhibitor against a panel of kinases.

G Kinase Specificity Profiling Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Small Molecule Inhibitor (e.g., this compound) D Incubate Kinase, Substrate, Inhibitor, and ATP A->D B Kinase Panel (Diverse selection of kinases) B->D C Assay Reagents (ATP, Substrate, Buffer) C->D E Measure Kinase Activity (e.g., Luminescence, Fluorescence) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F G Generate Specificity Profile F->G

Caption: Workflow for kinase specificity profiling.

Conclusion and Recommendations

This compound is a valuable chemical probe for investigating the roles of 2OG-dependent oxygenases. However, the absence of comprehensive kinase specificity data is a critical limitation that researchers must consider. For studies where potential off-target effects on kinase signaling pathways could confound results, the use of alternative inhibitors with well-defined kinase selectivity profiles, such as GSK-J1, is strongly recommended. Future studies should aim to profile this compound against a broad kinome panel to fully characterize its selectivity and enable more informed use by the scientific community.

References

Validating IOX1 Target Engagement in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for validating the cellular target engagement of IOX1, a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. This compound is known to target Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and Ten-Eleven Translocation (TET) enzymes, making it a valuable tool for studying epigenetic regulation and a potential starting point for therapeutic development.[1][2][3] Objective comparison of available techniques is crucial for selecting the most appropriate method to confirm that this compound is binding to its intended target(s) within a cellular context.

Quantitative Comparison of Target Engagement Methods

The following table summarizes and compares common assays for validating this compound target engagement in living cells.

Assay Principle Measures Throughput Pros Cons Typical this compound Conc.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Direct binding of this compound to the target protein.Low to HighLabel-free; applicable to native proteins in live cells or lysates.[4][5][6]Requires specific antibodies or mass spectrometry for detection; optimization for each target is necessary.[5]20-200 µM[2][3]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that competes with this compound.Competitive binding of this compound to the target protein in live cells.HighHighly sensitive; provides quantitative IC50 values for target engagement.[7]Requires genetic modification of the target protein; dependent on the availability of a suitable tracer.Dependent on tracer affinity
Immunofluorescence (IF) Antibody-based detection of changes in histone methylation marks (e.g., H3K9me3) following this compound treatment.Downstream functional consequence of target inhibition.MediumProvides spatial information within the cell; relatively straightforward to implement.Indirect measure of target engagement; may not be suitable for all this compound targets.86 µM (EC50 for KDM4A)[8]
Western Blotting Antibody-based detection of changes in global histone methylation levels or downstream signaling proteins in cell lysates.Downstream functional consequence of target inhibition.LowWidely accessible technique; can assess multiple downstream markers.Indirect measure of target engagement; less sensitive than other methods.50-200 µM[3]
In-Cell Demethylase Activity Assay ELISA-based measurement of demethylase activity on a histone peptide substrate using nuclear extracts from this compound-treated cells.Inhibition of enzymatic activity.MediumDirectly measures the functional outcome of this compound binding.[9]Requires cell lysis, so it is not a direct measure in intact cells; potential for artifacts from extraction process.IC50 values vary by target (e.g., 0.1 µM for KDM3A)[3]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for directly assessing the binding of a ligand to its target protein in a cellular environment.[4][5] The principle is based on the increased thermal stability of a protein when it is bound by a ligand.

Workflow:

  • Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or this compound at various concentrations for a specified time.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

A Treat cells with this compound or Vehicle B Heat aliquots to different temperatures A->B C Lyse cells and centrifuge B->C D Analyze soluble protein fraction C->D E Compare melting curves D->E

CETSA Experimental Workflow
NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the interaction between two molecules in living cells.[7] For target engagement, a competitive displacement format is used.

Workflow:

  • Cell Transfection: Co-express the target protein fused to NanoLuc® luciferase and a control protein in cells.

  • Tracer and Compound Addition: Add a fluorescently labeled tracer that binds to the target protein, along with varying concentrations of the unlabeled competitor, this compound.

  • BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal. If this compound engages the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the this compound concentration to determine the IC50 value for target engagement.

cluster_0 No this compound cluster_1 With this compound A NanoLuc-Target B Fluorescent Tracer A->B Binding C High BRET Signal B->C Energy Transfer D NanoLuc-Target E This compound D->E Binding G Low BRET Signal D->G No Energy Transfer F Fluorescent Tracer E->F Displacement

NanoBRET™ Target Engagement Principle
Immunofluorescence for Histone Methylation

This method indirectly assesses the engagement of this compound with histone demethylases by visualizing the resulting changes in histone methylation states. For example, inhibition of KDM4 family members by this compound is expected to increase the levels of H3K9me3.[1]

Workflow:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me3). Follow this with a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the fluorescence intensity to compare the levels of the histone mark between treated and control cells.

This compound Signaling Pathway Context

This compound acts on multiple epigenetic modifiers. Its engagement with these targets leads to alterations in histone and DNA methylation, which in turn affects gene expression and cellular processes.

cluster_0 Epigenetic Targets cluster_1 Cellular Consequences This compound This compound JMJDs JMJD Family (KDMs) This compound->JMJDs Inhibition TETs TET Enzymes This compound->TETs Inhibition Histone_Methylation Increased Histone Methylation (e.g., H3K9me3) JMJDs->Histone_Methylation Regulation DNA_Methylation Altered DNA Methylation TETs->DNA_Methylation Regulation Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression DNA_Methylation->Gene_Expression Cellular_Response Changes in Cell Cycle, Proliferation, etc. Gene_Expression->Cellular_Response

This compound Mechanism of Action

Concluding Remarks

The validation of this compound target engagement in living cells can be approached through a variety of direct and indirect methods. Direct biophysical assays like CETSA provide strong evidence of binding to the native protein.[4] Proximity-based assays such as NanoBRET™ offer a high-throughput and quantitative alternative for measuring target occupancy in live cells, though they require genetic manipulation. Functional assays, including immunofluorescence and Western blotting for histone marks, serve as essential secondary validation methods to confirm the downstream consequences of target inhibition.[1] The choice of assay will depend on the specific research question, available resources, and the desired throughput. A multi-faceted approach, combining a direct binding assay with a functional readout, is recommended for the robust validation of this compound target engagement.

References

Safety Operating Guide

Proper Disposal of IOX1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility are paramount when handling chemical compounds. This document provides essential procedural guidance for the proper disposal of IOX1 (8-hydroxy-5-quinolinecarboxylic acid), a pan-inhibitor of 2-oxoglutarate-dependent demethylases and oxygenases, to support researchers, scientists, and drug development professionals in maintaining safe laboratory practices.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be familiar with the handling precautions for this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only in a well-ventilated area or under a chemical fume hood.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

This compound Quantitative Data Summary

The following table summarizes key quantitative data for this compound, also known as 8-hydroxy-5-quinolinecarboxylic acid.

PropertyValue
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
CAS Number 5852-78-8
Purity ≥98% (HPLC)[3][4]
Appearance Solid
Storage Temperature +4°C or -20°C[3][5]

Step-by-Step this compound Disposal Protocol

Unused or waste this compound and its containers must be treated as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

  • Do Not Dispose in General Trash or Sewer: this compound should never be disposed of in the regular trash or washed down the sink. It is very toxic to aquatic life with long-lasting effects.[1]

  • Containment:

    • Leave the waste this compound in its original container whenever possible.

    • If transferring to a new container, ensure it is compatible, properly labeled, and securely sealed.

    • Do not mix this compound waste with other chemical waste.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound (8-hydroxy-5-quinolinecarboxylic acid)".

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Store locked up.[1][2]

  • Engage a Licensed Professional:

    • The primary and required method of disposal is to transfer the waste to a licensed hazardous waste disposal company.[1][2]

    • Follow all institutional and local guidelines for hazardous waste pickup and disposal.

  • Empty Container Disposal:

    • Handle uncleaned, empty containers in the same manner as the product itself. They should be disposed of through an approved waste disposal plant.[1][2]

Experimental Protocols Cited

The information provided in this document is based on standard safety protocols outlined in various Safety Data Sheets for this compound and related chemical compounds. No experimental research was conducted to generate this disposal procedure. The primary sources are the SDS documents from chemical suppliers, which compile data from toxicological and environmental impact studies.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

IOX1_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Contain Waste in a Labeled, Sealed Container ppe->contain no_mix Do Not Mix with Other Waste contain->no_mix storage Store in Designated Hazardous Waste Area contain->storage contact Contact Licensed Hazardous Waste Disposal Service storage->contact end End: Proper Disposal contact->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling IOX1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical procedures for the handling and disposal of IOX1, a potent inhibitor of 2OG oxygenases. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. This guide is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in any form (solid or in solution).

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Body Protection Laboratory CoatA standard laboratory coat must be worn and kept fastened.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound throughout its lifecycle in the laboratory is crucial for safety and regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If the container is compromised, do not open it and contact the supplier immediately.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures can be found in the quantitative data table below.

Preparation of Solutions
  • Controlled Environment: All weighing of solid this compound and preparation of stock solutions must be performed within a chemical fume hood to minimize inhalation exposure.

  • Solvent Handling: Exercise caution when handling solvents such as DMSO, which is commonly used to dissolve this compound. Refer to the Safety Data Sheet (SDS) for the specific solvent for its handling requirements.

  • Labeling: Clearly label all prepared solutions with the chemical name (this compound), concentration, solvent, date of preparation, and your initials.

Experimental Use
  • Contained Use: When using this compound in experiments, ensure that all procedures are designed to minimize the generation of aerosols or splashes.

  • Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is a critical final step.

  • Waste Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method: this compound waste must not be disposed of down the drain or in regular trash.[1] It should be disposed of as chemical hazardous waste through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 189.17 g/mol Tocris Bioscience
Solubility (DMSO) ≥37 mg/mLSelleck Chemicals
Storage of Solid +4°CTocris Bioscience
Storage of Solutions -20°C or -80°C (in an appropriate solvent)General lab practice

This compound Handling Workflow

The following diagram illustrates the key stages of the this compound handling process, from receipt to disposal.

IOX1_Workflow This compound Handling Workflow Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Intact Preparation Solution Preparation (in Fume Hood) Storage->Preparation Experiment Experimental Use Preparation->Experiment Waste_Collection Waste Collection (Hazardous) Experiment->Waste_Collection Disposal Disposal via EHS Waste_Collection->Disposal

A simplified workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。